5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-14(13-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDNAOXHXCIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346031 | |
| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103752-72-3 | |
| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a novel scaffold with demonstrated potential in drug discovery programs, notably against pathogens like Trypanosoma cruzi.[1][2][3] Furthermore, this specific isomeric class has recently been identified as possessing unique photophysical properties, including aggregation-induced emission enhancement (AIEE), making it a candidate for advanced fluorescent sensors.[4] This document details a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, outlines a complete workflow for structural and purity verification, and discusses the compound's potential applications.
Introduction: The Scientific Context
The 1,2,3-Triazole Scaffold: A Privileged Structure
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry. Its prevalence stems from its exceptional chemical stability, its capacity to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups, such as amide bonds. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and versatile.[5] This has cemented the triazole scaffold as a privileged structure in the development of new therapeutic agents.
Spotlight on 5-Amino-1,2,3-triazole-4-carboxamides (ATCs)
Within the vast family of triazoles, the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a relatively underexplored but highly promising scaffold. Phenotypic screening campaigns have identified the ATC core in novel hit series against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][6] These initial findings underscore the potential of this scaffold to generate lead compounds with desirable properties, including high ligand efficiency and cellular selectivity, meriting further investigation and derivatization.[1][2]
The Target Isomer: 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
This guide focuses specifically on the 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide isomer (Molecular Formula: C₉H₉N₅O, Molecular Weight: 203.2 g/mol ).[7] The regiochemistry of the phenyl group at the N2 position of the triazole ring is a critical structural feature. This substitution pattern can significantly influence the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity and photophysical behavior. A key challenge in triazole synthesis is controlling this regioselectivity, particularly avoiding isomerization events such as the Dimroth rearrangement, which can lead to thermodynamically more stable, but structurally different, products.[8][9]
Synthesis Strategy and Mechanistic Considerations
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the triazole ring between N1-C5 and N3-C4. This leads back to two primary synthons: phenyl azide (as the N-N-N source) and a two-carbon component bearing the amino and carboxamide functionalities. 2-Cyanoacetamide is an ideal precursor for this second component.
Mechanistic Rationale: Base-Catalyzed Azide-Nitrile Cycloaddition
The chosen forward synthesis involves a base-catalyzed cycloaddition between phenyl azide and 2-cyanoacetamide. This approach is favored for its directness and ability to control the desired regiochemistry.
-
Causality of Base Catalysis: A moderately strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of 2-cyanoacetamide. This carbon is rendered acidic by the electron-withdrawing effects of both the nitrile (-C≡N) and carboxamide (-CONH₂) groups. The resulting carbanion is a potent nucleophile.
-
Cycloaddition and Ring Closure: The generated carbanion attacks the terminal nitrogen of phenyl azide, initiating the 1,3-dipolar cycloaddition. Phenyl azide itself is characterized as a moderate electrophile.[10] The subsequent intramolecular cyclization and proton transfer steps lead to the formation of the stable 5-amino-1,2,3-triazole ring.
-
Controlling Isomerization (The Dimroth Rearrangement): The Dimroth rearrangement is a well-documented isomerization in triazoles where endocyclic and exocyclic nitrogen atoms can exchange places, often under thermal or acid/base conditions.[8][11] By conducting the reaction under controlled, moderately basic conditions and at a managed temperature, the formation of the kinetic product, the 2-phenyl isomer, is favored, minimizing the risk of rearrangement to other isomers.
Experimental Protocol: Synthesis
This protocol is a self-validating system designed for reproducibility.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| Phenyl Azide | C₆H₅N₃ | 119.12 | 622-37-7 | Caution: Potentially explosive. Handle with care. |
| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | 107-91-5 | |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Moisture sensitive. |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For precipitation/washing. |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 1M solution for neutralization. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetamide (2.10 g, 25 mmol) in anhydrous ethanol (40 mL).
-
Base Addition: To this solution, carefully add sodium ethoxide (1.70 g, 25 mmol) in portions. Stir the resulting slurry at room temperature for 15 minutes. This step generates the nucleophilic carbanion in situ.
-
Azide Addition: Slowly add phenyl azide (2.98 g, 25 mmol) to the reaction mixture via a dropping funnel over 10 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 100 mL of cold water. Acidify the aqueous solution to pH 5-6 by the dropwise addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL) and then with cold diethyl ether (2 x 15 mL) to remove non-polar impurities.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide as a white or off-white solid. Dry the final product under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Characterization and Structural Elucidation
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.
Rationale for Analytical Techniques
-
NMR (¹H and ¹³C): Provides definitive information about the molecular structure, including the number and connectivity of protons and carbons. It is crucial for confirming the correct isomer has been synthesized.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) provides the exact mass, which validates the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule (e.g., N-H, C=O, C=N).
-
HPLC: Assesses the purity of the final compound, typically aiming for ≥95% for research applications.
Expected Analytical Data Summary
| Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8-7.5 (m, 5H, Ar-H), δ ~7.4 (br s, 2H, -CONH₂), δ ~6.5 (br s, 2H, -NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~165 (C=O), δ ~150 (Triazole C5), δ ~140 (Triazole C4), δ ~138 (Ar C-ipso), δ ~129-125 (Ar CH), δ ~120 (Ar CH) |
| HRMS (ESI+) | m/z calculated for C₉H₁₀N₅O [M+H]⁺: 204.0880; found: 204.08xx |
| IR (ATR) | ν (cm⁻¹) ~3450-3300 (N-H str, amine), ~3200-3100 (N-H str, amide), ~1660 (C=O str, amide I), ~1600 (N-H bend), ~1500, 1450 (C=C str, aromatic) |
| Purity (HPLC) | >95% (UV detection at 254 nm) |
Characterization Workflow Diagram
Caption: Workflow for the purification and characterization process.
Potential Applications and Future Directions
Scaffold for Drug Discovery
The ATC scaffold is a validated starting point for medicinal chemistry programs.[1] The title compound, 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide, serves as a foundational building block. Future work can focus on derivatization at three key positions:
-
The exocyclic amine (-NH₂): Can be acylated, alkylated, or used in Buchwald-Hartwig amination to explore new interactions with biological targets.[12]
-
The carboxamide (-CONH₂): The N-H protons can be substituted to modulate solubility and cell permeability.
-
The N-phenyl group: Substitution on the phenyl ring can tune electronic properties and provide vectors for exploring specific binding pockets in target proteins, a common strategy in optimizing 1,2,3-triazole-4-carboxamides as receptor inhibitors.[13]
Advanced Fluorescent Materials
Recent research has shown that 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides exhibit Aggregation-Induced Emission Enhancement (AIEE), a phenomenon where the molecules are non-fluorescent when dissolved but become highly emissive upon aggregation.[4] These compounds have also demonstrated the ability to act as selective fluorescent "turn-off" sensors for mercury ions (Hg²⁺).[4] This opens up applications in environmental monitoring, bio-imaging, and the development of novel smart materials.
Conclusion
5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a molecule of considerable scientific value, bridging the fields of medicinal chemistry and materials science. Its synthesis, achievable through a robust and regioselective base-catalyzed cycloaddition, provides a reliable source of this important building block. Comprehensive characterization using a suite of modern analytical techniques is paramount to ensuring its structural integrity. The demonstrated biological relevance and novel photophysical properties of the ATC scaffold ensure that this compound and its derivatives will remain an active area of research for drug development professionals and materials scientists alike.
References
- Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Organic Chemistry Frontiers (RSC Publishing).
- Dimroth rearrangement. Wikipedia.
- Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science Publishers Ltd.
- Click chemistry. Wikipedia.
- The Dimroth Rearrangement: A Comprehensive Analysis. star chemistry.
- Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Organic Chemistry Frontiers.
- Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. RSC Publishing.
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.
- Compound 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide. Chemdiv.
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH.
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. WCAIR - University of Dundee.
- Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. NIH.
- 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors. PubMed.
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. - WCAIR [wcair.dundee.ac.uk]
- 4. 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Compound 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide - Chemdiv [chemdiv.com]
- 8. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 9. benthamscience.com [benthamscience.com]
- 10. researchers.uss.cl [researchers.uss.cl]
- 11. starchemistry888.com [starchemistry888.com]
- 12. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide derivatives
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has emerged as a highly promising core in modern medicinal chemistry, with derivatives showing potential in treating complex diseases like Chagas' disease.[1][2] This guide provides a detailed exploration of the physicochemical properties of a key subset: 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide derivatives. Understanding and manipulating these properties—lipophilicity, solubility, and ionization state (pKa)—is fundamental to transforming a potent compound into a viable drug candidate. We will dissect the causal relationships between molecular structure and these critical characteristics, provide validated experimental and computational protocols for their assessment, and illustrate how a property-driven optimization strategy can successfully navigate the challenges of drug discovery. This document is intended to serve as a comprehensive resource for scientists dedicated to advancing this important class of therapeutic agents.
Introduction: The 5-Amino-1,2,3-triazole-4-carboxamide (ATC) Scaffold in Medicinal Chemistry
The ATC core is a novel and increasingly important heterocyclic motif in drug discovery. Its rigid structure, combined with a high density of hydrogen bond donors and acceptors, provides a unique platform for creating specific and high-affinity interactions with biological targets. The discovery of an ATC-based compound with submicromolar activity against the protozoan parasite Trypanosoma cruzi highlighted the therapeutic potential of this series.[1][3]
The 2-phenyl substitution on the triazole ring is of particular interest. This moiety provides a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties through the introduction of various substituents. The primary thesis of this guide is that a deep, quantitative understanding of how these structural modifications modulate the compound's physicochemical profile is the most critical element in optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and, ultimately, its clinical success.
Core Physicochemical Properties and Their Impact on Drug Action
The journey of a drug from administration to its target is governed by a complex interplay of physicochemical properties. For the 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide series, the following properties are paramount:
-
Lipophilicity (LogP/LogD): This parameter quantifies the partitioning of a compound between a lipid and an aqueous phase. It is a primary determinant of a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown. An optimal LogD (typically between 1 and 3 for oral drugs) is crucial; excessively high lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity, while low lipophilicity can result in poor absorption.
-
Aqueous Solubility (S): A drug must be in solution to be absorbed and distributed. The inherent hydrogen bonding capacity of the ATC core (amino and carboxamide groups) provides a foundation for solubility, but this can be easily compromised by lipophilic substituents. Poor solubility is a major hurdle in drug formulation and can lead to low and erratic bioavailability.[1]
-
Acidity/Basicity (pKa): The pKa value defines the pH at which a molecule is 50% ionized.[4][5] For the ATC scaffold, the basicity of the amino group and the triazole nitrogens determines the charge state of the molecule in different physiological compartments (e.g., stomach, intestine, blood). This charge state profoundly influences solubility, membrane permeability, and the ability to bind to the target protein. Research on related 5-amino-2-aryl-1,2,3-triazole structures has shown that pKa can vary significantly based on the substitution pattern, with values ranging from approximately 3.2 to 8.1.[6]
These core properties are not independent variables; they are interconnected and collectively influence the overall ADMET profile of a drug candidate.
Caption: Interplay of physicochemical properties and ADMET outcomes.
Synthesis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide Derivatives
A robust and flexible synthetic route is essential for exploring the structure-property relationships of the ATC scaffold. The following generalized scheme is adapted from established literature procedures and allows for diversification at both the 2-phenyl position and the 4-carboxamide position.[1][3]
Experimental Protocol: Generalized Synthesis
Causality: This multi-step synthesis is designed for efficiency and modularity. The initial steps build the core heterocyclic ring, while the final step, an amide coupling, allows for the late-stage introduction of diverse chemical groups, making it ideal for generating a library of analogs for screening.
-
Step 1: Synthesis of Phenyl Azide.
-
To a stirred solution of the desired aniline (1.0 eq) in aqueous HCl at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
Add a solution of sodium azide (1.2 eq) in water dropwise. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude phenyl azide is often used without further purification.
-
-
Step 2: Cycloaddition to form the Triazole Ring.
-
In a suitable solvent such as ethanol, dissolve ethyl cyanoacetate (1.0 eq) and add a base like sodium ethoxide (1.1 eq).
-
To this solution, add the phenyl azide (1.0 eq) from Step 1.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
-
After cooling, acidify the mixture with dilute HCl to precipitate the ethyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Step 3: Saponification of the Ester.
-
Suspend the ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours until a clear solution is formed.
-
Cool the reaction, and acidify with concentrated HCl to precipitate the 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Step 4: Amide Coupling.
-
Suspend the carboxylic acid from Step 3 (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
-
Stir for 10 minutes, then add the desired primary or secondary amine (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction with solvent, wash sequentially with dilute aqueous acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
-
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. routledge.com [routledge.com]
- 5. mrupp.info [mrupp.info]
- 6. researchgate.net [researchgate.net]
A Systematic Guide to the IUPAC Nomenclature of Substituted 2-Phenyl-1,2,3-Triazole-4-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. A precise and unambiguous naming system is paramount for effective communication, documentation, and patenting of these novel chemical entities. This guide provides a comprehensive, in-depth explanation of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this important class of molecules, grounded in the fundamental principles of organic chemical naming conventions.
Foundational Principles: Deconstructing the Core Structure
The systematic IUPAC name of any complex molecule is derived by identifying its principal functional group and the parent hydride, and then systematically adding prefixes and locants to denote substituents. For the class of compounds , the core structure is broken down into three key components: the 1,2,3-triazole ring, the phenyl substituent, and the carboxamide functional group.
The 1,2,3-Triazole Heterocycle: The Parent Hydride
The 1,2,3-triazole is a five-membered aromatic heterocycle containing two carbon atoms and three adjacent nitrogen atoms.[1][2][3] The numbering of this ring system is fixed and is the foundation for locating all substituents. By convention, the numbering starts with one of the nitrogen atoms and proceeds around the ring to give the heteroatoms the lowest possible locants. For 1,2,3-triazole, the nitrogens are assigned positions 1, 2, and 3.
It is crucial to specify the position of the hydrogen atom in the parent triazole, which exists in different tautomeric forms (e.g., 1H-, 2H-, and 4H-1,2,3-triazole).[4][5][6] In the context of the target molecules, the phenyl group is attached to the nitrogen at position 2, so the parent heterocycle is considered a derivative of 2H-1,2,3-triazole.
The Carboxamide Group: The Principal Functional Group
The carboxamide group (-CONH₂) is a derivative of a carboxylic acid.[7] According to IUPAC priority rules, the amide functional group is of high precedence and therefore dictates the suffix of the final name.[8][9][10] When a carboxamide group is attached to a ring, the suffix "-carboxamide" is appended to the name of the parent ring system.[11][12][13][14][15] The carbon atom of the carboxamide group is not included in the numbering of the parent ring.
The Phenyl Group: A Key Substituent
A benzene ring attached as a substituent is termed a "phenyl" group.[16][17][18] In the target molecules, this group is located at the 2-position of the 1,2,3-triazole ring. Any further substituents on this phenyl ring are indicated by prefixes, and their positions are designated by numerical locants (e.g., 2-, 3-, 4-). The numbering of the phenyl ring begins at the carbon atom directly attached to the triazole ring (the ipso-carbon), which is assigned position 1'. The numbering then proceeds around the phenyl ring.
Systematic Nomenclature Workflow
The systematic naming of a substituted 2-phenyl-1,2,3-triazole-4-carboxamide follows a hierarchical process. The following workflow ensures a logical and accurate construction of the IUPAC name.
Caption: Workflow for IUPAC Naming.
Step-by-Step Protocol for Nomenclature
Protocol 1: Systematic Naming of Substituted 2-Phenyl-1,2,3-triazole-4-carboxamides
-
Identify the Parent Hydride: The core heterocycle is 2H-1,2,3-triazole .
-
Identify the Principal Functional Group: A carboxamide group is attached to the triazole ring. The suffix for a carboxamide attached to a ring is -carboxamide .
-
Locate the Principal Functional Group: The carboxamide is at position 4 of the triazole ring. This gives the base name 2H-1,2,3-triazole-4-carboxamide .
-
Identify the Main Substituent on the Parent Hydride: A phenyl group is attached at position 2 of the triazole ring. This is denoted as 2-phenyl .
-
Assemble the Core Name: Combining the elements from steps 3 and 4 gives 2-phenyl-2H-1,2,3-triazole-4-carboxamide .
-
Identify and Name Substituents on the Phenyl Ring:
-
Number the phenyl ring starting with 1' for the carbon attached to the triazole.
-
Name each substituent on the phenyl ring (e.g., chloro, methyl, methoxy).
-
Indicate their positions with the corresponding locants (e.g., 4'-chloro, 2'-methyl).
-
-
Identify and Name Substituents on the Amide Nitrogen:
-
Final Assembly:
-
Alphabetize all the substituent names (from the phenyl ring and the amide nitrogen).
-
Place these alphabetized substituent names as prefixes to the core name from step 5.
-
Enclose complex substituent names (like a substituted phenyl group) in parentheses.
-
Illustrative Examples
Example 1: A Monosubstituted Phenyl Moiety
Let's consider a molecule with a chlorine atom at the para-position of the phenyl ring.
-
Parent Heterocycle: 2H-1,2,3-triazole
-
Principal Functional Group: -carboxamide at position 4
-
Core Name: 2-phenyl-2H-1,2,3-triazole-4-carboxamide
-
Phenyl Substituent: A chlorine atom at the 4'-position (4'-chloro).
-
Final IUPAC Name: 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxamide
Example 2: A Disubstituted Phenyl Ring and an N-Substituted Amide
Now, let's examine a more complex structure with a 2,4-dichlorophenyl group at the N2 position and an ethyl group on the amide nitrogen.
-
Core Name: 2-phenyl-2H-1,2,3-triazole-4-carboxamide
-
Phenyl Substituents: Two chlorine atoms at the 2'- and 4'-positions (2',4'-dichloro).
-
Amide Substituent: An ethyl group on the nitrogen (N-ethyl).
-
Alphabetizing Substituents: "dichloro" and "ethyl". Alphabetically, "dichloro" comes before "ethyl".
-
Final IUPAC Name: 2-(2,4-dichlorophenyl)-N-ethyl-2H-1,2,3-triazole-4-carboxamide
Data Presentation: Summary of Nomenclature Rules
| Component | IUPAC Rule | Example |
| Parent Heterocycle | Numbering of the 1,2,3-triazole ring gives the lowest locants to the nitrogen atoms (1, 2, 3). The position of attachment of the phenyl group determines the tautomeric form (2H). | 2H-1,2,3-triazole |
| Principal Functional Group | The carboxamide group attached to a ring is named with the suffix "-carboxamide". It has high priority.[8][10][20] | ...-1,2,3-triazole-4-carboxamide |
| Phenyl Substituent | A C₆H₅- group is named "phenyl". Its position on the triazole ring is indicated by a locant. | 2-phenyl-... |
| Substituents on Phenyl Ring | Named as prefixes with locants (starting from the point of attachment as 1'). The entire substituted phenyl group name is often enclosed in parentheses. | 2-(4-chlorophenyl)-... |
| Substituents on Amide Nitrogen | Named as prefixes with the locant N-.[11][13][19] | N-methyl-... |
| Assembly | Substituents are listed in alphabetical order. | N-ethyl-2-(4-methylphenyl)-... |
Visualization of the Core Structure
The following diagram illustrates the numbering system for the core 2-phenyl-1,2,3-triazole-4-carboxamide structure.
Caption: Numbering of the 2-phenyl-1,2,3-triazole-4-carboxamide scaffold.
This systematic approach, grounded in the established rules of IUPAC nomenclature, provides a robust framework for accurately and consistently naming this important class of compounds, thereby ensuring clarity and precision in scientific discourse and intellectual property.
References
-
MedLife Mastery. Priority Ordering of Functional Groups in Organic Chemistry Nomenclature - MCAT Content. [Link]
-
Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
-
YouTube. (2025, December 19). How Do You Prioritize Functional Groups In IUPAC?. [Link]
-
IIT NEET JEE Chemistry short notes. (2025, August 25). IUPAC Nomenclature Functional Group Priority Order. [Link]
-
Chemistry School. IUPAC Naming: How to Describe Prioritised Functional Groups in a Name. [Link]
-
IUPAC Gold Book. carboxamides. [Link]
-
Unknown. (2010, October 5). Nomenclature of substituted benzene rings. [Link]
-
Wikipedia. Phenyl group. [Link]
-
Wikipedia. IUPAC nomenclature of organic chemistry. [Link]
-
Wikipedia. 1,2,3-Triazole. [Link]
-
Chemistry LibreTexts. (2024, March 17). 21.1: Naming Carboxylic Acid Derivatives. [Link]
-
chemeurope.com. 1,2,3-Triazole. [Link]
-
Chemistry Learner. Phenyl: Nomenclature, Formula, Structure, and Preparation. [Link]
-
JoVE. (2025, May 22). Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.1: Naming Aromatic Compounds. [Link]
-
MSU chemistry. Nomenclature Examples. [Link]
-
Chemistry Steps. Naming Amides. [Link]
-
University of Calgary. Benzene as a substituent. [Link]
-
NIST WebBook. 1H-1,2,3-Triazole. [Link]
-
ResearchGate. Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole. [Link]
-
ACD/Labs. R-5.7.8 Amides, imides, and hydrazides. [Link]
-
PubChem - NIH. Triazoles | C2H3N3 | CID 67516. [Link]
-
PubChem - NIH. 4H-1,2,3-triazole | C2H3N3 | CID 6857510. [Link]
-
American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole. [Link]
Sources
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. 1,2,3-Triazole [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles | C2H3N3 | CID 67516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4H-1,2,3-triazole | C2H3N3 | CID 6857510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. medlifemastery.com [medlifemastery.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Before you continue to YouTube [consent.youtube.com]
- 11. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]
- 14. Naming Amides - Chemistry Steps [chemistrysteps.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Phenyl group - Wikipedia [en.wikipedia.org]
- 17. Phenyl: Nomenclature, Formula, Structure, and Preparation [chemistrylearner.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 20. chemistryschool.net [chemistryschool.net]
spectroscopic analysis (NMR, IR, Mass Spec) of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug development, the 1,2,3-triazole scaffold has emerged as a "privileged structure" due to its remarkable synthetic accessibility and broad spectrum of biological activities.[1][2] Compounds like 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide are not just molecular curiosities; they are foundational building blocks for novel therapeutics.[3][4] The unambiguous confirmation of their structure is the bedrock upon which all subsequent medicinal chemistry, pharmacological, and clinical studies are built. A failure in this initial step can lead to the catastrophic waste of resources and time.
This guide eschews a simplistic, textbook approach. Instead, it offers a holistic, field-tested methodology for the structural elucidation of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide. We will dissect the molecule through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on what the data is, but why it manifests in a particular way and how these disparate datasets interlock to provide a single, validated structural truth. This is the application scientist's approach: rigorous, evidence-based, and designed for certainty.
The Subject Molecule: Deconstructing the Architecture
Before delving into instrumental analysis, we must first understand the molecule's architecture. It is comprised of four key regions, each with distinct electronic and chemical properties that will serve as spectroscopic signposts.
-
The 2-Phenyl Group: An aromatic system directly attached to a nitrogen of the triazole ring.
-
The 1,2,3-Triazole Core: A five-membered heterocyclic aromatic ring, the structural linchpin.
-
The 5-Amino Group: A primary amine substituent on the triazole ring.
-
The 4-Carboxamide Group: A primary amide substituent, adjacent to the amino group.
The interplay of these functional groups dictates the molecule's chemical behavior and, critically, its spectroscopic signature.
Caption: Structure of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the proton and carbon frameworks.[5][6] For a molecule with multiple nitrogen atoms and exchangeable protons, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it solubilizes the compound effectively and its hygroscopic nature allows for the observation of N-H protons from the amine and amide groups.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the aromatic multiplets.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
¹H NMR Spectral Interpretation: Assigning the Protons
The ¹H NMR spectrum provides a quantitative count of protons in distinct chemical environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet (m) | 5H | Protons on the phenyl ring are deshielded by the aromatic ring current. The direct attachment to the electron-withdrawing triazole ring shifts them downfield.[1] |
| Amine (-NH₂) | ~6.6 | Broad Singlet (br s) | 2H | The protons of the primary amine are exchangeable and often appear as a broad signal. Their chemical shift is influenced by hydrogen bonding and solvent effects.[7] |
| Amide (-CONH₂) | 7.3 - 7.7 | Two Broad Singlets (br s) | 2H | Amide protons are typically deshielded due to the resonance effect of the carbonyl group. Restricted rotation around the C-N bond can make them chemically non-equivalent, appearing as two distinct signals.[1][7] |
¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single peak.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |
| Amide Carbonyl (C=O) | ~165 | The carbonyl carbon is highly deshielded due to the electronegativity of the attached oxygen atom, placing it furthest downfield.[8] |
| Triazole C5 (-C-NH₂) | ~150 | The carbon atom attached to the amino group (C5) is significantly influenced by the nitrogen atoms within the heterocyclic ring. |
| Triazole C4 (-C-CONH₂) | ~145 | The C4 carbon, attached to the carboxamide, will have a chemical shift distinct from C5, influenced by both the ring nitrogens and the carbonyl group.[9] |
| Phenyl C (ipso) | ~135 | The phenyl carbon directly attached to the triazole nitrogen (ipso-carbon) is deshielded relative to other phenyl carbons. |
| Phenyl C (ortho, meta, para) | 120 - 130 | These carbons resonate in the typical aromatic region. The specific shifts are dictated by their position relative to the triazole substituent.[9][10] |
The Power of 2D NMR: Unambiguous Correlation
While 1D NMR provides an excellent foundation, complex structures demand definitive proof. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) provide this certainty by showing correlations between protons and carbons separated by 2 or 3 bonds.[6][11]
Caption: An HMBC experiment validates the amide group by showing a clear correlation.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and absorption of IR radiation at that frequency produces a peak in the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is required.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Background Scan: Run a background spectrum of the empty ATR stage.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample scan against the background.
IR Spectral Interpretation: Identifying Key Vibrations
The IR spectrum should show distinct absorptions corresponding to the key functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Causality |
| N-H Stretch | Amine (-NH₂) & Amide (-CONH₂) | 3100 - 3500 | Medium-Strong | These absorptions represent the stretching vibrations of the N-H bonds. They often appear as multiple, somewhat broad peaks.[1][12] |
| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | Medium | The stretching of C-H bonds on the aromatic ring occurs at frequencies just above 3000 cm⁻¹.[1] |
| C=O Stretch | Amide I Band | ~1665 | Strong | This is one of the most characteristic and intense peaks in the spectrum, arising from the stretching of the carbonyl double bond.[1] |
| C=N & C=C Stretch | Triazole & Phenyl Rings | 1450 - 1600 | Medium-Strong | These absorptions are due to the stretching vibrations within the aromatic and heteroaromatic ring systems.[1] |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its substructures. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution instrument (like a TOF or Orbitrap) is preferred to obtain an accurate mass for formula confirmation.
MS Spectral Interpretation: Confirming Mass and Structure
-
Molecular Formula: C₉H₉N₅O
-
Exact Mass: 203.0807 g/mol
-
Expected [M+H]⁺: 204.0885 m/z
The primary goal is to observe the protonated molecular ion at m/z 204.0885. High-resolution MS can confirm this value to within a few parts per million (ppm), unequivocally validating the molecular formula. Further fragmentation analysis (MS/MS) can reveal key structural motifs.
Caption: Predicted ESI-MS fragmentation pathway for the target molecule.
Integrated Analysis: A Self-Validating Workflow
No single technique provides the complete picture. The power of this analytical approach lies in the integration of all three datasets. Each result must corroborate the others in a self-validating system.
Caption: The integrated workflow for unambiguous structural elucidation.
Conclusion
The structural characterization of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a clear-cut process when a systematic, multi-technique approach is employed. Mass spectrometry provides the definitive molecular formula. Infrared spectroscopy offers a rapid confirmation of the essential functional groups. Finally, NMR spectroscopy, particularly with the aid of 2D experiments, delivers an unambiguous map of the atomic connectivity. By following the protocols and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can achieve a high degree of confidence in the identity and integrity of this important chemical entity, ensuring a solid foundation for all subsequent research.
References
- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
- Senthil, S., & Gopi, R. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica.
- MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI.
- ACS Omega. (n.d.). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.
- African Journals Online (AJOL). (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. AJOL.
- ESA-IPB. (n.d.).
- Brand, S., Ko, E. J., Viayna, E., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(19), 8048-8069.
- Usiena air - Unisi. (2022). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement.
- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
-
Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][9][13]Triazole Derivatives. (2018). Molecules, 23(5), 1055.
- Brand, S., Ko, E. J., Viayna, E., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.
- LCNTDR. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
- Belskaya, N. P., et al. (2023). 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 292, 122419.
- Chemistry LibreTexts. (2023).
- Emery Pharma. (2018).
- ResearchGate. (n.d.).
-
NIST. (n.d.). 1H-[1][2][13]Triazole-4-carboxamide, 5-amino-1-(phenylmethyl)-. NIST Chemistry WebBook.
- Guidechem. (n.d.). 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE.
- ResearchGate. (2014).
- SpectraBase. (n.d.). 5-AMINO-1,4-DIPHENYL-1,2,3-TRIAZOLE - Optional[13C NMR].
- Indian Journal of Scientific Research. (2018).
- ChemicalBook. (n.d.). 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE.
Sources
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajol.info [ajol.info]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
tautomerism and isomerism in 5-Amino-1,2,3-triazole-4-carboxamides
An In-Depth Technical Guide to Tautomerism and Isomerism in 5-Amino-1,2,3-triazole-4-carboxamides
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is an emerging and highly novel core in medicinal chemistry, demonstrating significant potential in the development of new therapeutic agents.[1][2] Its biological activity is intimately linked to its three-dimensional structure and the subtle interplay of its isomeric and tautomeric forms. Understanding these structural dynamics is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the optimization of pharmacodynamic and pharmacokinetic properties. This guide provides a detailed exploration of the annular and side-chain tautomerism, as well as the rotational isomerism inherent to the ATC scaffold. We will dissect the theoretical underpinnings, present robust experimental and computational methodologies for their characterization, and discuss the profound implications for drug development professionals.
Foundational Concepts: Isomerism vs. Tautomerism
In drug development, the precise chemical structure of a molecule is paramount. While isomers are compounds with the same molecular formula but different structural arrangements, tautomers represent a special class of isomers. Tautomerism is a dynamic phenomenon where two or more structural isomers, known as tautomers, readily interconvert.[3] This equilibrium is typically mediated by the migration of a proton (prototropy), a process that is often rapid and highly sensitive to environmental conditions such as pH, solvent polarity, and temperature.[4]
For the ATC scaffold, failing to account for tautomerism can lead to misinterpretation of structure-activity relationships (SAR), unpredictable biological outcomes, and challenges in formulation and stability. The different tautomers of a single compound can exhibit distinct properties, including water solubility, pKa, partition coefficients, and, most importantly, different hydrogen bonding patterns, which dictate molecular recognition at the target receptor.[5]
Annular Tautomerism of the 1,2,3-Triazole Core
The defining structural feature of the ATC scaffold is the prototropic tautomerism of the 1,2,3-triazole ring, known as annular tautomerism. The mobile proton can reside on any of the three ring nitrogen atoms, leading to three possible tautomers: the 1H, 2H, and 3H forms.
Caption: Amino-imino tautomerism at the C5 position.
While the amino form is generally predominant for simple aminotriazoles, the equilibrium can be influenced by substitution and environment. The imino form presents a different hydrogen bonding profile and charge distribution, which could drastically alter its interaction with a biological target.
Rotational Isomerism of the Carboxamide Group
The single bond between the triazole C4 and the carboxamide carbonyl carbon allows for rotation, leading to different spatial arrangements or conformers. The planarity of the amide bond itself is generally maintained, but its orientation relative to the triazole ring can vary. This rotation is typically associated with a low energy barrier, but specific conformers may be stabilized by intramolecular hydrogen bonding, for example, between the amide N-H and the triazole N3 atom. These preferred conformations can be critical for achieving the correct geometry to fit into a receptor's binding pocket.
Methodologies for Characterization
A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of the tautomeric and isomeric landscape of ATC derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomeric equilibria in solution. [6]
-
Proton (¹H) NMR: In cases of slow interconversion on the NMR timescale, distinct signals for each tautomer can be observed, allowing for direct quantification of the tautomeric ratio. [7]More commonly, prototropic exchange is fast, resulting in time-averaged signals where the chemical shifts reflect the weighted average of the contributing forms. [7]* Carbon (¹³C) NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are particularly sensitive to the tautomeric state. Broadened signals in the ¹³C NMR spectrum are often indicative of a dynamic tautomeric equilibrium. [7]* Nitrogen (¹⁵N) NMR: Although less common, ¹⁵N NMR provides direct insight into the protonation state of the nitrogen atoms, offering definitive evidence for the location of the mobile proton.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the ATC derivative in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, CDCl₃). The choice of solvent is critical, as it can influence the equilibrium. It is advisable to run spectra in multiple solvents of varying polarity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Note the chemical shifts and multiplicities of all signals. Observe the N-H protons (both ring and amide/amino), as their exchange rates and chemical shifts can be informative.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Pay close attention to the signals for the triazole ring carbons. Unusually broad signals may suggest a dynamic equilibrium.
-
Variable Temperature (VT) NMR (Optional): If dynamic processes are suspected, acquire a series of ¹H or ¹³C spectra over a range of temperatures (e.g., -40 °C to +100 °C). Lowering the temperature may "freeze out" the equilibrium, allowing for the observation of individual tautomers. [8]5. Data Analysis (Self-Validation):
-
Causality: The observation of a single, sharp set of signals indicates either the presence of a single dominant tautomer or a very rapid exchange. The observation of multiple sets of signals or significantly broadened lines provides direct evidence of a tautomeric mixture.
-
Trustworthiness: The integration of signals from distinct tautomers (if observed) allows for the calculation of the equilibrium constant (KT). Comparing KT values across different solvents validates the influence of the environment on the tautomeric preference.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state. [9]It definitively locates all atoms, including hydrogen atoms on the triazole ring, thereby identifying the specific tautomer present in the crystal lattice. [7]While this method is powerful, it is crucial to remember that the solid-state structure may not be the dominant form in solution, where the majority of biological interactions occur. [7]
Computational Chemistry
Quantum chemical calculations, particularly DFT, are indispensable for predicting the relative energies and properties of different tautomers and conformers. [10][11] Workflow: Computational Analysis of Tautomers
Caption: A typical DFT workflow for tautomer analysis.
These calculations provide invaluable data on thermodynamic stability, which, when correlated with experimental NMR and X-ray data, builds a comprehensive and validated model of the system.
Implications for Drug Design and Development
The tautomeric state of an ATC derivative is not a trivial detail; it directly impacts its drug-like properties. [12]
-
Target Recognition: Tautomers present different hydrogen bond donor and acceptor patterns. [5]A switch from a 1H- to a 2H-tautomer, for example, alters which nitrogen atoms are available to act as hydrogen bond acceptors, potentially making or breaking a key interaction with a protein target. [13]The biological activity of a compound may be attributable to a minor tautomer that is the "active" form at the receptor.
-
Physicochemical Properties: Tautomerism affects properties critical for pharmacokinetics.
| Property | Impact of Tautomerism | Rationale |
| pKa | Varies significantly | The protonation site and the acidity/basicity of the molecule change with the tautomeric form. |
| Solubility | Can be altered | Different tautomers have different polarities and abilities to hydrogen bond with water. |
| Lipophilicity (LogP/LogD) | Can be altered | Changes in polarity and hydrogen bonding capacity directly affect partitioning between octanol and water. |
| Metabolic Stability | May be affected | The accessibility of metabolic sites can differ between tautomers, potentially leading to different metabolic pathways. [1][2] |
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims. It is essential to define and claim the chemical entity in a way that encompasses all relevant and interconverting forms.
Conclusion and Future Outlook
The 5-amino-1,2,3-triazole-4-carboxamide scaffold is a promising platform for the discovery of new medicines. However, realizing its full potential requires a sophisticated understanding of its inherent structural complexities. Tautomerism and isomerism are central to the chemical identity and biological behavior of these molecules. For researchers and drug developers, a proactive and integrated strategy of computational prediction, spectroscopic analysis, and crystallographic determination is not just recommended—it is essential. By embracing this complexity, the scientific community can more effectively navigate the challenges of SAR optimization, leading to the development of safer and more efficacious therapeutics based on the ATC core.
References
- Katritzky, A. R., & Elguero, J. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-386.
-
Shiroudi, A., et al. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Journal of Molecular Modeling, 26(3), 57. [Link]
- Ozimiński, W. P., & Dobrowolski, J. C. (2009). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 905(1-3), 74-81.
- Ozimiński, W. P., & Dobrowolski, J. C. (2003). DFT studies od tautomerism of C5-substituted 1,2,3-triazoles. Journal of Molecular Structure: THEOCHEM, 637(1-3), 157-164.
-
Koval, V. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1947-1959. [Link]
-
Koval, V. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
-
Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22533-22543. [Link]
-
Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]
-
Ribeiro, C. M. R., & da Silva, J. F. M. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245353. [Link]
- Kumar, A., & Singh, P. (2013). Nature, Spectroscopy Applications and Biological Activities Triazoles. International Journal of Pharmaceutical Sciences and Research, 4(11), 4130-4142.
-
Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(19), 8048-8064. [Link]
- Dobrowolski, J. C., & Ozimiński, W. P. (2002). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 582(1-3), 125-136.
-
Bakulev, V. A., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(8), 1839. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]
-
ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]
-
Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]
- Taddei, M., et al. (2013). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. Organic & Biomolecular Chemistry, 11(1), 65-68.
- Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329.
- Elguero, J., et al. (1974). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Journal of Heterocyclic Chemistry, 11(4), 641-642.
-
ResearchGate. (n.d.). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate. [Link]
- Hsiao, J.-Y., et al. (2022). A simple approach to the tautomerism of aromatic heterocycles. Journal of the Chinese Chemical Society, 69(12), 2029-2037.
-
El-Gazzar, A. B. A., et al. (2020). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 25(16), 3583. [Link]
-
ResearchGate. (n.d.). Isomers of triazole with tautomeric forms. ResearchGate. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. LCNTDR. [Link]
-
Wang, Y., et al. (2022). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers, 9(1), 108-114. [Link]
-
Asiri, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 444. [Link]
-
Pierini, A. B., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(21), 14377-14390. [Link]
-
Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]
-
Asiri, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(12), 1548. [Link]
- Dolzhenko, A. V., et al. (2009). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Tetrahedron Letters, 50(18), 2124-2128.
-
Chen, T., et al. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 61(13), 5585-5601. [Link]
-
Liau, M., et al. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(35), 7047-7056. [Link]
-
Elokhina, V. N., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 7(10), 138. [Link]
-
ResearchGate. (n.d.). Isomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]
- Elguero, J., et al. (2012). Tautomerism and aromaticity in 1,2,3-triazoles: the case of benzotriazole. Journal of Physical Organic Chemistry, 25(8), 643-651.
-
Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 874922. [Link]
-
ResearchGate. (n.d.). Retrosynthetic analysis of the synthesis of 4‐carboxamido‐1,2,3‐triazoles. ResearchGate. [Link]
-
Petrikaite, V., et al. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 25(19), 4554. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. old.rrjournals.com [old.rrjournals.com]
- 9. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and History of 5-Amino-1,2,3-Triazole-4-Carboxamides in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is a heterocyclic compound that has emerged as a significant pharmacophore in medicinal chemistry. Its unique structural features, including the dense arrangement of nitrogen atoms and the presence of both hydrogen bond donors and acceptors, provide a versatile platform for the design of molecules with diverse biological activities. While the broader class of triazoles has a long history in drug discovery, the specific 5-amino-1,2,3-triazole-4-carboxamide core is a relatively recent entrant, with its potential being increasingly recognized and explored. This guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of this promising scaffold.
A noteworthy aspect of the ATC core is its novelty in medicinal chemistry programs, as highlighted in the literature.[1] This suggests a significant opportunity for the discovery of new chemical entities with unique mechanisms of action. This guide will delve into the key milestones in the development of ATC derivatives, from their initial identification to their optimization as potent and selective therapeutic agents.
The Genesis of a New Scaffold: Early Discoveries
The story of the 5-amino-1,2,3-triazole-4-carboxamide scaffold in modern medicinal chemistry is closely tied to the search for new treatments for neglected tropical diseases. A pivotal moment in the emergence of this scaffold was its identification through a phenotypic high-content screening campaign against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[2][3] This screening of a large compound library led to the discovery of a novel hit series of 5-amino-1,2,3-triazole-4-carboxamides, referred to as the ATC series.[2][4]
The initial hit compound, compound 3 , displayed submicromolar activity against the intracellular form of the parasite and met several desirable criteria for a drug lead, including a potent pEC50 of greater than 6.[1] What made this discovery particularly exciting was the novelty of the ATC core; literature searches revealed very little precedent for this scaffold in medicinal chemistry programs.[1][2] This lack of prior art underscored the potential for discovering compounds with novel mechanisms of action.
Initial Challenges and Prioritization
Despite its promising activity, the initial hit compound 3 presented challenges typical of early-stage drug discovery, including poor metabolic stability.[1] However, the ATC series was prioritized for further optimization based on a comprehensive assessment of its activity, selectivity, and ligand efficiency profiles compared to other hit series identified in the screen.[1] This decision set the stage for a focused medicinal chemistry effort to improve the drug-like properties of the ATC scaffold.
Synthetic Strategies: Building the Core
The successful exploration of the 5-amino-1,2,3-triazole-4-carboxamide scaffold has been heavily reliant on the development of efficient and versatile synthetic methodologies. The ability to rapidly generate analogues is crucial for establishing robust structure-activity relationships (SAR).
Key Synthetic Routes
Several synthetic strategies have been employed to construct the 5-amino-1,2,3-triazole-4-carboxamide core. A common and effective approach involves a [3+2] cycloaddition reaction. This can be achieved through a base-promoted cyclization of a substituted oxadiazolyl acetonitrile with an azide.[2]
Another expedient route involves the Lewis-acid catalyzed amination of an ethyl ester precursor, which is itself formed by the cyclization of an azide with ethyl-2-cyanoacetate.[1] The azide intermediates are readily accessible from corresponding alkyl or benzyl halides via reaction with sodium azide, or from primary amines through diazo transfer.[1]
More recently, transition-metal-free approaches have been developed, such as the cascade nucleophilic addition/cyclization of carbodiimides with diazo compounds, offering a mild and efficient alternative for the synthesis of 5-amino-1,2,3-triazoles. Additionally, ruthenium-catalyzed cycloaddition of N-Boc-ynamides with azides has been explored to create a protected version of the 5-amino-1,2,3-triazole-4-carboxylate, which can circumvent issues like the Dimroth rearrangement that can occur during functionalization.[5]
Experimental Protocol: Generalized Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides
The following is a generalized protocol based on the Lewis-acid catalyzed amination approach:
-
Synthesis of the Azide Intermediate:
-
To a solution of the corresponding alkyl or benzyl halide in a suitable solvent (e.g., DMF), add sodium azide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the azide intermediate by column chromatography.
-
-
Cyclization to form the Ethyl Ester:
-
To a solution of the azide intermediate in a suitable solvent (e.g., ethanol), add ethyl-2-cyanoacetate and a base (e.g., sodium ethoxide).
-
Stir the reaction at room temperature or with heating until the cyclization is complete.
-
Neutralize the reaction mixture and extract the ethyl ester product.
-
Purify the product by crystallization or column chromatography.
-
-
Amination to form the Carboxamide:
-
Dissolve the ethyl ester in a suitable solvent (e.g., toluene).
-
Add the desired amine and a Lewis acid catalyst (e.g., trimethylaluminum).
-
Heat the reaction mixture until the amination is complete.
-
Carefully quench the reaction and extract the final 5-amino-1,2,3-triazole-4-carboxamide product.
-
Purify the final compound by column chromatography or recrystallization.
-
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for 5-amino-1,2,3-triazole-4-carboxamides.
Structure-Activity Relationship (SAR) and Lead Optimization
Following the initial discovery, a systematic exploration of the structure-activity relationships of the 5-amino-1,2,3-triazole-4-carboxamide series was undertaken to address the liabilities of the initial hit and improve its overall profile.
Core Scaffold Modifications
Early investigations focused on the core ATC scaffold itself. Modifications such as replacing the 5-amino group with hydrogen, methyl, chloro, or dimethylamino groups resulted in a loss of activity.[1] This suggested that the primary amino group is crucial for the biological activity, possibly by participating in an intramolecular hydrogen bond with the amide carbonyl to maintain a bioactive conformation or through a specific interaction with the molecular target.[1] Furthermore, altering the central triazole ring to an imidazole or pyrazole also led to inactive compounds, highlighting the importance of the 1,2,3-triazole core.[1]
Peripheral Substituent Modifications
With the core scaffold established as essential, optimization efforts shifted to the peripheral substituents. The initial focus was on the substituents attached to the triazole nitrogen (N1) and the carboxamide nitrogen.
A key breakthrough in the optimization of the ATC series for Chagas' disease was the mitigation of several liabilities, including poor oral exposure, potential mutagenicity (Ames liability), and hERG inhibition.[2] This was achieved through systematic modifications of the peripheral groups. For instance, replacing a 3-methoxyphenyl group with other aromatic rings, heteroaromatics, and aliphatic groups led to significant improvements in potency, aqueous solubility, and metabolic stability.[2]
Summary of Structure-Activity Relationships
The extensive SAR studies revealed several key trends:
-
5-Amino Group: Essential for activity.
-
1,2,3-Triazole Core: Critical for maintaining the biological profile.
-
N1-Substituent: Modifications in this position significantly impact potency, solubility, and metabolic stability.
-
Carboxamide Substituent: This position is also amenable to modification to fine-tune the physicochemical and pharmacokinetic properties.
These optimization efforts culminated in the identification of promising compounds with improved safety profiles and efficacy in a murine model of Chagas' disease.[2]
SAR Visualization
Caption: Key modification sites influencing the SAR of the ATC scaffold.
Therapeutic Applications and Mechanisms of Action
While the initial discovery of the 5-amino-1,2,3-triazole-4-carboxamide scaffold was in the context of Chagas' disease, its therapeutic potential is not limited to this indication. The versatility of the scaffold has led to its investigation in other therapeutic areas.
Anti-Chagas' Disease Activity
The primary and most well-documented application of the ATC series is in the treatment of Chagas' disease.[2][3][4] The optimized compounds from this series have demonstrated significant suppression of parasite burden in both acute and chronic mouse models of the disease.[2]
The precise mechanism of action of the ATC series against T. cruzi is still under investigation. However, it has been shown that their trypanocidal activity does not correlate with the inhibition of the parasite's sterol 14α-demethylase (CYP51), a common target for anti-trypanosomal drugs.[1][2] This suggests a novel mode of action, which is a highly desirable attribute in the face of emerging drug resistance.
Inhibition of the Bacterial SOS Response
In a different therapeutic context, the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold has been identified as an inhibitor of the bacterial SOS response.[6] This response is a key mechanism by which bacteria repair DNA damage and develop antibiotic resistance. By inhibiting the key proteins LexA and RecA, these compounds can sensitize bacteria to existing antibiotics and slow the emergence of resistance.[6] This positions them as potential "DISARMERs" (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance), which could be used as adjuvants in combination with standard antimicrobial therapies.[6]
Other Potential Applications
The broader class of 1,2,3-triazole-4-carboxamides has also been explored for other therapeutic targets. For example, derivatives have been designed as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[7] Another related compound, carboxyamidotriazole (CAI), chemically known as 5-amino[4-(4-chlorobenzoyl)-3,5-dichlorobenzyl]-1,2,3-triazole-4-carboxamide, is being investigated as an anti-angiogenic agent for ocular diseases by blocking the Orai1 channel.[8]
Quantitative Data Summary
| Compound Series | Therapeutic Target | Key Findings | Reference |
| 5-Amino-1,2,3-triazole-4-carboxamides (ATC) | Trypanosoma cruzi | Submicromolar pEC50 (>6) for initial hit; optimized compounds show efficacy in mouse models. | [2],[1] |
| 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamides | Bacterial SOS Response (LexA/RecA) | Initial hit IC50 of 32 µM; optimized analogs show improved potency and broader spectrum. | [6] |
| 1H-1,2,3-triazole-4-carboxamides | Pregnane X Receptor (PXR) | Optimized compounds show low nanomolar IC50 values for PXR binding and cellular activity. | [7] |
| Carboxyamidotriazole (CAI) | Orai1 Channel (Angiogenesis) | Blocks Orai1-mediated intracellular calcium concentration, leading to anti-angiogenic effects. | [8] |
Future Directions and Conclusion
The discovery and development of 5-amino-1,2,3-triazole-4-carboxamides represent a compelling case study in modern medicinal chemistry. From their serendipitous discovery through phenotypic screening to their rational optimization into potent and drug-like candidates, this scaffold has demonstrated significant therapeutic potential. The novelty of the core structure continues to offer exciting opportunities for the development of new drugs with unique mechanisms of action.
Future research in this area will likely focus on several key aspects:
-
Elucidation of the precise mechanism of action of the anti-Chagas' disease compounds to identify novel drug targets.
-
Further optimization of the SOS response inhibitors to develop broad-spectrum antibiotic adjuvants.
-
Exploration of the ATC scaffold against other therapeutic targets , leveraging its favorable chemical properties.
-
Development of even more efficient and scalable synthetic routes to facilitate the synthesis of diverse compound libraries.
References
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284-7299. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]
-
(2022). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrang. Usiena air. [Link]
-
(2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. LCNTDR. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed. [Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. NIH. [Link]
-
(2021). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. NIH. [Link]
-
(2023). Carboxyamidotriazole Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease. PMC - NIH. [Link]
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxyamidotriazole Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of the 5-Amino-1,2,3-Triazole-4-Carboxamide Core
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged scaffolds." The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a prime example of such a scaffold, demonstrating remarkable versatility across a range of therapeutic targets. Its inherent properties—a rigid heterocyclic core, multiple points for substitution, and a rich array of hydrogen bond donors and acceptors—make it an ideal starting point for the development of potent and selective modulators of biological function.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the ATC core. We will dissect the role of each component of the scaffold, explore its synthetic accessibility, and examine case studies that illustrate its successful optimization in drug discovery programs. Our focus will be on the causality behind experimental choices, providing insights into how medicinal chemists can rationally design and optimize compounds based on this versatile core. The ATC scaffold has been explored for a variety of biological activities, including as trypanocidal agents and inhibitors of the bacterial SOS response.[1][2]
Core Principles: Understanding the 5-Amino-1,2,3-Triazole-4-Carboxamide Scaffold
The ATC core is characterized by a 1,2,3-triazole ring substituted with an amino group at the C5 position and a carboxamide at the C4 position. This arrangement is not merely incidental; it creates a specific electronic and steric environment that is crucial for its biological activity.
-
The 5-Amino Group: This primary amine is a critical hydrogen bond donor. In many instances, its replacement or significant modification leads to a complete loss of activity.[1] This suggests that the 5-amino group often forms a key interaction with the biological target, anchoring the molecule in the binding site. An intramolecular hydrogen bond between the 5-amino group and the amide carbonyl oxygen may also be important for maintaining a bioactive conformation.[1]
-
The 4-Carboxamide Group: This moiety offers a crucial handle for introducing diversity. The amide nitrogen and carbonyl oxygen can participate in hydrogen bonding, while substitutions on the amide nitrogen (R-groups) can be tailored to explore different pockets of the target protein, thereby influencing potency, selectivity, and pharmacokinetic properties.
-
The 1,2,3-Triazole Ring: As a bioisostere for an amide bond, the triazole ring is metabolically stable and can engage in dipole-dipole and hydrogen bond interactions. The N1 position is a key point for substitution, allowing for the modulation of the molecule's overall shape and properties.
Synthetic Strategies: Enabling Rapid SAR Exploration
A key advantage of the ATC core is its synthetic tractability, which allows for the rapid generation of analogues for SAR studies.[2] The most common approach involves the cyclization of an azide with an α-cyano amide. This modular synthesis allows for diversification at both the N1 position of the triazole (by varying the azide) and the carboxamide moiety (by varying the amide component).
A generalized synthetic route is depicted below:
Caption: Generalized synthetic workflow for the ATC core.
This modularity is a significant experimental advantage, as it allows chemists to systematically probe the SAR at different positions of the scaffold.
Case Study 1: Optimization of ATC Derivatives as Anti-Trypanosomal Agents
A notable example of the ATC scaffold's application is in the development of agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][3][4] A high-content phenotypic screen identified an ATC-containing compound as a potent hit.[1]
Initial Hit and SAR Exploration:
The initial hit compound, while potent, suffered from poor metabolic stability and low aqueous solubility.[1] This initiated an optimization campaign focused on modifying the substituents at the N1 and carboxamide positions.
| Compound | N1-Substituent | Carboxamide-Substituent | pEC50 (T. cruzi) | Mouse Liver Microsome Intrinsic Clearance (mL/min/g) |
| Hit Cmpd | 3-methoxyphenyl | 4-morpholinobenzyl | >6 | 6.4 |
| Analog A | 2-methoxypyridin-5-yl | 4-morpholinobenzyl | 6.8 | 1.8 |
| Analog B | 3-methoxyphenyl | 4-(4-methylpiperazin-1-yl)benzyl | 6.2 | 3.2 |
| Analog C | 2-methoxypyridin-5-yl | 4-(4-methylpiperazin-1-yl)benzyl | 6.9 | <0.5 |
Data synthesized from Brand et al., J. Med. Chem. 2017.[1]
Key SAR Insights:
-
N1-Substituent: Replacing the initial 3-methoxyphenyl group with heteroaromatic rings, such as 2-methoxypyridine, generally led to improved metabolic stability.[1] This is a common strategy in medicinal chemistry to block potential sites of metabolism.
-
Carboxamide Substituent: The 4-morpholinobenzyl group was found to be important for potency. Modifications to the morpholine ring, such as introducing a methyl group on the piperazine ring, were explored to modulate physicochemical properties.
-
Core Modifications: Attempts to modify the core itself, such as replacing the 5-amino group or altering the triazole to an imidazole or pyrazole, resulted in a loss of activity, underscoring the importance of the intact ATC scaffold for this target.[1]
This optimization effort ultimately led to the identification of promising compounds with improved potency, solubility, and metabolic stability, demonstrating significant suppression of parasite burden in a mouse model of Chagas' disease.[1][4]
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
A Technical Guide to the Theoretical Prediction of ADMET Properties for Novel Triazole Carboxamides
Introduction: The Imperative of Early-Stage ADMET Profiling in Modern Drug Discovery
The journey of a novel chemical entity from laboratory bench to patient bedside is fraught with challenges, with a significant number of promising candidates failing in late-stage clinical trials due to unfavorable pharmacokinetic and safety profiles.[1] The high attrition rates, coupled with the escalating costs of drug development, underscore the critical need for early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3][4] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to prioritize and de-risk promising compounds long before they are synthesized.[2][5][6] This guide provides a comprehensive technical overview of the theoretical prediction of ADMET properties, with a specific focus on novel triazole carboxamides, a class of compounds of significant interest in medicinal chemistry.
Triazole and carboxamide moieties are prevalent in a wide array of biologically active molecules, exhibiting diverse pharmacological activities. However, the interplay of these functional groups can significantly influence a compound's ADMET profile. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of in silico ADMET modeling for this important chemical class.
Theoretical Foundations: The Quantitative Structure-Activity Relationship (QSAR) Paradigm
At the heart of computational ADMET prediction lies the principle of Quantitative Structure-Activity Relationship (QSAR).[7][8] QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties.[7][9][10] The fundamental tenet of QSAR is that the biological activity of a compound is a function of its molecular structure.[8] By identifying and quantifying the structural features that govern a particular ADMET property, we can build predictive models capable of estimating that property for novel, untested compounds.[10]
The development of a robust QSAR model is a multi-step process that involves careful data curation, descriptor calculation, model building, and rigorous validation.[8][9] The predictive power of a QSAR model is heavily dependent on the quality and diversity of the training data and the relevance of the selected molecular descriptors.[11][12]
Molecular Descriptors: The Language of a Molecule's Properties
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties.[11] These descriptors can be broadly categorized as:
-
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
-
2D Descriptors: These are derived from the 2D representation of a molecule and encompass constitutional, topological, and connectivity indices.
-
3D Descriptors: These are calculated from the 3D conformation of a molecule and include geometric and steric parameters.
The selection of appropriate descriptors is a critical step in QSAR modeling, as they must capture the structural variations that are most relevant to the ADMET property being predicted.[12] For triazole carboxamides, descriptors related to lipophilicity, hydrogen bonding capacity, polar surface area, and molecular shape are particularly important.[13][14]
Predicting Key ADMET Properties for Triazole Carboxamides: A Methodological Workflow
The following sections outline a systematic workflow for the in silico prediction of key ADMET properties for novel triazole carboxamides. This workflow is designed to be a self-validating system, incorporating best practices for model development and application.
Step 1: Molecular Structure Preparation and Optimization
The initial step involves the accurate representation of the triazole carboxamide structures. This is typically done using standard molecular file formats such as SMILES or SDF. It is crucial to ensure that the structures are correctly drawn and protonated at a physiological pH (typically 7.4), as the ionization state can significantly impact many ADMET properties. 3D conformational analysis and energy minimization should be performed to obtain a low-energy, representative conformation for the calculation of 3D descriptors.
Step 2: Calculation of Physicochemical Descriptors
A comprehensive set of physicochemical descriptors should be calculated for each molecule. Several software packages and web-based tools are available for this purpose, including:
-
RDKit: An open-source cheminformatics toolkit.
-
PaDEL-Descriptor: A software for calculating a wide range of molecular descriptors.
-
ACD/Labs Percepta: A commercial platform for predicting physicochemical and ADME properties.[15]
-
Simulations Plus ADMET Predictor®: A comprehensive suite for ADMET property prediction.[16][17]
Key descriptors to focus on for triazole carboxamides include:
| Descriptor Category | Specific Descriptors | Relevance to ADMET |
| Lipophilicity | LogP, LogD | Governs membrane permeability and distribution.[13][18] |
| Solubility | Aqueous solubility | Crucial for absorption and bioavailability.[12][13] |
| Molecular Size | Molecular Weight, Molecular Volume | Influences diffusion and permeability.[14] |
| Hydrogen Bonding | Number of H-bond donors and acceptors | Affects solubility and interactions with biological targets.[13] |
| Polarity | Polar Surface Area (PSA) | Correlates with membrane permeability.[19] |
Step 3: Building and Validating Predictive Models
For novel classes of compounds like specific triazole carboxamides, it is often beneficial to build custom QSAR models using experimentally determined data for a representative set of compounds. The general workflow for building a predictive model is as follows:
-
Data Set Curation: Assemble a high-quality dataset of triazole carboxamides with reliable experimental data for the ADMET property of interest.
-
Descriptor Selection: Employ statistical methods such as genetic algorithms or recursive feature elimination to select a subset of the most informative descriptors.
-
Model Training: Use machine learning algorithms like multiple linear regression, support vector machines, or random forests to train a model on the training set.[20]
-
Model Validation: Rigorously validate the model's predictive performance using both internal (cross-validation) and external validation techniques.[9]
Alternatively, a number of well-validated, commercially available and free web-based platforms can be used for ADMET prediction. These platforms have been trained on large and diverse datasets and can provide reliable predictions for a wide range of chemical structures. Some of these include:
-
SwissADME: A popular free web tool for the evaluation of pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
-
admetSAR: A free online tool for predicting the ADMET properties of chemical compounds.[21]
-
vNN-ADMET: A web-based application for ADMET prediction.[22]
Step 4: Interpreting the Predictions and Guiding Molecular Design
The output of the ADMET prediction models should be carefully analyzed to identify potential liabilities in the novel triazole carboxamide series. For instance, high predicted lipophilicity might suggest potential issues with solubility and metabolic instability. Conversely, a high polar surface area could indicate poor membrane permeability. These insights can then be used to guide the design of new analogues with improved ADMET profiles.[8]
Visualizing the Computational Workflow
A clear understanding of the computational workflow is essential for its effective implementation. The following diagram, generated using Graphviz, illustrates the key steps in the theoretical prediction of ADMET properties.
Caption: A schematic of the in silico ADMET prediction workflow.
Key ADMET Properties and Their In Silico Prediction
The following table summarizes some of the most critical ADMET properties and the computational approaches used for their prediction.
| ADMET Property | Description | In Silico Prediction Methods | Relevance for Triazole Carboxamides |
| Absorption | The process by which a drug enters the bloodstream. | Caco-2 permeability models, Human Intestinal Absorption (HIA) models.[18][19] | The amide bond and triazole ring can influence solubility and permeability. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Plasma Protein Binding (PPB) models, Blood-Brain Barrier (BBB) penetration models.[19] | Lipophilicity and hydrogen bonding capacity will dictate tissue distribution. |
| Metabolism | The chemical modification of a drug by the body. | Cytochrome P450 (CYP) inhibition and substrate prediction models.[19] | The triazole ring can be susceptible to metabolic transformations. |
| Excretion | The removal of a drug and its metabolites from the body. | Renal clearance models. | Molecular weight and polarity are key determinants of the excretion pathway.[18] |
| Toxicity | The adverse effects of a drug on the body. | hERG inhibition models, Ames mutagenicity prediction, hepatotoxicity models.[21] | The potential for off-target effects and toxicity needs to be carefully assessed. |
Experimental Protocol: A Step-by-Step Guide to In Silico ADMET Prediction using a Web-Based Tool (SwissADME)
This protocol provides a practical guide to obtaining a preliminary ADMET profile for a novel triazole carboxamide using the free and widely used SwissADME web server.
-
Input Molecular Structure:
-
Navigate to the SwissADME website ([Link]).
-
Draw the chemical structure of your triazole carboxamide using the provided molecular editor, or paste a list of SMILES strings into the input box.
-
-
Initiate Calculation:
-
Click the "Run" button to start the ADMET prediction.
-
-
Analyze the Results:
-
The results page will provide a comprehensive overview of various physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Physicochemical Properties: Pay close attention to the molecular weight, number of hydrogen bond donors and acceptors, and the polar surface area.
-
Lipophilicity: Examine the consensus Log P value, which is an average of multiple prediction methods.
-
Water Solubility: Note the predicted solubility class (e.g., soluble, moderately soluble).
-
Pharmacokinetics: Review the predictions for gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 inhibition.
-
Drug-likeness: Assess the compound's compliance with various drug-likeness rules, such as Lipinski's rule of five.
-
Medicinal Chemistry: Look for any potential liabilities, such as PAINS (Pan Assay Interference Compounds) alerts.
-
Conclusion: Integrating In Silico Predictions for Informed Drug Design
The theoretical prediction of ADMET properties is a powerful and indispensable component of modern drug discovery.[5] By leveraging the principles of QSAR and a suite of sophisticated computational tools, researchers can gain valuable insights into the pharmacokinetic and safety profiles of novel triazole carboxamides at a very early stage. This in silico "fail early, fail cheap" paradigm enables the prioritization of compounds with a higher probability of clinical success, thereby accelerating the development of new and effective medicines.[5] It is important to remember that in silico predictions are not a replacement for experimental validation but rather a guide to focus resources on the most promising candidates. A judicious integration of computational and experimental approaches will undoubtedly pave the way for the successful development of the next generation of triazole carboxamide-based therapeutics.
References
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. MDPI.
- A Beginner's Guide to QSAR Modeling in Cheminform
- QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave.
- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR.
- What is the significance of QSAR in drug design?
- ADMET Predictor® - Simul
- In Silico Tools and Software to Predict ADMET of New Drug Candid
- ADMET Prediction Software.
- In Silico methods for ADMET prediction of new molecules. Slideshare.
- ADMET Predictor Download.
- Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
- In Silico ADME Methods Used in the Evaluation of N
- admetSAR.
- Physicochemical Parameters Affecting the ADMET of Drugs. PharmiWeb.com.
- Physicochemical Descriptors Related to ADME Properties.
- Predicting Physicochemical properties and in vitro ADME endpoints in Drug Discovery. YouTube.
- Computational Workflow for Chemical Compound Analysis: From Structure Gener
- Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. MDPI.
- Which ADMET properties are important for me to predict?. Optibrium.
- Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. NIH.
- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li.
- ADMET in silico modelling: Towards prediction paradise?.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
- A Guide to In Silico Drug Design. PMC - PubMed Central.
- ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. PubMed.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.
- Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. NIH.
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. audreyli.com [audreyli.com]
- 4. researchgate.net [researchgate.net]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. neovarsity.org [neovarsity.org]
- 8. rjwave.org [rjwave.org]
- 9. jocpr.com [jocpr.com]
- 10. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 11. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight | MDPI [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 17. admet-predictor.software.informer.com [admet-predictor.software.informer.com]
- 18. optibrium.com [optibrium.com]
- 19. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 20. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. admetSAR [lmmd.ecust.edu.cn]
- 22. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploration of Chemical Space Around the 5-Amino-2-phenyl-2H-1,2,3-triazole Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, unique electronic properties, and capacity for hydrogen bonding, often serving as a bioisostere for amide bonds.[1][2] Among its isomers, the 5-Amino-2-phenyl-2H-1,2,3-triazole scaffold represents a particularly privileged and thermodynamically stable core. This guide provides a comprehensive exploration of the chemical space surrounding this scaffold, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, derivatization, and application. We will delve into the causal logic behind synthetic strategies, focusing on regiochemical control, and present detailed protocols for key transformations. By integrating structure-activity relationship (SAR) data from successful drug discovery campaigns with computational modeling insights, this document serves as a technical resource for professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.
The Strategic Importance of the 2-Substituted-2H-1,2,3-triazole Core
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" provides elegant and efficient access to 1,4-disubstituted-1H-1,2,3-triazoles, the synthesis of their 2-substituted (or 2,4-disubstituted) counterparts is more challenging.[3][4] The 2-substituted isomer, particularly the 2-aryl variant, is often the more thermodynamically stable product and presents a distinct vector for substituent placement, which is critical for tuning pharmacokinetics and pharmacodynamics. Understanding the regioselective synthesis and subsequent functionalization of this core is paramount for fully exploiting the potential of the 5-aminotriazole scaffold.
Synthesis of the Core Scaffold: Achieving Regiocontrol
The construction of the 5-amino-1,2,3-triazole ring can be achieved through several methods, but controlling the position of the N-substituent (N1 vs. N2) is the critical challenge.
Primary Synthesis via Azide-Nitrile Cycloaddition
A foundational method for accessing the 5-aminotriazole core is the dipolar [3+2] cycloaddition reaction between an organic azide and a monosubstituted acetonitrile. This reaction directly furnishes the 5-amino substituted product, a feat not possible with classical azide-alkyne ligations.[5][6]
The initial product of this reaction is typically the 1-substituted-5-amino-1H-1,2,3-triazole. For example, reacting phenyl azide with an activated acetonitrile derivative (like ethyl cyanomalonate) in the presence of a base like sodium ethoxide yields the corresponding 1-phenyl-5-aminotriazole.[7]
The Dimroth Rearrangement: A Gateway to the 2-Phenyl Scaffold
The most reliable and historically significant method for converting the kinetically favored 1-aryl-5-amino-1H-1,2,3-triazoles into the thermodynamically stable 2-aryl-5-amino-2H-1,2,3-triazole target is the Dimroth Rearrangement .[2][8]
Causality of the Rearrangement: This reaction proceeds through a base- or heat-catalyzed ring-opening of the triazole to form a diazo-imino intermediate. Crucially, this intermediate allows for C-C bond rotation. A subsequent 1,3-proton migration and intramolecular ring-closure yields the rearranged, and typically more stable, 2-substituted isomer.[8] The presence of an amino group at the 5-position is essential for this transformation. For a 1-phenyl substituted triazole, this rearrangement can be effectively carried out in boiling pyridine over several hours.[2][8]
Caption: The Dimroth Rearrangement mechanism.
Direct Regioselective Synthesis
Modern methods are emerging for the direct synthesis of 2-substituted-2H-1,2,3-triazoles, bypassing the need for rearrangement. These often involve specific catalysts or starting materials. For instance, coupling N-tosylhydrazones with 4-substituted 1H-1,2,3-triazoles under thermal conditions has been shown to produce 2,4-disubstituted 2H-1,2,3-triazoles with high regioselectivity.[3] Another approach uses a three-component reaction of alkynes, sodium azide, and formaldehyde with a copper(I) catalyst to yield 2-hydroxymethyl-2H-1,2,3-triazoles, which can be further modified.[4] While powerful, these methods may require optimization depending on the desired substitution pattern.
Exploring the Chemical Space: Key Derivatization Strategies
With the 5-Amino-2-phenyl-2H-1,2,3-triazole core in hand, three primary vectors are available for modification to explore the surrounding chemical space: the C4-position, the N2-phenyl ring, and the N5-amino group.
C4-Position Functionalization
The C4 position is often functionalized during the primary ring synthesis. For example, in the development of anti-trypanosomal agents, a 5-amino-1,2,3-triazole-4-carboxamide core was identified as a hit.[9][10] The synthesis of this core involves the cyclization of an azide with ethyl cyanoacetate, followed by amidation.[11] This carboxamide group then serves as a critical handle for further derivatization.
N5-Amino Group Arylation: The Buchwald-Hartwig Cross-Coupling
The most powerful and versatile method for functionalizing the 5-amino group is the Buchwald-Hartwig Amination . This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between the triazole's amino group and a wide array of (hetero)aryl halides.[9][10]
Expertise in Action - Why this Protocol Works:
-
Catalyst Choice: Standard palladium catalysts are often ineffective. The use of palladium complexes with bulky, electron-rich N-heterocyclic carbene (NHC) ligands, such as [(THP-Dipp)Pd(cinn)Cl], is critical.[9] These ligands facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation, leading to higher yields and broader substrate scope.
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is required to deprotonate the aminotriazole. Anhydrous, aprotic solvents like 1,4-dioxane or toluene are used to prevent catalyst deactivation and unwanted side reactions.[9][12]
Caption: Workflow for N5-Arylation via Buchwald-Hartwig Amination.
Applications in Drug Discovery: A Case Study in Chagas Disease
The exploration of the 5-amino-1,2,3-triazole-4-carboxamide scaffold provides an excellent case study in rational drug design against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[9][10] An initial screening hit (Compound 3 in the source literature) showed submicromolar activity but suffered from poor metabolic stability.[10] The subsequent optimization campaign highlights key SAR insights.
| Position | Modification | Insight & Rationale | Resulting Property Change | Reference |
| N1-benzyl | Replace thiomethyl on phenyl with tert-butyl | Blocked a key site of metabolic oxidation. The bulky group sterically hinders access by metabolic enzymes (e.g., Cytochrome P450s). | Improved metabolic stability. | [10] |
| N1-benzyl | Replace benzyl with a morpholino-benzyl group | The morpholine moiety is a well-known "solubility handle" used to improve aqueous solubility and reduce lipophilicity. | Improved solubility, reduced hERG binding. | [11] |
| C4-carboxamide | Vary N-substituent (aromatic vs. aliphatic) | SAR exploration revealed that only directly linked aromatic or heteroaromatic amides retained high potency. | Maintained pEC50 > 6. | [11] |
| Overall | Introduce polar groups (e.g., methoxy, morpholine) | Guided by the Property Forecast Index (PFI), which combines logD and aromatic ring count, to optimize solubility and drug-like properties. | Improved oral exposure in pharmacokinetic studies. | [11] |
| Table 1: Structure-Activity Relationship (SAR) summary for 5-amino-1,2,3-triazole-4-carboxamide anti-trypanosomal agents. |
Computational Approaches to Chemical Space Exploration
Modern exploration of a scaffold is incomplete without computational chemistry.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build predictive models that correlate physicochemical properties of derivatives with their biological activity. For a series of 1,2,3-triazoles with anticancer activity, QSAR models successfully identified descriptors related to molecular shape and electronic properties that were crucial for cytotoxicity, guiding the in silico design of more potent analogues.[13]
-
Molecular Docking: Docking simulations predict the binding orientation and affinity of a ligand within a target protein's active site. This is invaluable for generating hypotheses about SAR. Studies on triazole derivatives have used docking to rationalize their activity as potential inhibitors of targets like histone demethylase KDM5A or various microbial enzymes, providing a structural basis for observed potency.[14][15][16]
Experimental Protocols
The following protocols are representative of the key transformations discussed. They are based on established literature procedures and should be adapted and optimized as needed.[9][11]
Protocol 1: Synthesis of a 1-Benzyl-5-amino-1H-1,2,3-triazole-4-carboxamide Intermediate
This protocol is adapted from the synthesis of anti-trypanosomal agents and involves the cyclization of an azide with an activated acetonitrile.[11]
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (5 mL/mmol) at 0 °C under an inert atmosphere (N₂ or Argon), add ethyl cyanoacetate (1.0 eq). Stir for 15 minutes.
-
Azide Addition: Add benzyl azide (1.0 eq) dropwise to the solution.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography.
-
Amidation: Dissolve the purified triazole ester in a suitable solvent (e.g., toluene). Add the desired amine (e.g., N-phenylamine, 1.5 eq) followed by trimethylaluminum (2.0 M solution in toluene, 1.5 eq) dropwise at 0 °C.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor by TLC or LC-MS.
-
Final Work-up: Cool the reaction to 0 °C and carefully quench with a saturated solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final carboxamide product by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination of a 5-Aminotriazole
This protocol provides general conditions for the N-arylation of the 5-amino group.[9][12]
-
Reagent Preparation: In an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add the 5-aminotriazole starting material (1.0 eq), the (hetero)aryl bromide (1.0-1.2 eq), sodium tert-butoxide (3.0 eq), and the palladium catalyst [(THP-Dipp)Pd(cinn)Cl] (2 mol %).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (approx. 5 mL/mmol of aminotriazole).
-
Reaction: Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 24 hours.
-
Monitoring & Work-up: After cooling to room temperature, monitor the reaction for completion by LC-MS. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residue.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-(N-aryl)amino-1,2,3-triazole.
Conclusion and Future Outlook
The 5-Amino-2-phenyl-2H-1,2,3-triazole scaffold is a validated and highly tractable core for drug discovery. A thorough understanding of its regioselective synthesis, particularly through the strategic use of the Dimroth rearrangement, and its derivatization via powerful cross-coupling reactions like the Buchwald-Hartwig amination, provides chemists with the tools to systematically explore its chemical space. The successful optimization of compounds targeting Chagas' disease demonstrates that rational, property-based design principles can be effectively applied to this scaffold to overcome common drug development hurdles such as poor metabolic stability and low solubility. Future exploration will likely focus on developing even more efficient and regioselective direct syntheses of 2,4,5-trisubstituted triazoles and applying this versatile core to a broader range of biological targets.
References
-
Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols. Justus Liebig's Annalen der Chemie, 364(2), 183-226. [Link]
-
Gáspár, A., et al. (2021). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. [Link]
-
Horneff, T., et al. (2006). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. [Link]
-
Booker-Milburn, K. I., et al. (2008). REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES. Heterocycles, 76(2), 1141-1154. [Link]
-
Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. [Link]
-
De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]
-
Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4789. [Link]
-
De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Gribanov, P. S., et al. (2022). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. [Link]
-
Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]
-
Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]
-
Gribanov, P. S., et al. (2022). Synthetic approach to 5-amino-1,2,3-triazoles (a), 5-halo-1,2,3-triazoles (b) and N-arylamino 1,2,3-triazoles (c). ResearchGate. [Link]
-
Wang, Y., et al. (2019). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. PubMed Central. [Link]
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. [Link]
-
Al-Amiery, A. A., et al. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Radi, S., et al. (2022). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. Usiena air - Unisi. [Link]
-
Cal-Tek Press. (2024). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. [Link]
-
Shakir, R. M., et al. (2021). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology. [Link]
-
Gribanov, P. S., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2111. [Link]
-
Tukulula, M., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus, 4, 569. [Link]
-
Di Mola, A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8501. [Link]
-
Samelyuk, Y., et al. (2024). [2-(3-R-1H-[3][8][17]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. ResearchGate. [Link]
-
Onoda, A., et al. (2020). Dimroth rearrangement replacing 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazole‐4‐carbaldehyde (13) with a labeling molecule having an amino group. ResearchGate. [Link]
-
Gutorov, V. V., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 453-469. [Link]
-
Abid, M., et al. (2015). Synthesis, QSAR and anticandidal evaluation of 1,2,3-triazoles derived from naturally bioactive scaffolds. European Journal of Medicinal Chemistry, 93, 505-517. [Link]
-
Yin, P., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A. [Link]
-
Zhang, H., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 745869. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(20), 6825. [Link]
-
da Silva, F. P., et al. (2014). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. European Journal of Medicinal Chemistry. [Link]
-
Vovk, M. V., et al. (2019). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Ukrainian Chemical Journal. [Link]
-
Chidananda, N., et al. (2017). Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. Semantic Scholar. [Link]
-
Gribanov, P. S., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2111. [Link]
Sources
- 1. Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. starchemistry888.com [starchemistry888.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction [mdpi.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. cal-tek.eu [cal-tek.eu]
- 16. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for the synthesis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed , a heterocyclic compound of interest in medicinal chemistry. The synthetic strategy is centered on a robust and efficient base-catalyzed [3+2] cycloaddition reaction between phenyl azide and 2-cyanoacetamide. This method is a cornerstone in the synthesis of 5-aminotriazole derivatives, which are recognized as valuable scaffolds in drug discovery. The protocol herein details the preparation of the phenyl azide starting material from aniline, the main cycloaddition reaction, purification procedures, and critical safety considerations. The causality behind key experimental choices is explained to provide researchers with a deep, actionable understanding of the synthesis.
Introduction & Scientific Background
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a highly novel and valuable scaffold in medicinal chemistry programs.[1] Compounds bearing this heterocyclic system have demonstrated a range of biological activities, making them attractive targets for drug development. The target molecule, 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 103752-72-3), is a specific isomer within this class.
The synthesis of such 1,2,3-triazole systems is classically achieved through the reaction of an azide with a compound featuring an active methylene group, such as 2-cyanoacetamide.[2] This reaction proceeds via a base-catalyzed mechanism that begins with the deprotonation of the α-carbon of 2-cyanoacetamide. The resulting carbanion performs a nucleophilic attack on the terminal nitrogen of the phenyl azide, initiating a sequence that leads to intramolecular cyclization and the formation of the stable triazole ring. This type of transformation is mechanistically related to the Dimroth rearrangement, a fundamental process in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange positions.[3][4]
This guide provides a comprehensive, field-proven protocol for synthesizing the title compound, grounded in established chemical principles.
Reaction Mechanism and Workflow
Overall Reaction Scheme
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Notes |
| Aniline | 62-53-3 | 93.13 g/mol | Toxic, handle with care. |
| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | Oxidizer. |
| Sodium Azide | 26628-22-8 | 65.01 g/mol | Acutely Toxic, Explosive. |
| 2-Cyanoacetamide | 107-91-5 | 84.08 g/mol | Irritant. |
| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | Corrosive, moisture sensitive. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | Corrosive. |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | Flammable. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Extremely flammable. |
| Dichloromethane | 75-09-2 | 84.93 g/mol | Volatile, handle in fume hood. |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 g/mol | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 g/mol |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
Experimental Protocol
The synthesis is performed in two main parts: the preparation of the phenyl azide intermediate and the subsequent cycloaddition to form the target compound.
Part A: Synthesis of Phenyl Azide
WARNING: Organic azides are potentially explosive and should be handled with extreme care behind a blast shield. Avoid friction, shock, and heating to dryness. Sodium azide is acutely toxic.
-
Diazotization of Aniline:
-
In a 500 mL three-neck flask equipped with a magnetic stirrer and a thermometer, add aniline (9.31 g, 0.10 mol) and deionized water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (25 mL, ~0.30 mol) while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (20 mL).
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. A persistent blue color on starch-iodide paper indicates completion.
-
-
Azidation:
-
In a separate 250 mL beaker, dissolve sodium azide (7.15 g, 0.11 mol) in deionized water (30 mL).
-
Add the sodium azide solution dropwise to the cold diazonium salt solution over 30 minutes. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and extract the phenyl azide with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
CRITICAL STEP: Carefully remove the solvent using a rotary evaporator at low temperature (<30 °C). DO NOT evaporate to complete dryness. The resulting oily phenyl azide should be used immediately in the next step without further purification.
-
Part B: Synthesis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
-
Reaction Setup:
-
In a 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.30 g, 0.10 mol) in absolute ethanol (100 mL). Alternatively, use a commercial solution of sodium ethoxide.
-
To the sodium ethoxide solution, add 2-cyanoacetamide (8.41 g, 0.10 mol). Stir the mixture until the solid is completely dissolved.
-
-
Cycloaddition:
-
Add the freshly prepared phenyl azide (~0.10 mol, from Part A) dropwise to the ethanolic solution of 2-cyanoacetamide and sodium ethoxide at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold ethanol.
-
To purify, dissolve the crude solid in hot water, treat with activated charcoal if necessary, and allow it to recrystallize upon slow cooling.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50-60 °C.
-
Workflow Visualization
Data Summary & Characterization
Reagent Table
| Compound | M. Wt. ( g/mol ) | Amount | Moles (mol) | Equivalents |
| Aniline | 93.13 | 9.31 g | 0.10 | 1.0 |
| 2-Cyanoacetamide | 84.08 | 8.41 g | 0.10 | 1.0 |
| Sodium Ethoxide | 68.05 | 6.81 g | 0.10 | 1.0 |
| Product | 203.20 | ~16-18 g | (Theoretical: 20.32 g) | 80-90% Yield |
Characterization
The identity and purity of the final product, 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide, should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values should be consulted if available; otherwise, a sharp melting point indicates high purity.
-
¹H NMR (DMSO-d₆): Expected signals for aromatic protons (phenyl group), amine protons (-NH₂), and amide protons (-CONH₂).
-
¹³C NMR (DMSO-d₆): Expected signals for the carbonyl carbon, aromatic carbons, and triazole ring carbons.
-
Mass Spectrometry (ESI+): Expected m/z = 204.08 [M+H]⁺.
Safety and Handling
-
Sodium Azide and Phenyl Azide: Both are highly toxic and potentially explosive. Handle in a well-ventilated fume hood behind a blast shield. Avoid contact with acids (forms toxic hydrazoic acid gas) and heavy metals. All equipment used for azides should be decontaminated with a ceric ammonium nitrate solution.
-
Sodium Ethoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere if possible and wear appropriate PPE.
-
Solvents: Diethyl ether and ethanol are highly flammable. Dichloromethane is a suspected carcinogen. Ensure all operations are performed away from ignition sources and in a fume hood.
-
General Precautions: Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves when performing this synthesis.
References
-
Deane, C., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(13), 5410-5426. [Link]
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. Wikipedia. Retrieved January 15, 2026, from [Link]
-
Smith, C. J., et al. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry, 9, 1936-1943. [Link]
-
Mamedov, V. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57, 342-362. [Link]
-
Wang, K., et al. (2009). Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides. Journal of Combinatorial Chemistry, 11(5), 920-927. [Link]
-
Pozzetti, L., et al. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Heliyon, 9(12), e22639. [Link]
-
Shishoo, C. J. (2020). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organocatalysis, 7(2), 91-102. [Link]
-
Al-Zoubi, R. M. (2011). 2-Cyanoacetamide. Synlett, 2011(1), 135-136. [Link]
Sources
High-Throughput Screening of 5-Amino-1,2,3-triazole-4-carboxamide Libraries: Application Notes and Protocols
Introduction: The Prominence of the 5-Amino-1,2,3-triazole-4-carboxamide Scaffold in Drug Discovery
The 5-amino-1,2,3-triazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent physicochemical properties, including metabolic stability and the capacity for diverse hydrogen bonding, make it an attractive framework for designing enzyme inhibitors and modulators of cellular pathways.[1][2] Libraries based on this scaffold have yielded promising hits against a range of targets, from enzymes like proteases and kinases to complex cellular systems in anti-infective and oncology research.[3][4][5]
High-throughput screening (HTS) is an indispensable tool for unlocking the therapeutic potential of large chemical libraries, such as those comprised of 5-amino-1,2,3-triazole-4-carboxamide derivatives.[6][7] This guide provides detailed application notes and protocols for two distinct HTS assays tailored for this chemical class: a biochemical protease inhibition assay and a cell-based phenotypic assay for anti-proliferative activity. The protocols are designed to be robust, reproducible, and scalable for automated screening platforms.
I. Biochemical HTS Assay: Identifying Protease Inhibitors
The triazole moiety is a known pharmacophore in many enzyme inhibitors, including those targeting proteases.[1][3] This section details a fluorescence-based biochemical assay to screen a 5-amino-1,2,3-triazole-4-carboxamide library for inhibitors of a model serine protease.
A. Principle of the Assay
This assay utilizes a fluorogenic peptide substrate that is cleaved by the protease, releasing a fluorescent molecule. In the absence of an inhibitor, the protease cleaves the substrate, resulting in a high fluorescence signal. When a compound from the library inhibits the protease, the substrate remains intact, leading to a low fluorescence signal. The assay is designed for a 384-well plate format and is amenable to automation.
Diagram 1: Workflow for the Biochemical Protease Inhibition HTS Assay
B. Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Human Cancer Cell Line (e.g., HeLa) | ATCC | CCL-2 | Liquid Nitrogen |
| DMEM with 10% FBS and 1% Pen/Strep | Gibco | 11965092 | 4°C |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 | -20°C |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temp |
| Positive Control (e.g., Staurosporine) | Sigma-Aldrich | S4400 | -20°C |
| 384-well white, solid-bottom plates | Corning | 3570 | Room Temp |
C. Detailed Step-by-Step Protocol
-
Cell Seeding :
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh media to a concentration that will result in 50-70% confluency after 24 hours (determine empirically).
-
Using a multi-channel pipette or automated dispenser, seed 30 µL of the cell suspension into each well of a 384-well white plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition :
-
Prepare intermediate plates of the 5-amino-1,2,3-triazole-4-carboxamide library and controls in cell culture media.
-
Add 10 µL of the compound solutions to the cell plates to achieve the desired final concentrations (e.g., in a dose-response format from 0.1 to 50 µM).
-
Add media with DMSO for negative controls and media with a known cytotoxic agent (e.g., Staurosporine) for positive controls.
-
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition :
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 40 µL of the CellTiter-Glo® reagent to each well.
-
-
Signal Stabilization and Measurement :
-
Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
D. Data Analysis and Interpretation
-
Percent Viability Calculation : % Viability = 100 * (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control)
-
IC50 Determination : For active compounds, perform a dose-response experiment and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
-
Z'-Factor Calculation : As with the biochemical assay, calculate the Z'-factor to ensure the reliability of the screening data.
III. Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in plates; Inaccurate liquid handling. | Optimize cell seeding density and technique; Use a humidified incubator and avoid using the outer wells of the plate; Calibrate and maintain automated liquid handlers. |
| Low Z'-Factor (<0.5) | Small signal window; High background noise; Reagent instability. | Optimize enzyme/substrate or cell concentrations; Use high-quality reagents and black/white plates to minimize background; Prepare fresh reagents daily. |
| False Positives | Compound autofluorescence (in fluorescence assays); Compound precipitation. | Perform a counterscreen without the enzyme/cells to identify fluorescent compounds; Visually inspect plates for precipitates and check compound solubility. |
| False Negatives | Low compound potency; Inappropriate incubation time. | Screen at a higher concentration (if solubility permits); Optimize the incubation time to allow for sufficient compound activity. |
Conclusion
The 5-amino-1,2,3-triazole-4-carboxamide scaffold represents a rich source of potential therapeutic agents. The successful identification of novel drug candidates from libraries of these compounds is highly dependent on the design and execution of robust and relevant high-throughput screening assays. The detailed biochemical and cell-based protocols provided in this guide offer a solid foundation for screening campaigns targeting this promising chemical class. By adhering to best practices in assay development, validation, and data analysis, researchers can confidently identify and advance hits for further drug development.
References
-
Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scholars International Journal of Research, 2(2), 191-204. [Link]
-
Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scholars International Journal of Research, 2(2). [Link]
-
Hussain, S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]
-
Hussain, S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Yadav, P., et al. (2018). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. Journal of Fungi, 4(3), 88. [Link]
-
Mo, A. H., et al. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. ACS Infectious Diseases, 6(5), 1086–1097. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
cell-based assay protocols for evaluating the cytotoxicity of triazole compounds
Application Notes & Protocols
Topic: Cell-Based Assay Protocols for Evaluating the Cytotoxicity of Triazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Guide to Evaluating the Cytotoxicity of Novel Triazole Compounds in Vitro
Authored by: Senior Application Scientist
Abstract
The 1,2,3- and 1,2,4-triazole scaffolds are foundational structures in medicinal chemistry, recognized for their broad spectrum of biological activities, including potent anticancer properties.[1][2] As the pipeline of novel triazole-based compounds expands, robust and reliable methods for evaluating their cytotoxic effects are paramount. This guide provides a comprehensive overview and detailed protocols for essential cell-based assays to determine the cytotoxicity of triazole derivatives. We delve into the mechanistic basis of each assay, offering a framework for selecting the appropriate method, executing the protocol with precision, and interpreting the resulting data. The protocols are designed to be self-validating systems, ensuring the generation of trustworthy and reproducible results for drug discovery and development programs.
Introduction: The Rationale for Cytotoxicity Screening of Triazoles
Triazole derivatives represent a privileged class of heterocyclic compounds in drug discovery, with many exhibiting significant antiproliferative activity against a range of cancer cell lines.[3][4] The cytotoxic mechanisms of these compounds are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key cellular enzymes.[5][6] Early-stage evaluation of cytotoxicity is a critical step in the hit-to-lead optimization process. It allows for the quantitative assessment of a compound's potency (e.g., determining the IC50 value), selectivity against cancer cells versus normal cells, and provides initial insights into its mechanism of action.[7] A multi-assay approach is often necessary to build a comprehensive cytotoxic profile.
Strategic Assay Selection: Choosing the Right Tool for the Question
No single assay can provide a complete picture of a compound's cytotoxic effect. The choice of assay depends on the specific scientific question being asked. The primary methods can be categorized based on the cellular process they measure: metabolic activity, membrane integrity, and specific apoptotic events.
-
Metabolic Assays (e.g., MTT, XTT): These are the workhorses of cytotoxicity screening. They measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells.[8] They are excellent for high-throughput screening to determine a compound's IC50 value.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify cytotoxicity by measuring the leakage of cytoplasmic enzymes, such as lactate dehydrogenase (LDH), into the culture medium upon cell membrane damage.[9][10] This is a direct measure of cell lysis, often associated with late-stage apoptosis or necrosis.
-
Apoptosis Assays (e.g., Caspase Activity): To confirm that cell death is occurring via apoptosis, specific markers must be measured. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[11][12] Assays that measure the activity of these enzymes provide strong evidence for an apoptotic mechanism of action.[13]
Decision Workflow for Cytotoxicity Assay Selection
Caption: Step-by-step workflow of the MTT assay.
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other solubilization solution
-
Microplate reader capable of measuring absorbance at 570 nm
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. [14]Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO diluted to the highest concentration used for the compounds) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [14]4. MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [15]5. Formazan Formation: Incubate the plate for 4 hours at 37°C. [15]During this period, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals. [14]7. Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [14]Measure the absorbance at 492 nm or 570 nm using a microplate reader. [16][14]A reference wavelength of >650 nm is recommended. [15]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant. [9][17]It is a reliable method for assessing membrane integrity.
Caption: Step-by-step workflow of the LDH release assay.
-
LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, Stop Solution, Lysis Buffer)
-
96-well flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
-
Cell Seeding and Treatment: Seed and treat cells with triazole compounds in a 96-well plate as described in the MTT protocol (Steps 1-3). It is recommended to use medium with low serum (e.g., 1%) to reduce background LDH activity. [18]2. Prepare Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: To a separate set of untreated control wells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period. [18] * Background Control: Wells with culture medium but no cells.
-
-
Collect Supernatant: Following incubation, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells. [18]Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions. Add the Reaction Solution (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. [19]6. Stop Reaction: Add Stop Solution (e.g., 50 µL) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [19]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway. [11][12]The assay provides a pro-luminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal produced by luciferase.
Caption: Step-by-step workflow of the Caspase-Glo® 3/7 assay.
-
Opaque-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System
-
Plate-reading luminometer
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (e.g., 20,000 cells/well for adherent cells) and treat with triazole compounds as described previously. [13]The volume in each well should be 100 µL.
-
Reagent Preparation: Thaw the Caspase-Glo® 3/7 Reagent and allow it to equilibrate to room temperature before use.
-
Assay Initiation: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample.
-
Mixing: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
Data Analysis and Interpretation
Calculating IC50 Values
The IC50 (half-maximal inhibitory concentration) is the most common metric for quantifying a compound's cytotoxic potency.
-
Calculate Percent Viability:
-
For MTT: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
For LDH: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
-
Plot Dose-Response Curve: Use graphing software (e.g., GraphPad Prism) to plot the percent viability (Y-axis) against the log of the compound concentration (X-axis).
-
Determine IC50: Fit the data using a nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the precise IC50 value. [16]
Table 2: Example Cytotoxicity Data for Triazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 1,2,3-Triazole-coumarin (4a) | A549 (Lung) | 2.97 | Cisplatin | 24.15 | [5][20] |
| 1,2,3-Triazole-chalcone (12a) | A549 (Lung) | 5.01 - 7.31 | - | - | [5] |
| 1,2,4-Triazole-quinazolinone (6a) | MCF-7 (Breast) | Reported high activity | - | - | [21] |
| 1,2,3-Triazole-purine (46a-c) | A549 (Lung) | 0.03 - 0.14 | 5-Fluorouracil | 4.9 | [5] |
| Phosphonate 1,2,3-triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | <15 | [1] |
Mechanistic Insights: The Apoptotic Cascade
Observing a decrease in viability (MTT) and an increase in caspase-3/7 activity provides strong evidence that a triazole compound induces cell death via apoptosis. The activation of executioner caspases is a central event in this process, leading to the cleavage of key cellular proteins and the morphological changes characteristic of apoptosis. [22][23]
Simplified Apoptotic Signaling Pathway
Caption: Triazoles can trigger apoptosis via intrinsic or extrinsic pathways.
References
A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health (NIH). [Link]
-
Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. American Society for Microbiology. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]
-
Multiplex caspase activity and cytotoxicity assays. PubMed. [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Spandidos Publications. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Cytotoxic potential of novel triazole-based hybrids: design, synthesis, in silico evaluation, and in vitro assessment against cancer cell lines. PubMed. [Link]
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. National Institutes of Health (NIH). [Link]
-
Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell. Archives of Razi Institute. [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. National Institutes of Health (NIH). [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. ResearchGate. [Link]
-
New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents. National Institutes of Health (NIH). [Link]
-
Assessing Cytotoxicity of Metabolites of Typical Triazole Pesticides in Plants. JoVE. [Link]
-
LDH Cytotoxicity Assay Kit. OZ Biosciences. [Link]
-
Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry. [Link]
-
MTT assay protocol. Protocols.io. [Link]
-
Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Semantic Scholar. [Link]
-
LDH Cytotoxicity Assay. Creative Bioarray. [Link]
-
LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
-
Cytotoxicity study of novel 1,2,4 triazole derivatives by SRB assay... ResearchGate. [Link]
-
Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Pharmaceutical and Biomedical Research. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. tribioscience.com [tribioscience.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ozbiosciences.com [ozbiosciences.com]
- 18. tiarisbiosciences.com [tiarisbiosciences.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide Scaffold in Modern Drug Discovery
Introduction
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged" scaffold due to its unique combination of chemical stability, synthetic accessibility, and profound biological activity.[1] This five-membered heterocyclic ring is a bioisostere of the amide bond, capable of engaging in hydrogen bonding and dipole interactions with biological targets, yet it is resistant to enzymatic degradation.[2] Its facile synthesis, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allows for the rapid generation of diverse compound libraries.[2][3]
Within this important class of compounds, the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core has recently emerged as a particularly promising and novel scaffold for therapeutic development.[4][5] This guide provides an in-depth exploration of the 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide scaffold, focusing on its synthesis, derivatization, and application in drug discovery, with a specific case study in the development of agents against Chagas' disease.
Part 1: Synthesis of the 5-Amino-1,2,3-triazole-4-carboxamide (ATC) Core
The construction of the ATC scaffold is a critical first step in harnessing its potential. While various methods exist for triazole synthesis, the Dimroth rearrangement or base-promoted cyclization pathways are particularly effective for generating the desired 5-amino substitution pattern. The general strategy involves the reaction of an azide with a molecule containing an activated methylene group adjacent to a nitrile.
Generalized Synthetic Workflow
The synthesis can be approached through a multi-step sequence that offers flexibility in introducing diversity at both the N2-phenyl ring and the C4-carboxamide position. The causality behind this workflow is to first construct the core triazole ring with appropriate protecting groups or precursors, followed by amide coupling to install the final carboxamide functionality.
Caption: Generalized synthetic workflow for ATC scaffold construction.
Detailed Synthetic Protocol: Synthesis of a Representative ATC Derivative
This protocol outlines the synthesis of a model compound based on established literature procedures for similar structures.[5]
Objective: To synthesize a representative N-aryl substituted 5-amino-1,2,3-triazole-4-carboxamide.
Materials:
-
Substituted Phenyl Azide (1.0 eq)
-
Ethyl Cyanoacetate (1.1 eq)
-
Sodium Ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Trimethylaluminum (AlMe₃), 2M solution in toluene (2.2 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Anhydrous Toluene
-
Standard glassware for organic synthesis under an inert atmosphere (N₂ or Ar)
Protocol Steps:
-
Triazole Ring Formation (Cyclocondensation):
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask under N₂, add ethyl cyanoacetate (1.1 eq) dropwise at 0°C. The choice of a strong base like NaOEt is crucial for deprotonating the active methylene group of ethyl cyanoacetate, forming the nucleophilic enolate required for the subsequent reaction.
-
After stirring for 15 minutes, add the substituted phenyl azide (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester intermediate via column chromatography (Silica gel, hexane/ethyl acetate gradient) to yield the 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate ester.
-
-
Amide Formation:
-
Safety Precaution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme care under a strict inert atmosphere.
-
Dissolve the purified triazole ester (1.0 eq) and the desired amine (1.1 eq) in anhydrous toluene in a flame-dried flask under N₂.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylaluminum solution (2.2 eq) dropwise via syringe. AlMe₃ acts as an excellent Lewis acid and coupling agent for forming amides directly from esters, especially for less reactive amines, by activating the ester carbonyl group.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench it carefully by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). This step is critical for safely neutralizing the reactive aluminum species and breaking up the aluminum-product complexes.
-
Stir vigorously until the aqueous and organic layers are clear.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide derivative.
-
Part 2: Application in Drug Design: A Case Study for Anti-Chagas Disease
The ATC scaffold was identified through phenotypic high-content screening as a novel and potent inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[4][6] This discovery initiated a successful lead optimization campaign, making it an excellent case study for the application of this scaffold.
Drug Discovery and Optimization Workflow
The process from initial hit to a promising lead compound follows a structured cascade. This ensures that resources are focused on compounds with the highest potential for clinical success by progressively evaluating more complex biological and physicochemical properties.
Caption: A typical drug discovery cascade for an anti-parasitic agent.
Structure-Activity Relationship (SAR) Insights
Lead optimization of the ATC core provided critical insights into the structural features required for potent anti-T. cruzi activity and favorable drug-like properties.[4][5]
-
N-Amide Substitution (R¹): This position is highly sensitive to modification. Potent activity is primarily associated with directly linked aromatic or heteroaromatic rings. For instance, an N-phenyl group was significantly more active than an N-benzyl group. Saturated cyclic systems like adamantyl showed moderate activity, while most other aliphatic substituents led to a substantial loss of potency.[5]
-
N2-Phenyl Substitution (R²): The phenyl ring at the N2 position of the triazole is a key interaction domain. Modifications here are used to fine-tune physicochemical properties. Introducing polar groups or heteroatoms can improve solubility, while careful selection of lipophilic substituents can modulate metabolic stability.
-
Improving Physicochemical Properties: The initial hits, while potent, suffered from poor aqueous solubility and high metabolic clearance.[4] A key optimization strategy involved reducing lipophilicity (cLogP) and the number of aromatic rings. This was guided by parameters like the Property Forecast Index (PFI), which combines lipophilicity and aromatic ring count.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
Application Notes: 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides as Selective Fluorescent Sensors for Mercuric Ions (Hg²⁺)
Introduction: The Imperative for Sensitive Mercury Detection
Mercury (Hg), in all its forms, poses a significant threat to environmental integrity and human health due to its extreme toxicity and tendency to bioaccumulate.[1][2] The divalent mercuric ion (Hg²⁺) is particularly problematic as it is one of the most prevalent and toxic forms discharged into the environment from both natural and industrial activities. Its presence in water sources and biological systems can lead to severe neurological and renal damage.[3] Consequently, the development of rapid, sensitive, and selective methods for Hg²⁺ detection is a critical objective for researchers in environmental science, clinical diagnostics, and drug development.
Traditional methods for mercury detection, such as atomic absorption/fluorescence spectrometry, offer high sensitivity but are often expensive, require extensive sample preparation, and are not suitable for on-site or real-time monitoring.[4] Fluorescent chemosensors have emerged as a powerful and attractive alternative, offering simplicity, high sensitivity, selectivity, and the potential for bioimaging applications.[5][6][7]
This application note details the use of a specific class of compounds, 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides (hereafter referred to as CATs, for Carboxamides of 2-Aryl-1,2,3-Triazoles), as highly effective fluorescent sensors for the selective detection of Hg²⁺. These molecules exhibit unique photophysical properties, including Aggregation-Induced Emission Enhancement (AIEE), and demonstrate a pronounced fluorescence quenching response specifically in the presence of mercuric ions.[8][9]
Principle of Detection: Selective Fluorescence Quenching
The functionality of CATs as Hg²⁺ sensors is rooted in their specific molecular structure. The 1,2,3-triazole ring, a nitrogen-containing heterocycle, possesses strong coordination capabilities with various metal ions.[10] In the case of CATs, the introduction of the carboxamide function enhances the sensing properties, creating a specific binding pocket for Hg²⁺.[8][9]
The detection mechanism is based on a fluorescence quenching phenomenon. In their free state in a suitable solvent system (e.g., DMSO-water mixture), the CAT molecules are highly fluorescent, emitting intense blue light.[8] Upon the introduction of Hg²⁺ ions, the triazole and carboxamide moieties coordinate with the metal ion. This complex formation leads to a significant decrease, or "quenching," of the fluorescence intensity. This change is attributed to processes such as charge transfer between the sensor molecule and the heavy metal ion. The high selectivity arises from the specific geometry and electronic properties of the binding site, which preferentially accommodates Hg²⁺ over other competing metal ions.[8][9][10]
A key feature of these compounds is their Aggregation-Induced Emission Enhancement (AIEE) effect. This means that while they may have low fluorescence in pure organic solvents, their emission is significantly enhanced in binary mixtures of organic solvents and water, where they form fluorescent nanoparticles.[8][9] This property is advantageous for developing sensitive assays in aqueous-rich environments, which are common in biological and environmental samples.
Caption: Experimental workflow for Hg²⁺ detection using CAT sensors.
Protocol 3: Selectivity Assessment
Causality Note: To be a reliable sensor, the probe must not respond to other ions commonly found alongside the target analyte. This experiment validates the sensor's specificity.
-
Prepare solutions of various potentially interfering metal ions (e.g., Na⁺, K⁺, Cu²⁺, Zn²⁺, etc.) at a concentration significantly higher (e.g., 10- to 100-fold) than the Hg²⁺ concentration being tested.
-
To separate cuvettes, each containing the CAT sensor solution, add one of the interfering ion solutions. Record the fluorescence intensity.
-
In a final cuvette, add the same high concentration of all interfering ions plus the target concentration of Hg²⁺.
-
Compare the fluorescence quenching. A highly selective sensor will show a significant change only in the presence of Hg²⁺, with negligible changes from other ions.
Troubleshooting and Best Practices
-
Low Signal: Ensure the solvent system is correct to induce the AIEE effect. Check lamp life and instrument calibration. Confirm the sensor has not degraded due to light exposure or improper storage.
-
Poor Selectivity: The presence of certain ions, especially other heavy metals, can sometimes cause minor interference. It is crucial to run a selectivity panel. If interference is observed, sample pre-treatment or the use of a masking agent may be necessary. [7]* Precipitation: At high concentrations, the sensor or the sensor-Hg²⁺ complex may precipitate out of the solution, affecting the readings. Work within the established linear range.
-
pH Considerations: The protonation state of the sensor can affect its binding and fluorescence. While these sensors are often robust, it is good practice to control the pH of the samples, especially when comparing different sample types.
References
- Malik, P., Yadav, M., & Bhushan, R. (2024). Design, Synthesis and Application of 1,4‐disubstituted 1,2,3‐triazole Based Chemosensors: A Promising Avenue. The Chemical Record.
- Safronov, N. E., Minin, A. S., Slepukhin, P. A., et al. (2023). 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 292, 122419.
- Altaf, W., Kausar, I., Rani, S., et al. (2025). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules, 30(6), 1234.
- PubMed. (2023). 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Aurora Instruments. Atomic Fluorescence Spectroscopy | Mercury Detection | LUMINA AFS.
- Jiang, Y., & Qin, G. (Eds.). (n.d.).
- Singh, S., et al. (2025). Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review. Journal of Fluorescence.
- Pfeil, D. (2011). Measurement Techniques for Mercury: Which Approach Is Right for You? Spectroscopy Online.
- Elbayoumy, E., et al. (2024). Novel fluorescent sensor based on triazole-pyridine derivative for selective detection of mercury (II) ions in different real water samples: Experimental and DFT calculations.
- Kumar, V., et al. (2020). Green Synthesis of Triazole-Based Chemosensors and their Efficacy Towards Mercury Sensing. Ingenta Connect.
- Deka, S., Guha, A. K., & Das, D. K. (n.d.). Fluorescent Sensors For Hg2+ and Cu2+ Based On Condensation Products of 4H-1,2,4 Triazole-4-Amine And Carboxylated Benzoic Acids.
- Montalti, M., et al. (2021). Mercury Toxicity and Detection Using Chromo-Fluorogenic Chemosensors. UniCA IRIS.
- Fernández-Lodeiro, J., et al. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unica.it [iris.unica.it]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors › Research Explorer [pure.nsu.ru]
- 9. 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of PXR Antagonists from 1H-1,2,3-Triazole-4-Carboxamides
Introduction: Targeting the Pregnane X Receptor (PXR)
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a master regulator of xenobiotic and endobiotic metabolism.[1][2] Primarily expressed in the liver and intestine, PXR's activation by a wide array of compounds, including over 50% of clinically used drugs, leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes (DMEs) and transporters, most notably cytochrome P450 3A4 (CYP3A4).[1] While this is a crucial detoxification mechanism, promiscuous PXR activation can result in adverse drug-drug interactions, diminished therapeutic efficacy, and drug resistance.[3][4] Consequently, the development of potent and selective PXR antagonists is of significant therapeutic interest to mitigate these undesirable effects.[4]
This guide provides a detailed methodology for the development of PXR antagonists derived from the promising 1H-1,2,3-triazole-4-carboxamide scaffold. This chemical class has yielded highly potent and selective PXR inhibitors, making it an excellent starting point for drug discovery campaigns.[1][2][5][6]
The 1H-1,2,3-Triazole-4-Carboxamide Scaffold: A Privileged Structure
The 1H-1,2,3-triazole-4-carboxamide core has emerged as a valuable scaffold in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility.[7][8] The triazole ring is metabolically stable and can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for target binding.[9] The carboxamide linkage provides a key interaction point and a vector for exploring structure-activity relationships (SAR).[1]
Workflow for PXR Antagonist Development
The development of PXR antagonists from the 1H-1,2,3-triazole-4-carboxamide scaffold follows a systematic, multi-stage process. This workflow is designed to identify initial hits, optimize for potency and selectivity, and characterize preclinical candidates.
Caption: A streamlined workflow for the discovery and development of PXR antagonists.
Part 1: Synthesis of 1H-1,2,3-Triazole-4-Carboxamides
The synthesis of the 1H-1,2,3-triazole-4-carboxamide library is a critical first step. A versatile and efficient method involves the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of organic azides with propiolamide.[7]
Protocol: General Synthesis of 1H-1,2,3-Triazole-4-Carboxamides
Materials:
-
Propiolic acid
-
Substituted amines (R1-NH2)
-
Organic azides (R2-N3)
-
Copper(I) catalyst (e.g., CuI)
-
Base (e.g., triethylamine)
-
Solvents (e.g., THF, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Propiolamide Synthesis:
-
Activate propiolic acid using a suitable coupling agent (e.g., HATU, HOBt).
-
React the activated acid with a diverse library of primary or secondary amines to generate a range of propiolamides.
-
Purify the resulting propiolamides by column chromatography.
-
-
1,3-Dipolar Cycloaddition:
-
In a reaction vessel, dissolve the synthesized propiolamide and a selected organic azide in an appropriate solvent.
-
Add the copper(I) catalyst and a base.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the desired 1-substituted-1H-1,2,3-triazole-4-carboxamide.
-
Part 2: Biological Evaluation and Screening Cascade
A tiered screening approach is employed to efficiently identify and characterize potent and selective PXR antagonists.
Primary Screening: High-Throughput PXR Antagonist Reporter Assay
The initial screening of the synthesized library is performed using a cell-based reporter gene assay. This assay measures the ability of a compound to inhibit PXR-mediated transcription of a reporter gene (e.g., luciferase) in the presence of a known PXR agonist, such as rifampicin.[10]
Protocol: PXR Antagonist Reporter Gene Assay
Cell Line:
-
HepG2 cells stably co-transfected with a human PXR expression vector and a CYP3A4 promoter-luciferase reporter construct are recommended.[11]
Procedure:
-
Cell Seeding: Seed the stably transfected HepG2 cells in 96- or 384-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Calculate the percent inhibition for each compound relative to the agonist-only control.
-
Compounds exhibiting significant inhibition (e.g., >50%) are considered "hits."
-
Secondary Screening and Potency Determination
Hits from the primary screen are further evaluated to confirm their activity and determine their potency (IC50).
Protocol: Dose-Response Analysis
-
Serial Dilutions: Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Assay Performance: Perform the PXR antagonist reporter gene assay as described above with the range of compound concentrations.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Studies
The SAR of the 1H-1,2,3-triazole-4-carboxamide series is systematically explored to guide lead optimization.[14][15][16] Key modifications can be made at various positions of the scaffold.
| Modification Position | Rationale and Observed Trends | Reference |
| R1 (Amide Substituent) | Crucial for potency and selectivity. Bulky and hydrophobic groups are often favored. | [1] |
| R2 (Triazole N1-Substituent) | Influences binding affinity. Aromatic and heteroaromatic rings can form favorable interactions within the PXR ligand-binding pocket. | [1] |
| Triazole C5-Position | Substitution at this position can impact potency. Small alkyl groups may be tolerated. | [11] |
Systematic modifications at these positions, guided by the potency data, will lead to the identification of optimized lead compounds with improved activity.[1][14]
Part 3: Selectivity and Mechanistic Studies
Lead compounds should be profiled for selectivity against other nuclear receptors and their mechanism of action confirmed.
Nuclear Receptor Selectivity Profiling
To ensure the developed antagonists are specific for PXR, they should be tested against a panel of other relevant nuclear receptors, such as the constitutive androstane receptor (CAR), farnesoid X receptor (FXR), and vitamin D receptor (VDR). This can be done using commercially available cell-based reporter assays for each receptor.
Confirmation of PXR Antagonism in a Physiologically Relevant System
The antagonistic activity of lead compounds should be confirmed by measuring their effect on the expression of endogenous PXR target genes, such as CYP3A4, in a more metabolically competent cell line like HepaRG cells.[12][13][17]
Protocol: CYP3A4 mRNA Expression Assay in HepaRG Cells
-
Cell Culture: Culture and differentiate HepaRG cells according to established protocols.
-
Treatment: Treat the differentiated HepaRG cells with the test compounds in the presence and absence of a PXR agonist (e.g., rifampicin).
-
RNA Extraction and qRT-PCR: After a 48-72 hour incubation, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of CYP3A4.
-
Data Analysis: A true PXR antagonist will cause a concentration-dependent decrease in the rifampicin-induced expression of CYP3A4.[12][13][17]
Part 4: In Vitro ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial for successful drug development.[18]
Key In Vitro ADME-Tox Assays:
-
Metabolic Stability: Assess the stability of the compounds in human liver microsomes to predict their metabolic clearance.[19]
-
CYP Inhibition: Evaluate the potential of the compounds to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9) to identify potential drug-drug interactions.[19]
-
Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, which can affect their distribution and efficacy.
-
Permeability: Assess the permeability of the compounds across cell monolayers (e.g., Caco-2) to predict their intestinal absorption.
-
Cytotoxicity: Evaluate the general cytotoxicity of the compounds in relevant cell lines (e.g., HepG2, HEK293) to identify potential safety liabilities.[19]
Caption: PXR signaling pathway and the mechanism of antagonism.
Conclusion
The 1H-1,2,3-triazole-4-carboxamide scaffold represents a highly promising starting point for the development of novel PXR antagonists. By following the systematic methodology outlined in these application notes, researchers can efficiently progress from initial hit identification to the selection of preclinical candidates with desirable potency, selectivity, and ADME-Tox profiles. The resulting PXR antagonists have the potential to be valuable therapeutic agents for mitigating adverse drug-drug interactions and overcoming drug resistance in various clinical settings.
References
-
Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16829–16859. [Link]
-
PubMed. (2022). Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. [Link]
-
Frontiers in Pharmacology. (2024). Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform. [Link]
-
PubMed Central. (2024). Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform. [Link]
-
PubMed. (2024). Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform. [Link]
-
National Institutes of Health. (2023). Screening Method for the Identification of Compounds that Activate Pregnane X Receptor. [Link]
-
ResearchGate. (2014). Synthesis and Bioactivity of Novel 1-Substituted-1H-1,2,3-triazole-4-carboxamide. [Link]
-
PubMed. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. [Link]
-
PubMed Central. (2013). PXR antagonists and implication in drug metabolism. [Link]
-
PubMed Central. (2023). Discovery of PXR Antagonist MI891 and PXR Degrader MI1013 and Their Roles in Hepatic Gene Regulation. [Link]
-
ACS Publications. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. [Link]
-
Figshare. (2022). Design and Optimization of 1H‑1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. [Link]
-
ACS Publications. (2023). Discovery of PXR Antagonist MI891 and PXR Degrader MI1013 and Their Roles in Hepatic Gene Regulation. [Link]
-
Bentham Science. (2023). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. [Link]
-
PubMed Central. (2014). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. [Link]
-
Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. [Link]
-
PubMed. (2020). Strategies for developing pregnane X receptor antagonists: Implications from metabolism to cancer. [Link]
-
PubMed Central. (2021). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. [Link]
-
American Society for Pharmacology and Experimental Therapeutics. (2008). Computational Discovery of Novel Low Micromolar Human Pregnane X Receptor Antagonists. [Link]
-
PubMed Central. (2021). An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
National Institutes of Health. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]
-
PubMed. (2020). Discovery and Characterization of 1 H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. [Link]
-
LinkedIn. (2024). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. [Link]
Sources
- 1. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PXR antagonists and implication in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for developing pregnane X receptor antagonists: Implications from metabolism to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform [frontiersin.org]
- 13. Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 16. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cell4pharma.com [cell4pharma.com]
- 19. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for In Vitro Anti-Trypanosomal Activity and Cytotoxicity Profiling of 5-Amino-1,2,3-triazole-4-carboxamides
Introduction
Trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT or sleeping sickness) caused by Trypanosoma brucei and American Trypanosomiasis (Chagas disease) caused by Trypanosoma cruzi, imposes a significant global health burden.[1] These neglected tropical diseases are caused by protozoan parasites transmitted by insect vectors.[1] Current therapeutic options are limited, often exhibiting severe side effects and waning efficacy, particularly in the chronic stages of infection.[1][2] This underscores the urgent need for novel, safer, and more effective chemotherapeutic agents.
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has emerged as a promising and novel chemical series for anti-trypanosomal drug discovery.[1][3] Phenotypic high-content screening has identified compounds with this core structure that exhibit potent activity against the intracellular amastigote form of T. cruzi.[1][3] This application note provides a comprehensive, step-by-step protocol for the in vitro evaluation of novel ATC derivatives against both Trypanosoma brucei and Trypanosoma cruzi. Furthermore, it details a crucial parallel assay to determine the cytotoxicity of these compounds against a mammalian cell line, allowing for the calculation of a selectivity index (SI) – a critical parameter in early-stage drug development.[4]
Principle of the Assays
The anti-trypanosomal activity is determined by assessing the inhibition of parasite proliferation in the presence of the test compounds. For T. brucei, a resazurin-based viability assay is employed with bloodstream forms of the parasite.[5][6] Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The degree of fluorescence is directly proportional to the number of viable parasites.
For T. cruzi, the assay focuses on the clinically relevant intracellular amastigote stage.[7] Host cells, such as Vero cells, are infected with trypomastigotes, which then transform into replicating amastigotes. The efficacy of the compounds is determined by quantifying the reduction in the number of intracellular amastigotes, often through high-content imaging or reporter gene expression (e.g., luciferase or fluorescent proteins).[7][8]
Cytotoxicity is evaluated using a similar resazurin or MTT assay on a mammalian cell line (e.g., L6 or Vero cells).[4][6][9] This allows for the determination of the 50% cytotoxic concentration (CC50), which is then compared to the 50% inhibitory concentration (IC50) against the parasites to calculate the selectivity index (SI = CC50 / IC50).[4][10][11] A high SI value is indicative of a compound that is selectively toxic to the parasite with minimal effect on host cells.[4]
Experimental Workflow Overview
Caption: Overall workflow for anti-trypanosomal and cytotoxicity testing.
Materials and Reagents
-
Parasite Strains:
-
Mammalian Cell Line:
-
Vero cells (for T. cruzi infection) or L6 cells (for cytotoxicity)
-
-
Culture Media and Supplements:
-
HMI-9 medium for T. brucei
-
RPMI-1640 or DMEM for T. cruzi and mammalian cells
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
-
Assay Reagents:
-
5-amino-1,2,3-triazole-4-carboxamide derivatives
-
Benznidazole and/or Nifurtimox (positive controls for T. cruzi)
-
Suramin or Pentamidine (positive controls for T. brucei)
-
Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Equipment and Consumables:
-
96-well flat-bottom sterile microplates (clear for microscopy, black for fluorescence)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microplate reader
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-Trypanosoma brucei Activity Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of the test compounds against the bloodstream form of T. brucei.
1. Compound Preparation: a. Prepare a 10 mM stock solution of each 5-amino-1,2,3-triazole-4-carboxamide derivative in 100% DMSO. b. Perform serial dilutions of the stock solution in HMI-9 medium to create a concentration gradient. The final DMSO concentration in the assay wells should not exceed 0.5% to avoid solvent toxicity.
2. Parasite Culture and Seeding: a. Culture T. brucei brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS at 37°C with 5% CO2.[14] b. Maintain the parasite density between 1x10^5 and 1x10^6 cells/mL.[14] c. Dilute the parasite culture to a final concentration of 2x10^4 cells/mL in fresh medium. d. In a 96-well plate, add 100 µL of the parasite suspension to each well (resulting in 2,000 parasites/well).
3. Assay Execution: a. Add 100 µL of the serially diluted compounds to the corresponding wells. b. Include positive control wells (with a standard drug like suramin) and negative control wells (parasites with medium and 0.5% DMSO). c. Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours. d. Add 20 µL of resazurin solution (0.125 mg/mL in PBS) to each well and incubate for an additional 24 hours.[5]
4. Data Acquisition and Analysis: a. Measure the fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[5] b. Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control. c. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Anti-Trypanosoma cruzi (Intracellular Amastigote) Assay
This assay assesses the ability of the compounds to inhibit the growth of the clinically relevant intracellular amastigote form of T. cruzi.
1. Host Cell Seeding: a. Culture Vero cells in RPMI-1640 medium with 10% FBS. b. Seed the cells in a 96-well plate at a density of 4,000 cells per well and allow them to adhere overnight at 37°C with 5% CO2.
2. Parasite Infection: a. Harvest tissue culture-derived trypomastigotes from a previously infected Vero cell culture. b. Infect the adherent Vero cells with trypomastigotes at a multiplicity of infection (MOI) of 5 (5 parasites per host cell).[13] c. Incubate for 24 hours to allow for parasite invasion and transformation into amastigotes. d. After incubation, wash the cell monolayer three times with serum-free medium to remove any remaining extracellular parasites.[13]
3. Compound Treatment: a. Prepare serial dilutions of the ATC compounds in fresh culture medium (with 2% FBS) as described in Protocol 1. b. Add the diluted compounds to the infected cells. Include positive (benznidazole) and negative (0.5% DMSO) controls. c. Incubate the plates for an additional 72-96 hours.
4. Quantification of Infection: a. For reporter strains (e.g., β-galactosidase): Lyse the cells and add the appropriate substrate (e.g., chlorophenol red-β-D-galactopyranoside). Measure the absorbance to quantify parasite viability. b. For fluorescent reporter strains (e.g., tdTomato): Quantify the fluorescence intensity directly using a plate reader.[7] c. For high-content imaging: Fix and stain the cells with a DNA dye (e.g., Hoechst) to visualize both host cell and parasite nuclei. Use an automated microscope and image analysis software to count the number of amastigotes per host cell.
5. Data Analysis: a. Calculate the percentage of parasite inhibition and determine the IC50 values as described in Protocol 1.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This protocol is essential to assess the selectivity of the compounds.
1. Cell Seeding: a. Seed a mammalian cell line (e.g., L6 myoblasts or Vero cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[6]
2. Compound Treatment: a. Add serial dilutions of the ATC compounds to the cells, mirroring the concentrations used in the anti-trypanosomal assays. b. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
3. Viability Assessment: a. Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.[5] b. Alternatively, use an MTT-based assay.[4][15]
4. Data Analysis: a. Measure fluorescence or absorbance as appropriate for the chosen viability reagent.[9][16] b. Calculate the percentage of cytotoxicity for each concentration relative to the untreated control. c. Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.
Data Presentation and Interpretation
The results should be summarized in a clear, tabular format to facilitate comparison between different ATC derivatives.
Table 1: Hypothetical Anti-Trypanosomal Activity and Cytotoxicity Data for ATC Compounds
| Compound ID | Anti-T. brucei IC50 (µM) | Anti-T. cruzi IC50 (µM) | L6 Cell CC50 (µM) | Selectivity Index (T. brucei) | Selectivity Index (T. cruzi) |
| ATC-001 | 1.5 | 0.8 | >100 | >66.7 | >125.0 |
| ATC-002 | 5.2 | 3.1 | 85 | 16.3 | 27.4 |
| ATC-003 | 0.9 | 0.5 | 25 | 27.8 | 50.0 |
| Benznidazole | NA | 2.5 | >200 | NA | >80 |
| Suramin | 0.05 | NA | >200 | >4000 | NA |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The Selectivity Index (SI) is calculated as follows: SI = CC50 (mammalian cells) / IC50 (parasite)[11]
A higher SI value indicates greater selectivity for the parasite, which is a desirable characteristic for a drug candidate. Compounds with high potency (low IC50) and a high selectivity index should be prioritized for further optimization and in vivo studies.[1]
Conclusion
The described protocols provide a robust and validated framework for the initial in vitro characterization of novel 5-amino-1,2,3-triazole-4-carboxamide derivatives as potential anti-trypanosomal agents. By systematically determining the potency against both T. brucei and T. cruzi and concurrently assessing cytotoxicity, researchers can efficiently identify promising lead compounds. This integrated approach, focusing on the calculation of the selectivity index, is fundamental to guiding medicinal chemistry efforts and advancing the most promising candidates in the drug discovery pipeline for these devastating neglected diseases.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Doyle, P. S., et al. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLOS Neglected Tropical Diseases, 12(7), e0006633. Retrieved from [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. Retrieved from [Link]
-
Stoddart, M. J. (Ed.). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Springer. Retrieved from [Link]
-
Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
WCAIR - University of Dundee. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved from [Link]
-
Kaminsky, R., & Brun, R. (1998). An "In Vitro Selectivity Index" for evaluation of cytotoxicity of antitrypanosomal compounds. Journal of Eukaryotic Microbiology, 45(3), 345-348. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Kaminsky, R., & Brun, R. (1998). An “In Vitro Selectivity Index” for Evaluation of Cytotoxicity of Antitrypanosomal Compounds. ResearchGate. Retrieved from [Link]
-
Padalino, G., et al. (2016). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 10(7), e0004834. Retrieved from [Link]
-
OUCI. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved from [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. Retrieved from [Link]
-
Speidel, A., et al. (2022). Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier. STAR Protocols, 3(3), 101625. Retrieved from [Link]
-
Hashimoto, M., et al. (2015). A Novel Method for Inducing Amastigote-To-Trypomastigote Transformation In Vitro in Trypanosoma cruzi Reveals the Importance of Inositol 1,4,5-Trisphosphate Receptor. PLOS ONE, 10(8), e0135728. Retrieved from [Link]
-
Lewis, M. D., et al. (2020). Image-Based In Vitro Screening Reveals the Trypanostatic Activity of Hydroxymethylnitrofurazone against Trypanosoma cruzi. ResearchGate. Retrieved from [Link]
-
Comini, M. A., et al. (2018). Glucose 6-Phosphate Dehydrogenase from Trypanosomes: Selectivity for Steroids and Chemical Validation in Bloodstream Trypanosoma brucei. Molecules, 23(11), 2829. Retrieved from [Link]
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. - WCAIR [wcair.dundee.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. dojindo.com [dojindo.com]
Application Notes & Protocols: A Researcher's Guide to the Development of Antifungal Agents Based on the 1,2,4-Triazole Scaffold
Introduction: The Imperative for Novel Antifungals and the Primacy of the 1,2,4-Triazole Scaffold
The global rise in invasive fungal infections, coupled with the escalating emergence of drug-resistant pathogens, presents a formidable challenge to public health.[1][2][3] Historically, the therapeutic arsenal against these infections has been limited, with significant issues of toxicity and suboptimal efficacy.[4][5] In this landscape, the 1,2,4-triazole ring system has emerged as a "privileged scaffold" in medicinal chemistry.[6][7] This five-membered heterocycle is the structural cornerstone of several landmark antifungal drugs, including fluconazole, itraconazole, and voriconazole, which have become mainstays in clinical practice.[1][4][5][8]
The primary mechanism of action for this class of compounds is the highly specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][6][7][9] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component that maintains the integrity and fluidity of the fungal cell membrane.[6][10] By disrupting this pathway, 1,2,4-triazole agents compromise the fungal cell membrane, leading to growth inhibition and cell death.
This technical guide provides an integrated, in-depth overview of the preclinical development pipeline for novel 1,2,4-triazole-based antifungal agents. We will traverse the critical stages of chemical synthesis, in vitro screening, mechanism of action elucidation, and in vivo efficacy evaluation, providing both the theoretical rationale and detailed, field-proven protocols for each step.
Part 1: Rational Design and Synthesis of 1,2,4-Triazole Analogs
The foundation of novel drug discovery lies in the creative and strategic synthesis of new chemical entities. For the 1,2,4-triazole scaffold, the goal is to generate a library of diverse analogs to explore the structure-activity relationship (SAR), optimizing for potency against fungal targets while minimizing off-target effects in the host. SAR studies have consistently shown that specific substitutions are critical for potent antifungal activity; for instance, the presence of one or more halogen-substituted aromatic rings is a common feature of effective agents.[1]
Logical Workflow for Synthesis and Library Generation
The following diagram outlines a typical workflow for the synthesis and diversification of a 1,2,4-triazole library.
Caption: General workflow for the synthesis and diversification of 1,2,4-triazole analogs.
Protocol 1: General Synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol Scaffold
This protocol describes a common and reliable method for synthesizing the triazole core, which can then be further modified.[11]
Objective: To synthesize a 5-aryl-4-amino-4H-1,2,4-triazole-3-thiol intermediate, a versatile precursor for a wide range of antifungal candidates.
Materials:
-
Thiocarbohydrazide
-
Substituted benzoic acid (e.g., 4-chlorobenzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Step 1: Synthesis of 2-amino-5-aryl-1,3,4-thiadiazole.
-
In a 250 mL round-bottom flask, mix the substituted benzoic acid (0.1 mol) and thiocarbohydrazide (0.1 mol).
-
Slowly add phosphorus oxychloride (15 mL) dropwise while cooling the flask in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-5 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure thiadiazole intermediate.
-
-
Step 2: Conversion to 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.
-
Suspend the purified thiadiazole intermediate (0.05 mol) in ethanol in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (80%, 0.15 mol) to the suspension.
-
Reflux the mixture for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture. A solid product will typically precipitate.
-
Filter the solid, wash with a small amount of cold ethanol, and dry.
-
The resulting 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol can be used in the next step without further purification or can be recrystallized if necessary.
-
-
Step 3: Synthesis of Schiff Base Derivatives (Final Products).
-
Dissolve the triazole intermediate (0.01 mol) in glacial acetic acid (20 mL).
-
Add a substituted benzaldehyde (0.01 mol) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid precipitate, wash with water, and dry.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
-
Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Part 2: In Vitro Antifungal Activity Screening
Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. In vitro antifungal susceptibility testing (AST) provides the first quantitative measure of a compound's efficacy against a panel of clinically relevant fungal pathogens.[12] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[12]
Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Standard workflow for determining MIC and MFC of novel antifungal compounds.
Protocol 2: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)
This protocol is a standardized method for testing the susceptibility of yeasts and filamentous fungi to antifungal agents.[12][13]
Objective: To determine the MIC values of synthesized 1,2,4-triazole derivatives against pathogenic fungi.
Materials:
-
Synthesized compounds and reference drug (e.g., Fluconazole) dissolved in DMSO.
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer, incubator (35°C).
Procedure:
-
Inoculum Preparation (for Candida albicans):
-
Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
Harvest several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution Plate Preparation:
-
Prepare a stock solution of each test compound and fluconazole in DMSO (e.g., 10 mg/mL).
-
In the first column of a 96-well plate, add 198 µL of RPMI medium to each well. Add 2 µL of the drug stock to create the starting concentration.
-
In the remaining wells (columns 2-10), add 100 µL of RPMI medium.
-
Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well from columns 1-11. The final volume in each well is 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.[12]
-
-
Reading the MIC:
-
The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control well.[12] This can be assessed visually or with a spectrophotometer.
-
Protocol 3: Minimum Fungicidal Concentration (MFC) Determination
Objective: To determine if a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).[14]
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed complete growth inhibition (i.e., at and above the MIC).
-
Spread each aliquot onto a separate SDA plate.
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest concentration of the drug that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.[14]
Data Presentation
Summarize the results in a clear, comparative table.
| Compound | MIC (µg/mL) vs C. albicans | MFC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. fumigatus |
| Fluconazole | 1.0 | >64 | 64 |
| Compound A | 0.25 | 2.0 | 8.0 |
| Compound B | 8.0 | >64 | 16.0 |
| Compound C | 0.5 | 1.0 | 4.0 |
This table presents hypothetical data for illustrative purposes.
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how a drug works at the molecular level is crucial for rational drug development. For 1,2,4-triazoles, the primary target is CYP51.[1][6][9] The N4 nitrogen of the triazole ring forms a coordinate bond with the heme iron atom at the enzyme's active site, preventing the natural substrate, lanosterol, from binding and being demethylated.[6][9][15] This blockage halts the ergosterol biosynthesis pathway.
Ergosterol Biosynthesis Pathway and Triazole Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole agents.
Protocol 4: In Silico Molecular Docking with Fungal CYP51
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (our compound) to a target protein (CYP51).[16][17][18]
Objective: To model the interaction between synthesized triazole derivatives and the active site of fungal CYP51 to rationalize SAR data.
Software/Tools:
-
Protein Data Bank (PDB) for the target crystal structure (e.g., PDB ID: 5V5Z for C. albicans CYP51).
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).
Procedure:
-
Target Preparation:
-
Download the crystal structure of fungal CYP51 from the PDB.
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states and charges.
-
Define the binding site (grid box) around the heme cofactor in the active site.
-
-
Ligand Preparation:
-
Draw the 2D structures of the synthesized 1,2,4-triazole analogs.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate charges and atom types.
-
-
Molecular Docking:
-
Run the docking algorithm to place the prepared ligands into the defined binding site of the protein.
-
The software will generate multiple possible binding poses for each ligand and calculate a docking score (an estimate of binding affinity).
-
-
Analysis:
-
Analyze the top-ranked poses. Look for key interactions:
-
Correlate the predicted binding affinities (docking scores) and interaction patterns with the experimental MIC values. A strong correlation supports the hypothesis that CYP51 is the primary target.
-
Part 4: In Vivo Efficacy Evaluation
While in vitro data is essential, it cannot replicate the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and host-pathogen interactions that occur in a living organism.[19] Therefore, promising candidates must be evaluated in animal models of infection to demonstrate in vivo efficacy.
Workflow for In Vivo Efficacy Study
Caption: Workflow for a murine systemic candidiasis model to evaluate antifungal efficacy.
Protocol 5: Murine Model of Systemic Candidiasis
This is a standard model for assessing the efficacy of antifungal agents against disseminated candidiasis.[20]
Objective: To evaluate the in vivo efficacy of a lead 1,2,4-triazole compound by measuring its ability to improve survival and reduce fungal burden in infected mice.
Materials:
-
Immunocompetent mice (e.g., female BALB/c, 6-8 weeks old).
-
Candida albicans strain.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Reference drug (e.g., Fluconazole) in saline.
-
Sterile saline, syringes, and gavage needles.
Procedure:
-
Infection:
-
Prepare an inoculum of C. albicans as described in Protocol 2, but wash and resuspend the cells in sterile saline to a concentration of 5 x 10⁵ CFU/mL.
-
Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the inoculum (5 x 10⁴ CFU/mouse). This dose may need to be optimized to achieve a lethal infection in the control group within 7-10 days.
-
-
Treatment:
-
Randomly assign mice to treatment groups (n=10-12 per group):
-
Group 1: Vehicle control.
-
Group 2: Fluconazole (e.g., 10 mg/kg).
-
Group 3: Test Compound (e.g., 10 mg/kg).
-
-
Begin treatment 2-4 hours post-infection. Administer the compounds once daily via oral gavage for 7 consecutive days.
-
-
Endpoints:
-
Survival Study: Monitor the mice daily for 21 days and record mortality. Plot the results using a Kaplan-Meier survival curve.
-
Fungal Burden Study (Satellite Group): Use a separate cohort of animals (n=4-5 per group). On day 4 post-infection (24 hours after the 3rd dose), humanely euthanize the mice.
-
Aseptically remove the kidneys, weigh them, and homogenize them in sterile saline.
-
Perform serial dilutions of the homogenate and plate on SDA containing antibiotics to prevent bacterial growth.
-
Incubate for 24-48 hours and count the colonies to determine the CFU per gram of tissue.
-
Data Presentation
Present fungal burden data in a clear table format.
| Treatment Group (10 mg/kg) | Mean Fungal Burden (Log₁₀ CFU/g kidney ± SD) |
| Vehicle Control | 5.8 ± 0.4 |
| Fluconazole | 3.2 ± 0.3 |
| Compound A | 2.9 ± 0.5 |
| Compound B | 4.9 ± 0.6 |
This table presents hypothetical data for illustrative purposes. A statistically significant reduction in fungal burden compared to the vehicle control indicates efficacy.
Conclusion and Future Directions
The development of novel 1,2,4-triazole-based antifungal agents is a systematic, multi-disciplinary process that requires a tight integration of synthetic chemistry, microbiology, computational modeling, and pharmacology. The protocols and workflows outlined in this guide provide a robust framework for advancing new candidates from the bench to preclinical validation.
The enduring challenge in this field is to stay ahead of evolving resistance mechanisms and to broaden the spectrum of activity to include emerging, highly resistant fungal pathogens like Candida auris.[21] Future research may focus on creating hybrid molecules or dual-target inhibitors, such as those that simultaneously inhibit CYP51 and other essential fungal pathways like histone deacetylase (HDAC), to create more potent and durable antifungal therapies.[22] By combining rational design with rigorous, validated screening protocols, the 1,2,4-triazole scaffold will undoubtedly continue to be a source of life-saving antifungal medicines.
References
-
Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., & Farjam, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link]
-
McCarthy, M. W., & Walsh, T. J. (2017). The antifungal pipeline: a reality check. The Journal of antimicrobial chemotherapy, 72(suppl_1), i23–i29. [Link]
-
Ryley, J. F. (1987). In vivo models: evaluating antifungal agents. Methods and findings in experimental and clinical pharmacology, 9(11), 729–738. [Link]
-
Fox, E. (2020). Five Things To Know About The Antifungal Drug Pipeline. IDStewardship. [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. [Link]
-
Nett, J. E., & Andes, D. R. (2016). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 3(1), ofw056. [Link]
-
ResearchGate. (n.d.). The antifungal drug development pipeline. Antifungal drugs approved by the FDA and under clinical trials. ResearchGate. [Link]
-
Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., & Farjam, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]
-
Dannaoui, E., & Garcia-Hermoso, D. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 6(4), 203. [Link]
-
Al-Abdullah, E. S., As Sobeai, H. M., & El-Taher, Y. A. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Current Topics in Medicinal Chemistry, 20(24), 2235–2258. [Link]
-
World Health Organization. (2025). Antifungal agents in clinical and preclinical development: overview and analysis. WHO. [Link]
-
Monk, B. C., & Tomasiak, T. M. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 647–663. [Link]
-
Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(1), 10. [Link]
-
Dadar, M., Fakhri, Y., & Gavgani, A. M. (2024). Antifungal pipeline: Is there light at the end of the tunnel? World Journal of Clinical Cases, 12(16), 3350-3354. [Link]
-
Kumar, R., Yar, M. S., & Rai, A. K. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Chinese Chemical Society, 61(3), 329-335. [Link]
-
Kumar, A., Kumar, S., & Singh, J. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Pharmacy Research, 7(5), 454-458. [Link]
-
Chandra, J., & Mukherjee, P. K. (2015). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Expert Review of Medical Devices, 12(4), 487-501. [Link]
-
Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., & Farjam, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link]
-
Pierce, C. G., Uppuluri, P., & Tristan, A. R. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Visualized Experiments, (11), 689. [Link]
-
Evotec. (n.d.). Antifungal Drug Discovery Factsheet. Evotec. [Link]
-
Pfaller, M. A., & Rex, J. H. (1997). In vitro antifungal susceptibility testing. ResearchGate. [Link]
-
Sun, P., Zhang, T., & Wang, W. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. European Journal of Medicinal Chemistry, 221, 113524. [Link]
-
Kumar, R., & Singh, P. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link]
-
Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(Suppl 1), 1-10. [Link]
-
Ji, H., Zhou, J., & Zhang, W. (2005). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 49(6), 2419–2426. [Link]
-
Maertens, J. A. (2004). History of the development of azole derivatives. ResearchGate. [Link]
-
Al-Anazi, M. R., Al-Tamimi, A. M., & Al-Obaid, A. R. (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Cellular and Infection Microbiology, 11, 725807. [Link]
-
Li, Y., Wang, J., & Zhang, J. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 579730. [Link]
-
Ferreira, M. E., & Proença, M. F. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(4), 304. [Link]
-
Veselova, O., & Shumyantseva, V. (2021). Screening of Potential Non-Azole Inhibitors of Lanosterol 14-Alpha Demethylase (CYP51) of the Сandida Fungi. ResearchGate. [Link]
-
Al-Anazi, M. R., Al-Tamimi, A. M., & Al-Obaid, A. R. (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans. OUCI. [Link]
-
Prasad, R., & Shah, A. H. (2016). Triazole class of antifungal drugs: Fluconazole; Itraconazole; Voriconazole. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. idstewardship.com [idstewardship.com]
- 5. History of the development of azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida al… [ouci.dntb.gov.ua]
- 19. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The antifungal pipeline: a reality check - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging 5-Amino-1,2,3-Triazole-4-Carboxamides in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds. This application note provides an in-depth guide to the strategic use of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, a highly versatile and synthetically accessible fragment core. We will detail the rationale behind its selection, provide robust protocols for library synthesis and biophysical screening, and outline proven strategies for hit-to-lead optimization, grounded in real-world case studies.
Introduction: The Strategic Advantage of the ATC Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) operates on the principle that small, low-complexity molecules ("fragments") can probe a target's binding sites more efficiently than large, complex molecules.[1][2] These fragments, typically adhering to a "Rule of Three" (e.g., MW < 300 Da), often exhibit weak but highly efficient binding.[2] The challenge and opportunity lie in evolving these initial hits into potent, drug-like leads.
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has proven to be an exceptional starting point for FBDD campaigns. Its utility is rooted in several key features:
-
Structural Rigidity and Defined Vectors: The triazole core is planar and conformationally restricted, presenting well-defined vectors for chemical elaboration from the N1-substituent and the 4-carboxamide position. This rigidity minimizes the entropic penalty upon binding.
-
Rich H-Bonding Capability: The scaffold contains multiple hydrogen bond donors and acceptors, critical for forming high-quality interactions with protein targets.
-
High Ligand Efficiency: Initial hits based on the ATC core have demonstrated high ligand efficiency (LE) and lipophilic ligand efficiency (LLE), indicating a favorable starting point for optimization.[3][4]
-
Synthetic Tractability: The core is readily assembled through robust chemical reactions, allowing for the rapid generation of a diverse fragment library.[3][5]
-
Novelty: The ATC core has been identified as a highly novel chemotype with limited precedent in medicinal chemistry, offering opportunities to explore new intellectual property space.[3][4]
This guide provides the necessary protocols and strategic insights to effectively integrate the ATC scaffold into your FBDD workflow.
Section 1: The FBDD Workflow - A Conceptual Overview
The FBDD process is a multi-stage funnel designed to identify and optimize high-quality chemical matter. It begins with a broad screen of a fragment library and progressively narrows the focus through validation and optimization, guided at each step by structural and biophysical data.
Caption: High-level overview of the Fragment-Based Drug Discovery workflow.
Section 2: ATC Fragment Library Synthesis
A successful FBDD campaign begins with a high-quality, diverse fragment library. The modular synthesis of the ATC core allows for systematic exploration of chemical space around two key positions: the N1 substituent and the 4-carboxamide.
Core Synthetic Strategy: The most robust and widely used method for constructing the ATC core is a base-mediated [3+2] cycloaddition between an azide (providing the N1 substituent) and a cyanoacetamide derivative (providing the 5-amino and 4-carboxamide groups).[5] This reaction is typically high-yielding and tolerant of a wide range of functional groups.
Caption: General synthetic scheme for 5-amino-1,2,3-triazole-4-carboxamides.
Protocol 2.1: General Procedure for ATC Fragment Synthesis
This protocol describes a general method for the cesium carbonate-mediated synthesis of an ATC fragment library.[5]
Rationale: Cesium carbonate is an effective base for this transformation, often providing cleaner reactions and higher yields compared to other bases. The choice of solvent (e.g., DMF) facilitates the solubility of the reactants.
Materials:
-
Substituted azide (R1-N3, 1.0 eq)
-
Substituted 2-cyanoacetamide (NC-CH2-C(O)NH-R2, 1.1 eq)
-
Cesium Carbonate (Cs2CO3, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted azide (1.0 eq) in anhydrous DMF, add the substituted 2-cyanoacetamide (1.1 eq).
-
Add cesium carbonate (1.5 eq) to the mixture in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-1,2,3-triazole-4-carboxamide product.
-
Confirm the structure and purity (>95%) by ¹H NMR, ¹³C NMR, and HRMS.
Self-Validation: The success of the synthesis is validated by spectroscopic data. A clean NMR spectrum and an accurate high-resolution mass spectrometry reading confirm the identity and purity of the final compound, ensuring its suitability for screening.
Advanced Considerations: For certain substrates, the Dimroth rearrangement can be a competing side reaction. A ruthenium-catalyzed cycloaddition using N-Boc-protected ynamides has been developed to circumvent this issue, offering a complementary route for more complex fragments.[6]
Section 3: Biophysical Screening Cascade
Identifying the weak binding of fragments requires sensitive biophysical techniques. A cascaded approach is most effective, using a high-throughput primary screen to identify potential binders, followed by more detailed secondary methods for validation and characterization.[7]
Caption: A typical biophysical screening cascade for FBDD.
Protocol 3.1: Primary Screen using Differential Scanning Fluorimetry (DSF)
Rationale: DSF, or Thermal Shift Assay, is a rapid, high-throughput method to screen for fragment binding. A ligand binding to a protein typically increases its thermal stability, resulting in a measurable increase in its melting temperature (Tm).
Materials:
-
Purified target protein (2-10 µM final concentration)
-
SYPRO Orange dye (5X final concentration)
-
ATC fragment library stock solutions (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Quantitative PCR (qPCR) instrument with a thermal ramp capability
Procedure:
-
Prepare a master mix of protein and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into a 96- or 384-well qPCR plate.
-
Add fragments from the ATC library to each well to a final concentration of 100-500 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the qPCR instrument.
-
Run a thermal ramp protocol, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while monitoring fluorescence.
-
Analyze the resulting melt curves to determine the Tm for each well.
-
Identify hits as fragments that cause a significant positive shift in Tm (ΔTm > 2 standard deviations above the mean of controls, or a fixed cutoff like >1.5 °C).
Self-Validation: The protocol's validity rests on the reproducibility of the Tm for the protein in control (DMSO) wells. A stable baseline and consistent control Tm values across the plate indicate a robust assay.
Protocol 3.2: Secondary Screen & Hit Validation using NMR Spectroscopy
Rationale: NMR methods like Saturation Transfer Difference (STD) directly detect the binding of a ligand to the protein. By irradiating the protein, saturation is transferred only to bound ligands, allowing for their detection and providing information on which parts of the fragment are in closest contact with the protein.
Materials:
-
Purified target protein (10-50 µM final concentration)
-
ATC fragment hit (100-1000 µM final concentration)
-
Deuterated NMR buffer (e.g., 20 mM d-Tris pH 7.4, 150 mM NaCl in 99.9% D₂O)
-
NMR spectrometer with cryoprobe
Procedure:
-
Dissolve the protein and fragment hit in the deuterated NMR buffer.
-
Acquire a reference ¹H NMR spectrum.
-
Acquire an STD NMR spectrum. This involves two experiments: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at 0.5 ppm) and an "off-resonance" spectrum where a region devoid of signals is irradiated (e.g., at 40 ppm).
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that was bound to the protein.
-
Analyze the STD difference spectrum. The presence of fragment signals confirms binding. The relative intensity of the signals can indicate which protons are closest to the protein surface.
Self-Validation: A true positive hit will show clear signals in the STD difference spectrum that correspond to the fragment's known ¹H NMR signals, while being absent in a control experiment without the protein.
Data Summary Table
Systematic data collection is crucial. All screening data should be compiled for comparative analysis.
| Fragment ID | MW (Da) | cLogP | Solubility (µM) | DSF ΔTm (°C) | NMR Hit (STD) | ITC Kd (µM) | X-ray Structure |
| ATC-001 | 185.2 | 1.1 | >1000 | +2.1 | Yes | 450 | Solved |
| ATC-002 | 210.3 | 1.5 | >1000 | -0.2 | No | - | - |
| ATC-003 | 225.2 | 2.3 | 800 | +3.5 | Yes | 180 | Solved |
Section 4: Hit-to-Lead Optimization Strategies
Once a structurally confirmed ATC fragment hit is identified, the goal is to evolve it into a potent lead compound. This is a structure-guided process that leverages the initial binding information.[8] The three primary strategies are fragment growing, linking, and merging.[1][9]
Caption: Key strategies for evolving fragment hits into lead compounds.
Fragment Growing: This is the most common and direct optimization strategy.[1] Guided by the X-ray crystal structure of the fragment-protein complex, chemists synthesize analogues that extend from one of the ATC core's vectors into an adjacent, unoccupied pocket. The goal is to form new, favorable interactions (e.g., H-bonds, hydrophobic contacts) to increase affinity.
Case Study: Optimization of ATC Inhibitors of T. cruzi
A phenotypic screen identified an ATC compound (3 ) as a hit against T. cruzi, the parasite that causes Chagas' disease.[3][4] While potent, it had poor metabolic stability. The optimization campaign provides a masterclass in fragment growing and property modulation.
| Compound | Key Structural Change | pEC₅₀ | Mouse Microsomal Stability (Clᵢ) | Key Insight |
| 3 (Hit) | Methoxyphenyl on N1 | 6.1 | 6.4 mL/min/g | Good starting potency and LE, but high clearance.[4] |
| 37 | Replaced methoxyphenyl with a methoxy-substituted heterocycle | 6.9 | 1.1 mL/min/g | Fragment Growing/SAR: Heterocycle improved both potency and metabolic stability.[3] |
| 58 | Further optimization of heterocycle and carboxamide | 7.4 | 0.1 mL/min/g | Multi-parameter Optimization: Addressed hERG and mutagenicity liabilities while further improving potency and stability, leading to a compound suitable for in vivo studies.[3] |
This case study exemplifies how systematic, structure-guided modifications ("growing") from the ATC core can dramatically improve potency and drug-like properties, transforming a fragment-like hit into a preclinical candidate.[3][10][11][12]
Conclusion
The 5-amino-1,2,3-triazole-4-carboxamide scaffold represents a privileged starting point for Fragment-Based Drug Discovery. Its combination of synthetic accessibility, favorable physicochemical properties, and structural rigidity provides a robust platform for identifying and optimizing novel lead compounds. By employing a systematic workflow of library synthesis, cascaded biophysical screening, and structure-guided optimization, research teams can effectively leverage the ATC core to tackle challenging biological targets and accelerate the drug discovery process.
References
-
Bultinck, P. et al. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. ACS Infectious Diseases, 6(7), 1746-1757. [Link]
-
Brand, S. et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. [Link]
-
Brand, S. et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central, PMC5601362. [Link]
-
Ferrini, S. et al. (2014). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the Dimroth rearrangement. The Journal of Organic Chemistry, 79(18), 8682-8689. [Link]
-
University of Dundee. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. WCAIR. [Link]
-
Brand, S. et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Wang, X. et al. (2020). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers, 7(1), 101-106. [Link]
-
London School of Hygiene & Tropical Medicine. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. LCNTDR. [Link]
-
Request PDF. (n.d.). Discovery of Novel 1,2,3-Triazole Hybrids Derivatives as Vasorelaxant Agents. ResearchGate. [Link]
-
Balasubramanian, S. et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 11), 2244–2255. [Link]
-
Kozakov, D. et al. (2011). Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Journal of Molecular Biology, 407(3), 448-456. [Link]
-
de Souza Neto, L. R. et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 83. [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. [Link]
-
Erlanson, D. A. et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 54(11), 3617–3651. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 9. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 10. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. - WCAIR [wcair.dundee.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Substituted Triazole Carboxamides
Welcome to the Technical Support Center for the purification of substituted triazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. Drawing upon established literature and extensive field experience, this center provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to empower you to achieve your desired purity and yield.
Introduction: The Purification Challenge
Substituted triazole carboxamides are a cornerstone in medicinal chemistry due to their diverse biological activities.[1][2] The 1,2,3-triazole moiety, often synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is valued for its metabolic stability and its role as an amide bond bioisostere.[3][4] However, the very properties that make these compounds attractive can also present significant purification hurdles. Common challenges include poor solubility, the presence of closely-related impurities such as regioisomers, and contamination with residual catalysts.[5][6] This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude substituted triazole carboxamide product?
A1: The impurity profile is highly dependent on the synthetic route. For triazole carboxamides synthesized via CuAAC, common impurities include:
-
Unreacted Starting Materials: Residual azides and terminal alkynes.
-
Homocoupling Products: Diynes resulting from the oxidative coupling of the terminal alkyne, particularly if the reaction is exposed to oxygen.
-
Regioisomers: The CuAAC reaction is highly regioselective for the 1,4-disubstituted product, but small amounts of the 1,5-regioisomer can form under certain conditions.[7]
-
Residual Copper Catalyst: Copper salts can coordinate with the triazole ring, leading to persistent contamination.
-
Byproducts from Amide Coupling: If the carboxamide is formed after the triazole synthesis, impurities from this step, such as unreacted carboxylic acids or amines and coupling reagents, may be present.
Q2: My triazole carboxamide has very poor solubility in common organic solvents. How can I purify it?
A2: Low solubility is a frequent challenge.[8] Here are several strategies:
-
Hot Filtration/Solvent Wash: If your product is a solid and the impurities are soluble in a particular solvent, you can suspend the crude material in that heated solvent, then filter it hot to isolate your purified, insoluble product.
-
Reverse-Phase Chromatography: For highly polar compounds that are insoluble in typical normal-phase eluents, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient is often effective.[9]
-
Solvent System Screening for Recrystallization: A broad screening of solvents is crucial. Consider less common solvents or solvent mixtures. For example, a mixture of a good solvent (to dissolve the compound when hot) and a poor solvent (to induce precipitation upon cooling) can be effective.[10]
Q3: My purified triazole carboxamide is an oil, but I was expecting a solid. What should I do?
A3: "Oiling out" is a common issue, often caused by residual impurities that depress the melting point. Try the following:
-
Re-purification: The presence of the oil suggests that further purification is necessary. Column chromatography is recommended to remove the impurities.
-
Inducing Crystallization: If the oil is of high purity, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the air-liquid interface.
-
Adding a seed crystal of the desired compound, if available.
-
Dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent until turbidity is observed, then allowing it to stand.
-
Troubleshooting Guides
Issue 1: Co-elution of Regioisomers in Column Chromatography
Regioisomers of substituted triazoles often have very similar polarities, making their separation by standard silica gel chromatography challenging.[5]
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Shallow Gradient: Employ a very shallow solvent gradient to maximize the separation window.
-
Alternative Solvents: Switch from the standard ethyl acetate/hexane system to dichloromethane/methanol or other solvent combinations. Sometimes, a three-component system can improve separation.[11]
-
-
Change the Stationary Phase:
-
Alumina: For basic compounds, neutral or basic alumina can offer different selectivity compared to acidic silica gel and may resolve the isomers.[12]
-
Reverse-Phase (C18): If the isomers have different hydrophobicities, reverse-phase chromatography can be very effective.
-
-
Preparative HPLC:
-
For very difficult separations, preparative HPLC is the most powerful tool. Both normal-phase and reverse-phase columns can be used, and the higher efficiency of HPLC columns often allows for baseline separation of closely eluting isomers.[13]
-
Issue 2: Peak Tailing in Column Chromatography
The nitrogen atoms in the triazole ring can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing.[14]
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into the eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.[15][16]
-
Use a Different Stationary Phase: As mentioned above, switching to a more inert stationary phase like alumina can mitigate this issue.
-
Check for Overloading: Injecting too much sample can also cause peak tailing. Try loading a smaller amount of your crude material.[14]
Data Presentation
The choice between column chromatography and recrystallization depends on the impurity profile, the physical state of the compound, and the desired level of purity. Recrystallization can often achieve higher purity for solid compounds, while chromatography is more versatile for separating a wider range of impurities.[17]
Table 1: Comparison of Purification Methods for a Hypothetical Substituted Triazole Carboxamide
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Pros | Cons |
| Column Chromatography | 85% | 97% | 75% | Effective for a wide range of impurities; can separate non-solid compounds. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | 85% | >99% | 60% | Can achieve very high purity; scalable. | Only suitable for solid compounds; lower yield if multiple crops are not collected. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific compound using thin-layer chromatography (TLC) first.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your desired product an Rf value of ~0.3 and good separation from impurities.[18]
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude triazole carboxamide in a minimal amount of a suitable solvent (preferably the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) to elute your compound and any more polar impurities.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified triazole carboxamide.
-
Protocol 2: General Procedure for Purification by Recrystallization
This protocol is for purifying a solid triazole carboxamide.
-
Solvent Selection:
-
In small test tubes, test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points.
-
An ideal single solvent for recrystallization will dissolve the compound when hot but not at room temperature.
-
For a two-solvent system, choose a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent until the solid is just dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a drop of the "good" solvent to redissolve the precipitate before allowing it to cool.
-
Cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Mandatory Visualization
Purification Workflow Decision Tree
The following diagram illustrates a typical decision-making process for the purification of a crude substituted triazole carboxamide.
Caption: A decision tree for selecting an appropriate purification strategy.
Troubleshooting Chromatography Peak Tailing
This diagram outlines the thought process for troubleshooting peak tailing in normal-phase chromatography.
Caption: A workflow for addressing peak tailing in chromatography.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Substituted-2H-1,2,3-triazoles. BenchChem.
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 164-173. [Link]
-
Zhang, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999337. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem.
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Recrystallization and Crystallization. [Link]
-
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?. [Link]
-
Goya, P., et al. (2010). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 15(10), 7095-7116. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Graphviz. Dot Language. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Roman, G. (2015). Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. Journal of Medicinal Chemistry, 58(15), 6065-6080. [Link]
-
SIELC. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
Chen, X., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pest Management Science, 75(8), 2247-2256. [Link]
-
Al-Sanea, M. M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29339-29355. [Link]
-
Furer, V. L., et al. (2022). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Medicinal Chemistry Letters, 13(10), 1544-1555. [Link]
-
Kaur, R., et al. (2023). A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. JETIR, 10(6). [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 890387. [Link]
- BenchChem. (2025).
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]
-
Patel, K., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Scientific Reports, 13(1), 15694. [Link]
-
Redeemer's University. ADVANCE SEPARATION METHODS. [Link]
-
Pauli, G. F., et al. (2015). Solvent System Selection Strategies in Countercurrent Separation. Planta Medica, 81(18), 1745-1763. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
Lenicek, M. Separation techniques. [Link]
-
Zhou, C., et al. (2021). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 64(1), 634-654. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 890387. [Link]
-
Al-Sanea, M. M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29339-29355. [Link]
-
Tsoukalas, C., et al. (2024). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. Peptide Science, e24364. [Link]
-
Bakherad, M., et al. (2019). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 24(12), 2287. [Link]
-
Al-Tel, T. H., et al. (2011). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Therapeutic Drug Monitoring, 33(4), 449-453. [Link]
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 164-173. [Link]
-
Tsoukalas, C., et al. (2024). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. Peptide Science, e24364. [Link]
-
Acevedo, C. M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 766-775. [Link]
-
de Souza, A. C. A., et al. (2020). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Journal of Biological Chemistry, 295(38), 13194-13203. [Link]
-
Sharma, D. K., et al. (2024). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Current Computer-Aided Drug Design, 20(1), 85-98. [Link]
-
Allen, M. J., et al. (2020). Structural Consequences of the 1,2,3-Triazole as an Amide Bioisostere in Analogues of the Cystic Fibrosis Drugs VX-809 and VX-770. ChemMedChem, 15(18), 1736-1743. [Link]
-
Bourguignon, J. J., et al. (2019). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. RSC Advances, 9(21), 11957-11970. [Link]
Sources
- 1. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. Chromatography [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. reddit.com [reddit.com]
Technical Support Center: Enhancing the Metabolic Stability of Triazole-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the metabolic stability assessment of triazole-based drug candidates. Our goal is to provide you with the expertise and validated protocols necessary to navigate your experiments successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of triazole-containing compounds.
Q1: What are the primary metabolic pathways for triazole-based drugs?
A1: The primary route of metabolism for most triazole-based drugs is oxidation, predominantly mediated by the Cytochrome P450 (CYP) family of enzymes located in the liver.[1][2][3] Specifically, CYP3A4 is a major contributor to the metabolism of many triazole antifungals.[1][2] Other isoforms, such as CYP2C19 and CYP1A, can also play significant roles depending on the specific structure of the triazole compound.[1][4] Metabolism can also occur in extrahepatic tissues like the intestine, kidneys, and lungs, which contain various drug-metabolizing enzymes.[5][6]
Q2: Why is metabolic stability a critical parameter in drug discovery?
A2: Metabolic stability is a crucial factor in determining the pharmacokinetic profile of a drug candidate.[7] Poor metabolic stability can lead to rapid clearance from the body, resulting in insufficient in vivo exposure and reduced therapeutic efficacy.[7] Conversely, excessively slow metabolism could lead to drug accumulation and potential toxicity.[7] Assessing metabolic stability early in the drug discovery process allows for the selection of candidates with favorable pharmacokinetic properties, such as optimal bioavailability and half-life.[5][7]
Q3: What are the key in vitro assays to assess the metabolic stability of my triazole compound?
A3: The most common and cost-effective in vitro assays for evaluating metabolic stability are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in CYP enzymes.[5][8] It is a high-throughput method ideal for early-stage screening to determine a compound's intrinsic clearance (Clint) due to Phase I metabolism.[8][9]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells and is considered the "gold standard" for in vitro metabolism studies as it accounts for both Phase I and Phase II (conjugation) metabolism, as well as cellular uptake.[5][10]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.[10]
Q4: What are the main strategies to improve the metabolic stability of a triazole-based drug candidate?
A4: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of triazole compounds:
-
Deuteration: This involves selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions.[11][12] The stronger carbon-deuterium bond can slow down the rate of CYP-mediated metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[11][12][13]
-
Structural Modification: Introducing electron-withdrawing groups or bulky substituents near the site of metabolism can sterically hinder the enzyme's access and reduce the rate of oxidation.[14][15][16]
-
Bioisosteric Replacement: In some cases, the triazole ring itself or adjacent functional groups can be replaced with other chemical moieties that are less susceptible to metabolic breakdown while retaining the desired biological activity.[17][18][19][20][21][22] For instance, a 1,2,3-triazole could be replaced with a more stable bioisostere.[17]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your metabolic stability experiments.
Issue 1: High Variability in Liver Microsomal Stability Assay Results
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Microsome Quality | Ensure microsomes have been consistently stored at -80°C and have not undergone multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Cofactor Degradation | The cofactor NADPH is essential for CYP enzyme activity but is unstable.[23] Prepare the NADPH solution fresh just before each experiment and keep it on ice. |
| Inconsistent Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions and adding reagents, ensure consistent technique. |
| Assay Linearity | Confirm that the reaction is within the linear range concerning time and protein concentration. The disappearance of the parent compound should follow first-order kinetics.[23] |
Issue 2: My Triazole Compound Appears Stable in Microsomes but Shows High Clearance in vivo
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Phase II Metabolism | The microsomal assay primarily assesses Phase I (CYP-mediated) metabolism. Your compound may be rapidly cleared by Phase II conjugation enzymes (e.g., UGTs, SULTs) not fully represented in microsomes. Conduct a hepatocyte stability assay, which evaluates both Phase I and II metabolism.[23] |
| Extrahepatic Metabolism | Significant metabolism may be occurring in tissues other than the liver, such as the intestine or kidneys.[6] Consider performing stability assays with S9 fractions or microsomes from these tissues. |
| Active Transport | The compound might be a substrate for uptake or efflux transporters in the liver, leading to high hepatic extraction in vivo. This is not captured in microsomal assays. Hepatocyte assays can provide some insight into transporter effects. |
Issue 3: Difficulty in Quantifying the Parent Compound by LC-MS/MS
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Ionization | Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes. |
| Matrix Effects | Biological matrices can suppress or enhance the ionization of the analyte.[24] Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering components.[24] Use a stable isotope-labeled internal standard if available. |
| Adsorption to Vials/Plates | Some compounds can adsorb to plasticware. Use low-binding plates and vials. Ensure the final sample solvent has sufficient organic content to keep the compound in solution. |
Workflow for Troubleshooting Unexpected Metabolic Stability Results
Caption: Decision tree for troubleshooting metabolic stability experiments.
Part 3: Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to determine the in vitro intrinsic clearance (Clint) of a test compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions. A common composition includes 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.[8] Keep on ice.
2. Incubation Procedure:
-
Prepare a 96-well plate. Add the required volume of phosphate buffer to each well.
-
Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NRS solution to all wells except the "minus cofactor" controls. For these controls, add an equal volume of phosphate buffer.[9]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[9][25]
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 10 minutes to precipitate the protein.[8]
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Experimental Workflow Diagram
Caption: Workflow for a liver microsomal stability assay.
Part 4: Strategies for Enhancing Metabolic Stability
The following diagram illustrates the decision-making process for improving the metabolic stability of a triazole-based drug candidate.
Caption: Decision-making flowchart for improving metabolic stability.
References
-
Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model - Clemson OPEN. Available at: [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available at: [Link]
-
Metabolic Stability Services - Eurofins Discovery. Available at: [Link]
-
In Vitro Metabolic Stability - Creative Bioarray. Available at: [Link]
-
Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model - Clemson University. Available at: [Link]
-
Emerging Applications of Triazole Antifungal Drugs - MDPI. Available at: [Link]
-
Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides - NIH. Available at: [Link]
-
Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed. Available at: [Link]
-
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Available at: [Link]
-
(PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available at: [Link]
-
Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives - PMC - NIH. Available at: [Link]
-
1,2,3-Triazole-Heme Interactions in Cytochrome P450 - PubMed Central - NIH. Available at: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Available at: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges - PMC. Available at: [Link]
-
Use of modeling and simulation to predict the influence of triazole antifungal agents on the pharmacokinetics of zanubrutinib and acalabrutinib - Frontiers. Available at: [Link]
-
Microsomal Stability Assay - Creative Bioarray. Available at: [Link]
-
In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC - NIH. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Enhancement of metabolic stability with structural modifications... - ResearchGate. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]
-
Summary of major pharmacokinetic characteristics of oral triazole... - ResearchGate. Available at: [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - IRIS Unimore. Available at: [Link]
-
The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC - PubMed Central. Available at: [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - ResearchGate. Available at: [Link]
-
Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides - PubMed. Available at: [Link]
-
Evaluating the contribution of transition state destabilization to changes in the residence time of triazole-based InhA inhibitors. Available at: [Link]
-
Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC - PubMed Central. Available at: [Link]
-
Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
Structural modification strategies of triazoles in anticancer drug development - OUCI. Available at: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. Available at: [Link]
-
Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides | Request PDF - ResearchGate. Available at: [Link]
-
Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC - PubMed Central. Available at: [Link]
-
Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC. Available at: [Link]
-
Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. Available at: [Link]
-
Structural modification strategies of triazoles in anticancer drug development - PubMed. Available at: [Link]
-
Triazole fungicides induce hepatic lesions and metabolic disorders in rats - ResearchGate. Available at: [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. Available at: [Link]
Sources
- 1. open.clemson.edu [open.clemson.edu]
- 2. "Investigating the role of cytochrome P450 enzymes in triazole drug eff" by Heather Cosh [open.clemson.edu]
- 3. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural modification strategies of triazoles in anticancer drug development [ouci.dntb.gov.ua]
- 16. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unimore.it [iris.unimore.it]
- 19. researchgate.net [researchgate.net]
- 20. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Mitigating hERG Liability in the 5-Amino-1,2,3-triazole-4-carboxamide Series
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 5-amino-1,2,3-triazole-4-carboxamide chemical series. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of mitigating hERG (human Ether-à-go-go-Related Gene) potassium channel liability. Our goal is to provide you with the strategic insights and practical methodologies needed to navigate this critical aspect of drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is hERG liability and why is it a significant concern for this specific chemical series?
The hERG gene encodes a potassium ion channel (Kv11.1) crucial for cardiac repolarization, the process that resets the heart for the next beat.[1] Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[2][3] The 5-amino-1,2,3-triazole-4-carboxamide series, like many scaffolds in medicinal chemistry, can possess structural features that confer affinity for the hERG channel, making early assessment and mitigation a mandatory step to avoid late-stage drug development failure.[3][4][5]
Q2: What are the primary molecular features of the 5-amino-1,2,3-triazole-4-carboxamide series that typically drive hERG binding?
hERG binding is often driven by a combination of two key physicochemical properties: lipophilicity and basicity.[6][7]
-
High Lipophilicity: Compounds with high lipophilicity (often measured as LogP or LogD) can readily partition into the cell membrane and access the hydrophobic inner pore of the hERG channel, where key binding interactions occur with aromatic residues like Tyr652 and Phe656.[3] Aromatic rings, common in this series for achieving on-target potency, are major contributors to lipophilicity.[4][8]
-
Presence of a Basic Center: A protonatable nitrogen atom (basic amine) is a classic feature of many hERG inhibitors.[6][9] At physiological pH, this basic center is positively charged and can form a critical electrostatic interaction with an aspartate residue (Asp540) in the channel pore.
Optimization efforts within the 5-amino-1,2,3-triazole-4-carboxamide series often involve balancing these properties to maintain target activity while disrupting hERG binding.[4]
Q3: What is the general strategic approach to "design out" hERG liability from my lead compounds?
The core strategy is to systematically modify the compound's structure to reduce its affinity for the hERG channel while preserving its desired pharmacological activity. The primary approaches, detailed in the Troubleshooting Guides below, include:
-
Reducing Lipophilicity: Systematically replacing lipophilic moieties with more polar groups.[6][10]
-
Modulating Basicity (pKa): Lowering the pKa of essential basic amines to reduce their ionization at physiological pH or removing them if not critical for potency.[6][10]
-
Introducing Steric Hindrance: Designing analogues with bulky groups that create steric clashes within the hERG channel binding pocket, preventing optimal binding.[6]
-
Creating Zwitterions: Incorporating an acidic functional group to balance a basic center, which can reduce hERG liability.[10]
Troubleshooting Guides & Methodologies
This section addresses specific experimental challenges in a question-and-answer format, providing actionable advice and protocols.
Problem 1: My lead compound just returned a potent hERG IC50 value (<1 µM) from an initial screen. What are my immediate next steps?
An initial potent hERG hit requires systematic validation and characterization before extensive medicinal chemistry efforts are undertaken. The goal is to confirm the liability and understand its structural drivers.
Causality: High-throughput screening assays, such as fluorescence-based or radioligand binding assays, are excellent for initial flagging but can sometimes produce artifacts.[1][11] It is critical to confirm the inhibitory activity using a functional assay that directly measures ion flow, with manual patch clamp electrophysiology being the regulatory gold standard.[2][11]
Caption: Decision workflow for an initial hERG positive result.
-
Validate the Finding: Immediately schedule the compound for a full dose-response curve analysis using an automated or, preferably, manual patch clamp assay to obtain a high-quality IC50 value.[1][2]
-
Structural Analysis: Concurrently, analyze the compound's structure.
-
Calculate its LogP and the pKa of any basic centers.
-
Compare its structure to known hERG pharmacophore models.[6] Does it have a basic amine connected to aromatic/lipophilic groups?
-
-
Decision Point: If the manual patch clamp confirms potent hERG inhibition, proceed to the mitigation strategies outlined below. If the activity is significantly weaker or absent, investigate the initial assay for potential compound interference.
Problem 2: My lead compound's high lipophilicity is driving hERG activity. How can I reduce it while maintaining on-target potency?
Reducing lipophilicity is a cornerstone of mitigating hERG liability.[3][7] The key is to make targeted, rational modifications that introduce polarity without disrupting the key interactions required for on-target activity.
Causality: Lipophilic compounds have a higher affinity for the hydrophobic regions of the hERG channel pore. By introducing polar atoms (O, N) or reducing the overall greasy surface area, you decrease the favorable energetics of this interaction.[3][6]
| Modification Strategy | Example | Rationale | Potential Outcome |
| Aromatic Ring Substitution | Replace a phenyl ring with a pyridine or pyrimidine ring. | Introduces a polar nitrogen atom, which can lower LogP and potentially form beneficial interactions with the target protein. | Reduced hERG IC50, maintained or slightly altered potency.[4] |
| Add Polar Groups | Add a hydroxyl (-OH), methoxy (-OCH3), or small amide group to a peripheral aromatic ring. | Increases polarity and hydrogen bonding capacity. The position is critical to avoid disrupting target binding. | Lower LogP/LogD. hERG activity may decrease significantly.[6] |
| Reduce Aromatic Ring Count | Replace a bicyclic aromatic system (e.g., naphthalene) with a single aromatic ring. | Directly reduces the Property Forecast Index (PFI), a metric combining LogD and aromatic ring count used to guide optimization.[4][8] | Significant improvement in solubility and potential reduction in hERG risk. |
| Isosteric Replacement | Replace a lipophilic group like a pyridazine with a more polar urea moiety. | This strategy can significantly reduce cLogP while maintaining key structural vectors.[10] | Successful mitigation of hERG and potential improvement of other properties like CYP inhibition.[6] |
Problem 3: A basic nitrogen in my compound is critical for potency but is also the primary driver of hERG binding. What are my options?
This is a classic medicinal chemistry challenge. The goal is to weaken the interaction with hERG's key aspartate residue without abolishing the necessary interactions at the therapeutic target.
Causality: The positive charge of a basic amine at physiological pH is a primary anchor point in the hERG channel. By reducing the amine's basicity (lowering its pKa), you decrease the population of protonated molecules, thereby weakening this key electrostatic interaction.[6][10]
-
Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., fluorine, a cyano group) on a ring adjacent to the basic nitrogen can inductively lower its pKa.[6]
-
Change the Amine Environment: Switching from a piperidine to a less basic piperazine can significantly lower the pKa and reduce hERG affinity.[10]
-
Form a Zwitterion: If tolerated by the target, introduce a carboxylic acid elsewhere in the molecule. The resulting zwitterion can have dramatically different physicochemical properties and reduced hERG risk.[10]
-
Increase Steric Bulk: Flanking the basic nitrogen with bulky groups may prevent it from achieving the optimal position for interaction within the hERG channel, even if it remains basic.[6]
Key Experimental Protocols & Workflows
A structured screening cascade is essential for efficiently identifying and mitigating hERG risk early in a project.
Caption: A typical tiered workflow for hERG liability assessment.
Protocol: Automated Patch Clamp (APC) Electrophysiology for hERG IC50 Determination
This protocol provides a generalized methodology for determining the inhibitory concentration (IC50) of a compound on the hERG channel using an automated patch clamp system (e.g., QPatch, SyncroPatch).[2]
Objective: To quantify the functional inhibition of the hERG potassium current by a test compound.
Materials:
-
HEK-293 cell line stably expressing the hERG channel.
-
Extracellular Solution (ECS): NaCl (145 mM), KCl (4 mM), CaCl2 (2 mM), MgCl2 (1 mM), Glucose (10 mM), HEPES (10 mM), pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (ICS): KCl (130 mM), MgCl2 (1 mM), EGTA (5 mM), MgATP (5 mM), HEPES (10 mM), pH adjusted to 7.2 with KOH.
-
Test Compound Stock: 10 mM in 100% DMSO.
-
Positive Control: Dofetilide or Astemizole (known hERG inhibitors).
-
Automated Patch Clamp System and corresponding consumables.
Methodology:
-
Cell Preparation: Harvest the hERG-expressing HEK-293 cells and prepare a single-cell suspension according to the instrument manufacturer's protocol. Ensure high viability (>90%).
-
Compound Preparation:
-
Perform serial dilutions of the 10 mM compound stock in ECS to prepare the final test concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM).
-
The final DMSO concentration should be kept constant across all solutions, typically ≤0.3%, to minimize solvent effects.
-
Prepare a vehicle control (ECS with the same final DMSO concentration) and a positive control solution.
-
-
Instrument Setup: Prime the instrument's fluidics with ECS and ICS. Load the cell suspension and compound plate into the system.
-
Electrophysiological Recording:
-
The system will automatically achieve whole-cell patch clamp configuration.
-
Voltage Protocol: Apply a depolarizing pulse to activate the hERG channels, followed by a repolarizing step to elicit the characteristic "tail current." A typical protocol holds the cell at -80 mV, steps to +20 mV for 2 seconds, and then repolarizes to -50 mV for 3 seconds to measure the peak tail current.[2]
-
Baseline Recording: Perfuse the cells with the vehicle solution for 3-5 minutes to establish a stable baseline tail current.
-
Compound Application: Sequentially apply the increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes per concentration).
-
-
Data Analysis:
-
Measure the peak tail current at the end of each compound application.
-
Calculate the percentage inhibition at each concentration relative to the baseline current.
-
Fit the concentration-response data to a four-parameter logistic equation (Hill equation) to determine the IC50 value.
-
Quality Control: The experiment is valid if the positive control yields an IC50 value within the expected range for the laboratory.
-
References
-
Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. (2024). Drug Hunter via YouTube. [Link]
-
Brand, S., Ko, E. J., Viayna, E., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. [Link]
-
Brand, S., Ko, E. J., Viayna, E., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Gleeson, M. P. (2008). A quantitative assessment of hERG liability as a function of lipophilicity. PubMed. [Link]
-
hERG Serum Shift Assay. Charles River Laboratories. [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2017). LCNTDR. [Link]
-
Triazoloamides as potent γ-secretase modulators with reduced hERG liability. (2012). Request PDF on ResearchGate. [Link]
-
hERG Screening. Creative Biolabs. [Link]
-
Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide. (2010). PubMed. [Link]
-
Toward Reducing hERG Affinities for DAT Inhibitors with a Combined Machine Learning and Molecular Modelling Approach. (2020). PubMed Central. [Link]
-
Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. (2010). Request PDF on ResearchGate. [Link]
-
Antifungal activity, predicted hERG and LD 50 value the synthesized triazole derivatives. (2022). ResearchGate. [Link]
-
Danker, T., & Möller, C. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. PubMed Central. [Link]
-
In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]
-
hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Relationship between hERG half-inhibitory concentrations and lipophilicity for basic and neutral drugs. (2017). ResearchGate. [Link]
-
Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. (2022). National Institutes of Health (NIH). [Link]
-
Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing. (2016). PubMed Central. [Link]
-
Ensemble of structure and ligand-based classification models for hERG liability profiling. (2023). Frontiers in Chemistry. [Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2019). National Institutes of Health (NIH). [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (2021). National Institutes of Health (NIH). [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2017). PubMed. [Link]
Sources
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. Frontiers | Ensemble of structure and ligand-based classification models for hERG liability profiling [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 6. drughunter.com [drughunter.com]
- 7. A quantitative assessment of hERG liability as a function of lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward Reducing hERG Affinities for DAT Inhibitors with a Combined Machine Learning and Molecular Modelling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. hERG Screening - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Genotoxicity Assessment of 5-Amino-1,2,3-Triazole-4-Carboxamide Compounds
Welcome to the technical support resource for researchers investigating the mutagenic potential of 5-amino-1,2,3-triazole-4-carboxamide (ATC) derivatives. This guide is designed to provide practical, field-tested insights and troubleshooting solutions to navigate the complexities of genotoxicity testing for this important chemical scaffold. The ATC core is a novel and promising structure in medicinal chemistry, notably in the development of treatments for neglected diseases like Chagas' disease.[1][2] However, early screening has indicated a potential liability for mutagenicity that requires careful assessment and mitigation during the drug development process.[3] This guide will equip you with the foundational knowledge and detailed protocols to confidently address these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions researchers face when beginning their investigation.
Q1: Is there concrete evidence for mutagenicity in 5-amino-1,2,3-triazole-4-carboxamide (ATC) compounds?
A: Yes, initial evidence of mutagenic potential has been reported for this class of compounds. During the optimization of an ATC series for activity against Trypanosoma cruzi, a potential liability in the Ames test was identified.[1][3] This finding necessitated medicinal chemistry efforts to mitigate this risk, ultimately leading to the development of promising compounds with an improved safety profile.[3] This underscores the importance of early and rigorous genotoxicity screening for any new compound within this series.
Q2: What are the likely mechanisms of genotoxicity for triazole-based compounds?
A: While the specific mechanism for the ATC scaffold is still under investigation, studies on other triazole compounds, particularly triazole fungicides, offer valuable insights. A primary suspected mechanism is the induction of oxidative stress.[4][5] This process can generate reactive oxygen species (ROS) that damage DNA, leading to strand breaks, formation of micronuclei, and gene mutations.[4][5][6] Another potential mechanism for triazoles involves the inhibition of cytochrome P450 enzymes, which, while being their primary mode of antifungal action, can also alter cellular metabolism and potentially lead to toxic effects.[7][8]
Q3: What is the standard battery of tests I should perform to assess mutagenicity?
A: A standard, tiered approach is recommended by regulatory agencies like the EPA.[9] The initial screen typically begins with an in vitro bacterial reverse mutation test, commonly known as the Ames test (OECD 471).[10][11] This test detects gene mutations. If a compound tests positive or if further characterization is needed, subsequent tests should evaluate chromosomal damage in mammalian cells. The in vitro micronucleus assay (OECD 487) is a robust method for this, as it can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[12][13] For investigating direct DNA strand breaks, the Comet assay (Single Cell Gel Electrophoresis) is an extremely sensitive and widely used method.[14][15]
Q4: Why is metabolic activation (using an S9 fraction) critical in these assays?
A: Many compounds are not directly mutagenic but become so after being metabolized by enzymes in the body, primarily in the liver. This process is called metabolic activation. The S9 fraction is a crude liver homogenate containing a cocktail of metabolic enzymes (e.g., cytochrome P450s).[16] Incorporating an S9 fraction into in vitro assays mimics this in vivo metabolism. It is crucial to test compounds both with and without S9 activation, as some triazoles have been shown to induce genes related to xenobiotic metabolism, indicating they are processed by these enzymatic systems.[16][17] A negative result in a standard Ames test without S9 may be misleading if the compound's metabolite is the true mutagen.
Section 2: General Experimental & Decision-Making Workflow
A logical, tiered approach is essential for efficiently and accurately characterizing the genotoxic risk of a novel compound. The following workflow illustrates a standard decision-making process.
Caption: Tiered approach for genotoxicity assessment.
Section 3: Troubleshooting Guide: The Ames Test
The Ames test is the gatekeeper for mutagenicity screening. Here are solutions to common issues encountered when testing ATC compounds.
Q: My compound shows high toxicity to the bacterial strains at most concentrations, preventing me from seeing a mutagenic dose-response. How do I proceed?
A: This is a common issue. High toxicity can mask a mutagenic effect.
-
Refine Dose Range: The key is to perform a preliminary range-finding experiment focused solely on toxicity. Use a wide concentration range to identify the concentration that produces a slight, but not overwhelming, reduction in the background bacterial lawn.[18] Your highest dose in the main experiment should be at or just below this toxic concentration.
-
Causality: The goal is to find a concentration window where the bacteria are viable enough to replicate their DNA (a prerequisite for mutation) and express the revertant phenotype. If the compound kills the cells before they can divide, you cannot assess mutagenicity.
-
Consider a Pre-incubation Method: The plate incorporation method exposes bacteria to the compound for a full 48-72 hours. A pre-incubation method, where bacteria are exposed for a shorter period (e.g., 30-90 minutes) before plating, can sometimes reduce toxicity while still allowing enough time for the mutagenic event to occur.[19]
Q: I am seeing a reproducible, but small (e.g., 2 to 2.5-fold), increase in revertant colonies over the negative control. Is this a true positive?
A: This is an equivocal or weak positive result and requires careful interpretation.
-
Statistical Significance: First, ensure the increase is statistically significant compared to your concurrent solvent control.
-
Dose-Response: A true positive result should ideally show a dose-dependent increase in revertants. If you see the 2-fold increase only at one concentration, it is less convincing.
-
Historical Control Data: Compare your solvent and positive control values to your lab's historical data. If your controls are behaving as expected, it adds confidence to the result.[18]
-
Causality: A weak positive can indicate a weak mutagen or a compound that is mutagenic through a secondary mechanism, such as oxidative stress, which may not produce a strong effect in this assay. Given that related triazoles are suspected to act via oxidative stress, this result should not be dismissed.[4] The correct action is to proceed to Tier 2 testing (e.g., a micronucleus assay) to gather more evidence.
Q: My results with the S9 metabolic activation mix are highly variable between experiments. What are the common causes?
A: The S9 mix is a biologically active and complex component, making it a frequent source of variability.
-
S9 Source and Activity: Ensure you are using a consistent source of S9 (e.g., from Aroclor 1254 or PB/β-naphthoflavone-induced rats or hamsters) and that its activity is verified with known pro-mutagens (like 2-aminoanthracene).[19] S9 activity can degrade with improper storage or freeze-thaw cycles.
-
Cofactor Preparation: The S9 cofactor mix (e.g., NADP, G6P) must be prepared fresh before each experiment. Old or improperly stored cofactors are a primary cause of failed S9 activation.
-
Compound-S9 Interaction: Your specific ATC compound might be unstable in the S9 mix or may even inhibit the metabolic enzymes at high concentrations. If you suspect this, you may need to adjust the pre-incubation time or the concentration of S9 in the mix. For some classes of compounds, like N-nitrosamines, enhanced S9 conditions (e.g., higher S9 concentration) may be required.[20]
Section 4: Troubleshooting Guide: In Vitro Micronucleus Assay
This assay provides critical information on chromosomal damage.
Q: My Cytokinesis-Block Proliferation Index (CBPI) is very low in the treated cultures. What does this indicate and how does it affect my results?
A: A low CBPI indicates significant cytotoxicity or cytostasis; the cells are not dividing.
-
Interpretation: This is a valid result in itself, indicating toxicity. However, since micronuclei can only be definitively scored in cells that have completed one nuclear division (i.e., binucleated cells), a very low CBPI can prevent you from obtaining enough scorable cells to assess genotoxicity.[21]
-
Action: You must adjust your dose range. The highest concentration tested should ideally produce around 50% cytotoxicity (or a 50% reduction in CBPI) compared to the negative control. If you cannot achieve this without excessive cell death, the compound may be too cytotoxic to evaluate properly in this system.
-
Causality: Triazole compounds have been shown to reduce cell proliferation in in vitro systems.[13] It is essential to separate this cytotoxic/cytostatic effect from a true genotoxic effect. A compound that stops the cell cycle may prevent the expression of DNA damage as micronuclei.
Q: How can I distinguish between a clastogenic (chromosome breaking) and an aneugenic (chromosome loss) mechanism with this assay?
A: While the standard micronucleus assay detects both, you can add further analysis to differentiate them.
-
Kinetochore/Centromere Staining: The most definitive method is to use pan-centromeric or kinetochore-specific antibodies (e.g., CREST staining) or fluorescent in situ hybridization (FISH) with centromeric probes. A micronucleus that is positive for a centromere/kinetochore signal contains a whole chromosome (aneugenic event). A micronucleus that is negative for this signal contains an acentric chromosome fragment (clastogenic event).
-
Cell Cycle Analysis: Aneugens often disrupt the mitotic spindle, which can lead to cell cycle arrest in the G2/M phase.[22] Analyzing the cell cycle profile via flow cytometry can provide supporting evidence for an aneugenic mode of action.
Section 5: Detailed Experimental Protocols
These protocols are based on established OECD guidelines and provide a solid foundation for your experiments.
Protocol 1: Ames Test - Bacterial Reverse Mutation Assay (OECD 471)
This protocol describes the plate incorporation method, a widely used approach.
Principle: Histidine-dependent (his-) strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are exposed to the test compound.[23] If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow into visible colonies on a histidine-limited agar plate.
Workflow Diagram:
Caption: Workflow for the Ames plate incorporation test.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of your ATC compound in a suitable solvent (e.g., DMSO). Prepare minimal glucose agar plates and top agar. Grow overnight cultures of the selected tester strains.
-
Exposure: In a sterile test tube, add in the following order: 0.1 mL of bacterial culture, 0.1 mL of your test compound dilution (or solvent control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).
-
Plating: To the tube, add 2.0 mL of molten top agar (kept at 45°C). The trace amount of histidine in the top agar allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.
-
Incubation: Gently vortex the tube and immediately pour the contents onto a minimal glucose agar plate, ensuring even distribution. Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Data Analysis: Count the number of visible revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the mean of the solvent control plates.
Protocol 2: In Vitro Micronucleus Test (based on OECD 487)
Principle: Mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) are treated with the test compound. Cytochalasin B is added to block cytokinesis (cell division) but not nuclear division. Cells that have completed one round of mitosis become binucleated. Chromosome fragments or whole chromosomes that lag during anaphase form small, separate nuclei called micronuclei.[21]
Step-by-Step Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to attach or stabilize in culture.
-
Treatment: Treat the cells with various concentrations of the ATC compound (and controls) for a short duration (e.g., 3-6 hours) with S9 activation, or for a longer duration (e.g., ~1.5 normal cell cycles) without S9.
-
Block Cytokinesis: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. The timing of this addition is critical to ensure you capture cells that were in S-phase during treatment.[12]
-
Harvesting: Incubate for another 1.5-2 cell cycles, then harvest the cells.
-
Slide Preparation: Treat cells with a mild hypotonic solution, fix them, and drop the cell suspension onto clean microscope slides.[21]
-
Staining & Scoring: Stain the slides with a DNA stain (e.g., Giemsa or a fluorescent dye like DAPI). Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Simultaneously, determine the CBPI by counting the proportion of mono-, bi-, and multinucleated cells in a population of at least 500 cells.
Protocol 3: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Principle: This assay detects DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[14] Individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA "nucleoid".[24] The slides are then placed in an alkaline solution (pH > 13) to unwind the DNA and subjected to electrophoresis. Fragmented DNA migrates away from the nucleoid, forming a "comet" shape. The amount of DNA in the tail is proportional to the amount of DNA damage.[24]
Step-by-Step Methodology:
-
Cell Preparation: After treating cells with the ATC compound, prepare a single-cell suspension.
-
Embedding: Mix the cell suspension with low-melting-point agarose and quickly pipette onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution (containing detergents like Triton X-100) at 4°C for at least 1 hour. This removes everything but the nuclear DNA.
-
Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer for approximately 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., ~25V) for 20-30 minutes. The negatively charged DNA will migrate towards the anode.
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer, then stain the DNA with an intercalating dye (e.g., SYBR Green or propidium iodide).
-
Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically measured as "% Tail DNA" or "Tail Moment".
Section 6: Data Interpretation Summary
The combination of results from these assays provides a comprehensive genotoxicity profile.
| Ames Test Result | Micronucleus Test Result | Comet Assay Result | Interpretation & Next Steps |
| Positive | Positive | Positive | Strong evidence of mutagenicity. The compound is likely a gene mutagen and a clastogen/aneugen. High-risk profile. Focus on medicinal chemistry to mitigate. |
| Positive | Negative | Not Required | Evidence of being a bacterial gene mutagen. May not affect mammalian chromosomes. Risk is moderate but still significant. Further investigation into the mechanism is warranted. |
| Negative | Positive | Positive | Not a point mutagen, but causes chromosomal damage. This is a common profile for compounds that act via indirect mechanisms like oxidative stress or spindle poisoning. The compound is a genotoxic hazard. |
| Negative | Negative | Positive | Indicates direct DNA damage that is effectively repaired by the cell before it can be fixed into a mutation or chromosomal aberration. This is a sign of genotoxic activity, but the ultimate risk may be lower. Further repair mechanism studies could be useful.[25] |
| Negative | Negative | Negative | No evidence of genotoxicity in the standard in vitro battery. Low-risk profile. |
References
- Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH. (n.d.).
- 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. (n.d.).
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2019). MDPI.
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2017). PubMed Central.
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2017). Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Toxicogenomic Study of Triazole Fungicides and Perfluoroalkyl Acids in Rat Livers Predicts Toxicity and Categorizes Chemicals Based on Mechanisms of Toxicity. (2007). Oxford Academic. Retrieved January 14, 2026, from [Link]
-
Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (2025). PubMed. Retrieved January 14, 2026, from [Link]
- In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. (n.d.).
-
µAmes Mutagenicity Test Kit Instruction Manual. (n.d.). Moltox. Retrieved January 14, 2026, from [Link]
-
Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity. (2007). PubMed. Retrieved January 14, 2026, from [Link]
-
Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). PubMed Central. Retrieved January 14, 2026, from [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. Retrieved January 14, 2026, from [Link]
-
Comet assay. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Clastogenic Studies on Hexaconazole: A Triazole Fungicide in Rats. (2022). Retrieved January 14, 2026, from [Link]
-
A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chapter 1: The Comet Assay: A Versatile Tool for Assessing DNA Damage. (n.d.). Books. Retrieved January 14, 2026, from [Link]
-
Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2017). Retrieved January 14, 2026, from [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Retrieved January 14, 2026, from [Link]
-
Detecting Mutagens Using In Vitro Assays: Part 1 – Point Mutations. (2025). Gentronix. Retrieved January 14, 2026, from [Link]
-
GLP OECD 471 Ames Test. (n.d.). Scantox. Retrieved January 14, 2026, from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Retrieved January 14, 2026, from [Link]
-
Micronucleus assay in genotoxicity assessment. (2016). CORE. Retrieved January 14, 2026, from [Link]
-
OECD 471 Ames Test | Regulatory Genotoxicity Studies. (2025). Gentronix. Retrieved January 14, 2026, from [Link]
-
Comet assay to measure DNA repair: approach and applications. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Guidelines for Mutagenicity Risk Assessment. (n.d.). EPA. Retrieved January 14, 2026, from [Link]
-
Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Retrieved January 14, 2026, from [Link]
-
Triazole pesticides exposure impaired steroidogenesis associated to an increase in AHR and CAR expression in testis and altered sperm parameters in chicken. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
The Comet assay: A sensitive method for detecting DNA damage in individual cells. (2025). Retrieved January 14, 2026, from [Link]
-
The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Site Directed Mutagenesis, Troubleshooting & FAQs. (n.d.). Assay Genie. Retrieved January 14, 2026, from [Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 9. epa.gov [epa.gov]
- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 11. Understanding Mutagens: Risks, Testing & Detection Strategies [gentronix.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Comet assay - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. moltox.com [moltox.com]
- 19. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 20. scantox.com [scantox.com]
- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 22. International Journal of Molecular Medicine and Advance Sciences [makhillpublications.co]
- 23. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in Cell-Based Assays with Triazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered when working with triazole compounds in cell-based assays. The question-and-answer format is designed to directly address specific problems, explaining the underlying scientific principles and offering field-proven solutions to ensure the integrity and reproducibility of your results.
Section 1: Compound Solubility and Handling
Poor solubility is one of the most frequent and frustrating issues in cell-based assays. Triazole compounds, particularly those with high lipophilicity, can be challenging to work with in aqueous cell culture media.[1]
FAQ 1: My triazole compound is precipitating out of the cell culture medium after dilution from a DMSO stock. What's happening and how can I fix it?
Answer:
This is a classic solubility problem. When a compound dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous environment like cell culture media, it can crash out of solution if its aqueous solubility limit is exceeded.[2] High concentrations of DMSO can also be toxic to cells, so it's crucial to keep the final concentration low, typically below 0.5%.[3]
Causality: The hydrophobic nature of many triazole derivatives makes them poorly soluble in water-based media. DMSO keeps them in solution at high concentrations, but this effect is lost upon significant dilution.
Troubleshooting Steps & Solutions:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.1%) while maintaining compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Modify the Dilution Protocol: Instead of a single large dilution step, perform a serial dilution in 100% DMSO first to get closer to your final concentration.[3] Then, perform the final dilution into the pre-warmed cell culture medium with vigorous mixing. This can prevent the compound from reaching a supersaturated state and precipitating.
-
Use Solubilizing Agents: For particularly stubborn compounds, consider the use of excipients like cyclodextrins (e.g., 2-HP-β-CD) which can encapsulate the hydrophobic compound and improve its aqueous solubility.[4]
-
Gentle Warming and Sonication: After preparing the stock solution in DMSO, gentle warming in a 37°C water bath or brief sonication can help ensure the compound is fully dissolved before further dilutions.[5] However, be cautious as heat can degrade some compounds.[3]
Step-by-Step Protocol for Preparing a Triazole Compound Stock Solution:
-
Weigh the desired amount of your triazole compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, sterile DMSO to achieve your target stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the compound is completely dissolved. Avoid vigorous mixing that can introduce air bubbles.[3]
-
If solubility is an issue, sonicate the tube in a water bath for 5-10 minutes.[3]
-
Once fully dissolved, visually inspect the solution for any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C as recommended for the specific compound.[3]
Section 2: Unexplained Cytotoxicity and Off-Target Effects
Observing cell death that doesn't align with the expected mechanism of action of your triazole compound can be a significant roadblock. It's crucial to differentiate between on-target effects, off-target toxicity, and non-specific compound-induced stress.
FAQ 2: My triazole compound is showing high cytotoxicity at concentrations where I don't expect to see inhibition of my target. How can I determine if this is an off-target effect?
Answer:
This is a common and important observation in drug discovery. High concentrations of small molecules can lead to off-target effects due to structural similarities between protein binding pockets (e.g., ATP-binding sites in kinases) or inherent promiscuity of the chemical scaffold.[6] Some triazole-containing compounds have been shown to induce apoptosis through mitochondrial depolarization and caspase-3 activation.[7]
Causality: Off-target effects can arise from the compound binding to unintended proteins, disrupting cellular processes like mitochondrial function, or causing membrane damage.[7][8]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to investigating unexpected cytotoxicity.
Caption: Triazole ring coordinating a metal ion (M).
References
-
Bansal, R. K., & Gupta, R. (Year). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. PubMed. [Link]
-
Hayes, M. E., et al. (Year). Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line. PubMed Central. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Sumrra, S. H., et al. (2026, January 6). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. Royal Society of Chemistry. [Link]
-
Zhang, L., et al. (Year). Synthesis and biological evaluation of a series of aryl triazoles as firefly luciferase inhibitors. MedChemComm. [Link]
-
Fan, C., et al. (2025, August 4). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. ResearchGate. [Link]
-
Ozhan, G. (2025, August 9). Cytotoxic effects of triazole fungucides. ResearchGate. [Link]
-
Chirkova, E. D., et al. (2021, November 4). New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. National Institutes of Health. [Link]
-
Fan, C., et al. (2025, February 25). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Frontiers. [Link]
-
Di, L., & Kerns, E. H. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Auld, D. S., et al. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2016, July 1). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Off-Target Effects of 1,2,3-Triazole-4-Carboxamide Inhibitors
Welcome to the technical support resource for researchers working with 1,2,3-triazole-4-carboxamide inhibitors. This guide provides in-depth troubleshooting advice and strategic protocols designed to help you identify, understand, and mitigate off-target effects, thereby enhancing the selectivity and clinical potential of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a particular concern for kinase inhibitors based on the 1,2,3-triazole-4-carboxamide scaffold?
A1: Off-target effects are unintended interactions between a drug candidate and proteins other than the intended therapeutic target. These interactions can lead to cellular toxicity, adverse side effects in patients, or misleading experimental results by confounding data interpretation.[1][2]
The 1,2,3-triazole scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets.[3][4] When incorporated into a 1,2,3-triazole-4-carboxamide framework, it often targets the ATP-binding pocket of protein kinases.[5][6] The human genome contains over 500 kinases (the "kinome"), many of which share highly conserved ATP-binding sites.[7] This structural similarity makes it challenging to design inhibitors that are highly selective for a single kinase.[8] Consequently, inhibitors based on this scaffold can inadvertently bind to and modulate the activity of dozens of other kinases, leading to a high potential for off-target effects.[9]
Q2: My inhibitor shows high potency in a biochemical (cell-free) assay, but its activity drops significantly in cell-based assays. Is this an off-target issue?
A2: This is a classic and frequent challenge. While it can be related to off-target effects, several other factors are more commonly the primary cause of this discrepancy. It's crucial to systematically investigate the following possibilities before concluding it's purely a selectivity problem.
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like a high polar surface area (PSA) or low lipophilicity (LogP) can hinder passive diffusion.
-
Efflux by Transporters: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching the necessary intracellular concentration.
-
High Intracellular ATP Concentration: Most biochemical kinase assays are run at an ATP concentration close to the Michaelis constant (Km) of the kinase. However, intracellular ATP levels are much higher (in the millimolar range).[8] For an ATP-competitive inhibitor, this high concentration of the natural substrate makes it much harder for the inhibitor to bind its target, leading to a significant drop in apparent potency.[10]
-
Compound Degradation or Metabolism: The compound may be unstable in the cellular environment or rapidly metabolized by intracellular enzymes into inactive forms.[11]
-
Plasma Protein Binding: If you are using media containing serum, your compound may bind extensively to proteins like albumin, reducing the free concentration available to act on the target.[12]
The workflow below provides a logical path for troubleshooting this common issue.
Caption: Troubleshooting workflow for potency discrepancies.
Part 1: Medicinal Chemistry Strategies to Enhance Selectivity
The most direct way to reduce off-target effects is to chemically modify the inhibitor to improve its selectivity. This involves a deep understanding of the structure-activity relationship (SAR).[13]
Q3: How can I rationally modify the 1,2,3-triazole-4-carboxamide scaffold to improve selectivity?
A3: Rational design focuses on exploiting subtle differences between the target kinase and other kinases.[14][15] The key is to introduce chemical moieties that form favorable interactions with unique features of the target's binding site or create steric clashes with off-targets.[16]
Caption: Key modification points on the scaffold.
Key Strategies:
-
Targeting the Gatekeeper Residue: The "gatekeeper" is an amino acid that controls access to a hydrophobic pocket deep within the ATP-binding site. Its size varies across the kinome. If your target has a small gatekeeper (e.g., glycine, alanine), you can add a bulky substituent to your inhibitor that will sterically clash with kinases that have larger gatekeepers (e.g., methionine, phenylalanine).[16]
-
Exploiting Non-Conserved Residues: Perform a sequence alignment of your target kinase against its closest family members and known off-targets. Identify non-conserved residues in or near the ATP pocket and design modifications to specifically interact with them.[14] This could involve adding a hydrogen bond donor/acceptor or a halogen to form specific interactions.[17]
-
Covalent Inhibition: If there is a non-conserved cysteine residue near the binding site of your target, you can incorporate a weak electrophile (like an acrylamide) into your inhibitor. This allows the formation of a covalent bond with the target kinase, drastically increasing both potency and selectivity.[18]
-
Structure-Guided Design: Obtain a co-crystal structure of your inhibitor bound to the target kinase. This provides an atomic-level map of the binding interactions and reveals unoccupied pockets or opportunities to displace unfavorable water molecules, guiding more precise chemical modifications.[14]
Table 1: Hypothetical SAR Data for Improving Selectivity against Kinase X
| Compound ID | R1 Group (N1-Triazole) | R2 Group (Amide) | IC50 Kinase X (nM) | IC50 Off-Target Y (nM) | Selectivity (Y/X) |
| Parent-01 | Phenyl | 4-Morpholinophenyl | 15 | 30 | 2x |
| Mod-02 | 2,6-Dimethylphenyl | 4-Morpholinophenyl | 25 | >1000 | >40x |
| Mod-03 | Phenyl | 4-(4-methylpiperazin-1-yl)phenyl | 10 | 15 | 1.5x |
| Mod-04 | Phenyl | 3-Fluoro-4-morpholinophenyl | 12 | 240 | 20x |
-
Analysis: In Mod-02, adding bulky methyl groups to the R1 phenyl creates a steric clash with Off-Target Y's larger gatekeeper, dramatically improving selectivity. In Mod-04, adding a fluorine atom to the R2 group likely forms a specific beneficial interaction within the active site of Kinase X that is not possible in Off-Target Y.
Part 2: Experimental Workflows for Off-Target Identification
If medicinal chemistry efforts are not straightforward, or if you need to characterize the selectivity profile of a lead compound, a robust experimental strategy is essential.
Q4: How do I systematically screen my inhibitor to identify its off-targets?
A4: The most widely used method is large-panel kinase screening, often referred to as kinome profiling.[7][19] This involves testing your compound against hundreds of purified kinases in parallel biochemical assays.[9] This provides a comprehensive overview of your inhibitor's selectivity across the kinome.
Protocol: Two-Tiered Kinome Selectivity Profiling
This protocol is a cost-effective and efficient strategy for characterizing inhibitor selectivity.[7]
Objective: To identify the kinase targets and off-targets of a 1,2,3-triazole-4-carboxamide inhibitor.
Materials:
-
Test inhibitor, dissolved in 100% DMSO to a 10 mM stock.
-
Commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX, Thermo Fisher). These services provide the kinase panel, substrates, and assay reagents.[7][9]
Methodology:
Tier 1: Single-Concentration Screening
-
Compound Submission: Provide your compound to the profiling service.
-
Primary Screen: The compound is tested at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases (typically >300).[19]
-
Data Analysis: The service will provide data as "% Inhibition" at the tested concentration. Identify all kinases that are inhibited above a certain threshold (e.g., >70% or >90%).[7] These are your potential "hits."
Tier 2: Dose-Response (IC50) Determination
-
Hit Selection: Select all the "hits" identified in Tier 1 for follow-up testing.
-
IC50 Measurement: The service will perform 10-point dose-response curves for each selected kinase to determine the precise IC50 value (the concentration required to inhibit 50% of the kinase's activity).[20]
-
Selectivity Analysis:
-
Compile a table of all IC50 values.
-
Calculate selectivity scores by dividing the IC50 of off-targets by the IC50 of the on-target.
-
Visualize the data using a kinase dendrogram (kinome map) to see which kinase families are most affected.
-
Caption: A two-tiered workflow for kinome profiling.
Q5: My kinome scan revealed several potent off-targets. How can I confirm these are relevant in a cellular context?
A5: Biochemical profiling is essential, but it doesn't guarantee that an interaction will occur in a living cell.[8] You must validate these findings using cell-based assays that measure target engagement and downstream signaling.[1][21]
Recommended Validation Strategies:
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your inhibitor binds to both the intended target and the identified off-targets inside intact cells. These assays measure the physical interaction between the compound and the protein.
-
Phospho-Proteomics: Treat cells with your inhibitor and use mass spectrometry to quantify changes in the phosphorylation status of thousands of proteins. If an off-target kinase is truly inhibited, you should see decreased phosphorylation of its known downstream substrates.[8]
-
Orthogonal Inhibition: Use a structurally unrelated inhibitor that is known to be selective for the identified off-target.[22][23] If this second inhibitor phenocopies any of the unintended effects of your primary compound, it strengthens the evidence that the off-target interaction is responsible.
-
Rescue Experiments: If a specific off-target is responsible for an observed cellular phenotype (e.g., toxicity), expressing a version of that off-target kinase that is mutated to be resistant to your inhibitor should "rescue" the cells from that effect.[22]
Part 3: Computational Approaches to Predict and Mitigate Off-Target Effects
Computational methods can predict potential off-target interactions early in the discovery process, saving significant time and resources.[24][25]
Q6: What computational tools can I use to predict potential off-targets for my compound series before synthesis?
A6: Several in silico methods are available, ranging from ligand-based to structure-based approaches.
-
Chemical Similarity-Based Methods: These tools compare the 2D or 3D structure of your inhibitor to a large database of compounds with known biological activities. Examples include Similarity Ensemble Approach (SEA) and SwissTargetPrediction.[24] If your compound is structurally similar to known inhibitors of other kinases, these tools will flag them as potential off-targets.
-
Machine Learning & QSAR: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms are trained on large datasets of inhibitor screening data.[25][26] They can predict the likelihood of your compound binding to various targets based on its physicochemical properties and structural features.
-
Structure-Based Docking & Profiling: If crystal structures are available for many kinases, you can perform automated molecular docking of your inhibitor into the ATP-binding sites of a large panel of kinases.[27][28] The predicted binding scores can help rank potential off-targets for subsequent experimental validation.
Integrating these computational predictions allows you to create a "virtual" selectivity profile, enabling you to prioritize which compounds to synthesize and how to modify scaffolds to avoid predicted liabilities.[24]
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Future Medicinal Chemistry.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.).
- Rational Approaches to Improving Selectivity in Drug Design. (n.d.).
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Future Science.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. (2025). Benchchem.
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Journal of Cancer Therapy and Immunology.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023).
- Biochemical assays in drug discovery and development. (2025). Celtarys Research.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC - NIH.
- Off-Target Effects Analysis. (n.d.).
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (n.d.).
- Spotlight: Cell-based kinase assay form
- The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
- Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2025).
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (n.d.).
- An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. (2023). PubMed.
- 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024). International Journal of Pharmaceutical Sciences and Drug Research.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). MDPI.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). PMC - PubMed Central.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.).
- A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (2022).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central.
- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI.
- A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024).
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.).
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (n.d.). Journal of Medicinal Chemistry.
- Structural modification strategies of triazoles in anticancer drug development. (2024). PubMed.
- Editorial: Pharmaceutical insights into the triazoles: Recent advances. (n.d.). Frontiers.
- Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers.
Sources
- 1. bioivt.com [bioivt.com]
- 2. news-medical.net [news-medical.net]
- 3. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journaljcti.com [journaljcti.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 24. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
Technical Support Center: Optimization of Ligand Efficiency in the 5-Amino-1,2,3-triazole-4-carboxamide Series
Welcome to the technical support center for the optimization of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on or considering this versatile scaffold. The following content, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies based on established scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: My initial hit from a phenotypic screen, a 5-amino-1,2,3-triazole-4-carboxamide, shows moderate potency but poor metabolic stability and low aqueous solubility. Where do I begin the optimization process?
A1: This is a classic hit-to-lead optimization scenario. The initial focus should be on improving the physicochemical and pharmacokinetic properties without sacrificing the initial potency. A multiparameter optimization approach is recommended.
Initial Steps:
-
Assess Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE): Your starting compound may already possess a good LE, even with moderate potency.[1] This indicates that the core scaffold is a good starting point. Calculate LE and LLE to benchmark your initial hit and guide subsequent modifications.
-
Metabolic Hotspot Analysis: The poor metabolic stability is a primary concern.[1][2] Conduct in vitro metabolism studies using liver microsomes to identify the primary sites of metabolic modification on your molecule. Common metabolic pathways for such scaffolds include oxidation of aromatic rings or alkyl groups.
-
Solubility Enhancement: Low aqueous solubility can hinder oral absorption.[1] Strategies to improve solubility include the introduction of polar functional groups or reducing the overall lipophilicity of the molecule.
Recommended Workflow:
Caption: Initial hit optimization workflow.
Q2: I'm observing a complete loss of activity upon modifying the 5-amino group or the triazole core. Is the ATC core immutable?
A2: It is highly likely that the 5-amino-1,2,3-triazole-4-carboxamide core is a critical pharmacophore for your target.[1][2]
Explanation:
-
Intramolecular Hydrogen Bonding: The amino group at the 5-position can form an intramolecular hydrogen bond with the carbonyl oxygen of the carboxamide. This interaction may be crucial for maintaining the bioactive conformation of the molecule.[2]
-
Direct Target Interaction: The NH2 group itself might be directly involved in a key hydrogen bond interaction with the biological target.[2]
-
Scaffold Integrity: Studies have shown that replacing the 5-amino group with hydrogen, methyl, or chloro groups, or modifying the central triazole to an imidazole or pyrazole, leads to a loss of activity.[1][2]
Troubleshooting:
-
Focus on Peripheral Substituents: Instead of modifying the core, focus your optimization efforts on the substituents attached to the triazole nitrogen and the carboxamide nitrogen.[1][2] This approach allows for the modulation of physicochemical properties while preserving the essential pharmacophore.
Q3: My synthetic route to generate analogs is low-yielding and not amenable to rapid library synthesis. What are some efficient synthetic strategies for this scaffold?
A3: A modular and efficient synthesis is key for rapid Structure-Activity Relationship (SAR) exploration.[3] Several robust methods have been reported for the synthesis of the 5-amino-1,2,3-triazole-4-carboxamide core and its derivatives.
Recommended Synthetic Routes:
-
Cyclization of an Azide with an α-Cyano Amide: This is an expedient route where a substituted azide is reacted with an α-cyano amide to form the triazole ring directly with the desired carboxamide in place.[1][2]
-
Lewis-Acid Catalyzed Amination of an Ethyl Ester: This two-step approach involves first forming the ethyl 5-amino-1,2,3-triazole-4-carboxylate by cyclizing an azide with ethyl-2-cyanoacetate. The resulting ester is then subjected to a Lewis-acid (e.g., AlMe3) catalyzed amination with the desired amine to furnish the final carboxamide.[1][2]
-
Ruthenium-Catalyzed Cycloaddition: For specific applications requiring protection of the amino group, a ruthenium-catalyzed cycloaddition of N-Boc-ynamides with azides can be employed to yield a protected version of the 5-amino-1,2,3-triazole-4-carboxylate.[4]
Caption: Common synthetic routes for the ATC scaffold.
II. Troubleshooting Guide
Issue 1: Poor Oral Bioavailability
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Aqueous Solubility | The compound does not dissolve sufficiently in the gastrointestinal tract for absorption. | 1. Introduce Polar Moieties: Add polar groups such as cyclic ethers or hydroxylated cycloalkyl groups to the peripheral positions. 2. Reduce Lipophilicity: Lower the ChromLogDpH7.4 and the number of aromatic rings. The Property Forecast Index (PFI) can be a useful parameter to guide this optimization.[1][2] |
| High First-Pass Metabolism | The compound is extensively metabolized by the liver before reaching systemic circulation. | 1. Identify and Block Metabolic Hotspots: As determined from microsomal stability assays, block metabolically labile positions with groups like fluorine or by replacing a metabolically unstable ring with a more stable bioisostere. 2. Reduce Lipophilicity: Generally, more lipophilic compounds are more susceptible to metabolism. |
| hERG Liability | Inhibition of the hERG potassium channel can lead to cardiotoxicity and is a common reason for compound attrition. | 1. Reduce Lipophilicity and Basicity: High lipophilicity and basic nitrogen atoms are common features of hERG binders. 2. Introduce Polar or Acidic Groups: The addition of a methoxy group has been shown to reduce hERG binding in some cases.[1][2] |
| Potential Mutagenicity (Ames Test Positive) | Certain functional groups or their metabolites can be mutagenic. | 1. Test Constituent Amines: If your synthesis involves novel amines, test them in the Ames test. 2. Structural Modification: Modify the part of the molecule suspected to be causing the mutagenicity. |
Issue 2: Structure-Activity Relationship (SAR) Challenges
| Observation | Potential Explanation | Recommended Action |
| "Flat" SAR | Small changes to peripheral substituents result in little to no change in potency. | 1. Vector for Growth: The current point of modification may not be interacting with a key region of the target protein. Explore substitutions at different positions. 2. Bioisosteric Replacement: Consider replacing larger groups (e.g., an aromatic ring) with different bioisosteres to explore different chemical space while maintaining key interactions.[5][6] |
| Potency-Solubility Trade-off | Increasing potency through lipophilic additions leads to decreased solubility. | 1. Focus on LLE: Optimize for Lipophilic Ligand Efficiency rather than just potency. This ensures that potency gains are not solely due to increased lipophilicity. 2. Introduce "Solubilizing" Lipophilicity: Incorporate groups that are both lipophilic and contain polar features, such as a morpholine ring. |
| Inactive Non-Aromatic Amides | Only aromatic or heteroaromatic amides at the 4-carboxamide position show activity.[1] | The target likely has a specific binding pocket that requires an aromatic or heteroaromatic group for a key π-π stacking or other interaction. |
III. Experimental Protocols
Protocol 1: General Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides via Lewis-Acid Catalyzed Amination
This protocol is adapted from established literature procedures.[1][2]
Step 1: Synthesis of Ethyl 5-amino-1-substituted-1,2,3-triazole-4-carboxylate
-
To a solution of the corresponding azide (1.0 eq) in ethanol, add ethyl 2-cyanoacetate (1.1 eq) and sodium ethoxide (1.1 eq).
-
Stir the reaction mixture at room temperature or heat as necessary until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the triazole ester intermediate.
Step 2: Amide Formation
-
Dissolve the ethyl 5-amino-1-substituted-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous toluene.
-
Add the desired amine (2.0 eq).
-
Cool the mixture to 0 °C and add trimethylaluminum (AlMe3, 2.0 M in toluene, 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of sodium potassium tartrate.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to yield the final 5-amino-1,2,3-triazole-4-carboxamide.
IV. Data Presentation
Table 1: Ligand Efficiency Metrics for Hypothetical Analogs
| Compound | pEC50 | MW | cLogP | LE | LLE | Comments |
| Hit-1 | 6.2 | 350 | 3.5 | 0.32 | 2.7 | Starting point; poor LLE. |
| Analog-A | 6.8 | 380 | 4.2 | 0.33 | 2.6 | Increased potency but worse LLE. |
| Analog-B | 6.5 | 340 | 2.8 | 0.35 | 3.7 | Improved Profile: Maintained potency, improved LLE and cLogP. |
| Analog-C | 7.1 | 370 | 3.1 | 0.36 | 4.0 | Lead Candidate: Good balance of potency and physicochemical properties. |
LE = 1.37 * pEC50 / Heavy Atom Count; LLE = pEC50 - cLogP
References
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284-7299. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]
-
Radi, M., et al. (2011). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. Usiena air - Unisi. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Royal Veterinary College, University of London. [Link]
-
Khan, I., et al. (2024). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PubMed Central. [Link]
-
Wang, X., et al. (2021). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers. [Link]
-
Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Kohn, E. C., et al. (1998). Pharmacokinetics and relative bioavailability of carboxyamido-triazole with respect to food and time of administration: use of a single model for simultaneous determination of changing parameters. PubMed. [Link]
-
Various Authors. (2024). Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate. [Link]
-
Various Authors. (2024). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]
-
Various Authors. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. DrugHunter. [Link]
-
Anderson, M. O., et al. (2015). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. National Institutes of Health. [Link]
-
Various Authors. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Various Authors. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]
-
D'Oria, E., et al. (2016). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
-
Fani, M., et al. (2020). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. National Institutes of Health. [Link]
-
Annand, J. R., et al. (2013). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). National Institutes of Health. [Link]
-
Various Authors. (2024). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. PMC. [Link]
-
Various Authors. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. drughunter.com [drughunter.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Validation & Comparative
comparative analysis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide with other PXR antagonists
As a Senior Application Scientist, this guide provides a comparative analysis of Pregnane X Receptor (PXR) antagonists, offering a framework for researchers, scientists, and drug development professionals to evaluate and compare novel compounds.
A Guide to the Comparative Analysis of Pregnane X Receptor (PXR) Antagonists
A Note on the Subject Compound: This guide was initially requested to focus on 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide. However, a thorough review of current scientific literature did not yield public data characterizing this specific molecule as a Pregnane X Receptor (PXR) antagonist. To fulfill the core objective of this guide—to provide a robust framework for comparing PXR antagonists—we will instead use SPA70 , a potent and selective antagonist, as our primary reference compound. This allows us to demonstrate a detailed, data-driven comparative methodology against other well-documented antagonists.
Introduction: The Therapeutic Promise of PXR Antagonism
The Pregnane X Receptor (PXR, NR1I2) is a critical nuclear receptor primarily expressed in the liver and intestines that functions as a xenobiotic sensor.[1][2] Upon activation by a wide array of foreign compounds, including over 50% of pharmaceuticals in use, PXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to DNA response elements in the promoter regions of target genes, upregulating the expression of key proteins involved in drug metabolism and efflux.[2][4]
Most notably, PXR activation induces the cytochrome P450 3A4 (CYP3A4) enzyme and the multidrug resistance protein 1 (MDR1).[1][3] This induction accelerates the clearance of co-administered drugs, which can lead to decreased therapeutic efficacy and the development of drug resistance, particularly in oncology.[5][6][7] Consequently, the development of PXR antagonists is a key therapeutic strategy to mitigate adverse drug-drug interactions and overcome chemoresistance.[6][8] This guide provides a comparative analysis of the potent antagonist SPA70 against other known inhibitors and details the experimental workflows required for their evaluation.
The Benchmark: Profile of SPA70
SPA70 is a recently developed small molecule celebrated for its potency and selectivity as a human PXR (hPXR) antagonist.[5] It serves as an excellent benchmark for evaluating new chemical entities.
-
Potency: SPA70 demonstrates strong antagonistic activity with a reported half-maximal inhibitory concentration (IC50) of approximately 0.51 to 0.54 µM in various assays.[9][10]
-
Selectivity: It is highly selective for PXR, showing minimal activity against 10 other nuclear receptors and a wide panel of kinases at concentrations significantly higher than its IC50.[9]
-
Mechanism of Action: Docking studies and differential hydrogen/deuterium exchange analysis suggest that SPA70 binds to the ligand-binding domain (LBD) of PXR.[5] Unlike its close analog and PXR agonist, SJB7, SPA70 lacks a key chemical group, which compromises its interaction with the activation function-2 (AF-2) helix, preventing the conformational change required for coactivator recruitment and downstream gene activation.[5]
-
In Vivo Efficacy: Studies in humanized PXR transgenic (hPXR-tg) mice have confirmed that SPA70 can inhibit PXR agonist-induced metabolism of drugs like midazolam and paclitaxel, demonstrating its potential for clinical translation.[9][10]
Comparative Analysis of PXR Antagonists
The ideal PXR antagonist should possess high potency, selectivity, and in vivo efficacy with low toxicity. Here, we compare SPA70 to two other well-known antagonists from different chemical classes.
| Feature | SPA70 | Ketoconazole | Sulforaphane (SFN) |
| Class | Synthetic Small Molecule | Azole Antifungal | Natural Product (Isothiocyanate) |
| Reported IC50 | ~0.5 µM[9] | ~1-10 µM (Agonist-dependent)[7] | ~2.5 µM (in vitro)[11] |
| Mechanism | Competitive LBD binding, prevents AF-2 stabilization[5] | Allosteric; disrupts coactivator binding at the AF-2 surface[7][12] | Binds directly to PXR LBD, inhibits coactivator recruitment[11] |
| Selectivity | High; selective over other NRs and kinases[9] | Low; also inhibits CAR, LXR, FXR, and CYP enzymes[7][13] | Moderate; primarily targets PXR and Nrf2 pathways[11] |
| In Vivo Efficacy | Demonstrated in hPXR mice[9][10] | Active in mice, but clinical use limited by toxicity and pan-NR effects[14][15] | Effective in vitro, but failed to antagonize potent PXR activation in human clinical trials[16][17] |
| Key Advantage | Potent and selective | Well-characterized research tool | Naturally derived |
| Key Limitation | Relatively new compound | Non-selective, potential for toxicity | Poor in vivo efficacy against strong agonists[17] |
Visualizing the PXR Signaling Pathway
The following diagram illustrates the canonical PXR signaling pathway, which is the target of PXR antagonists.
Caption: The PXR signaling cascade initiated by xenobiotic ligands.
Experimental Protocols for Comparative Evaluation
To objectively compare PXR antagonists, a series of validated assays must be performed. The following protocols provide a self-validating system, moving from cell-based functional assays to target gene expression.
Cell-Based PXR Reporter Gene Assay
This assay is the gold standard for quantifying the functional potency (IC50) of a PXR antagonist. It measures the ability of a compound to inhibit the transcriptional activation of a reporter gene driven by a PXR-responsive promoter.[18][19]
Principle: A human cell line (e.g., HepG2 or HEK293) is engineered to stably express full-length hPXR and a reporter gene (e.g., luciferase) under the control of a PXR response element.[20][21] Cells are treated with a known PXR agonist (e.g., 10 µM Rifampicin) to induce a strong signal, along with varying concentrations of the test antagonist. A reduction in the luciferase signal indicates antagonistic activity.[15][22]
Step-by-Step Methodology:
-
Cell Seeding: Plate PXR reporter cells (e.g., from INDIGO Biosciences or Cayman Chemical) in a 96-well white, clear-bottom plate at a density of 10,000 cells/well and incubate for 24 hours.[20][23]
-
Compound Preparation: Prepare a serial dilution of the antagonist compounds (e.g., SPA70, Ketoconazole) in the appropriate screening medium.
-
Treatment: Remove the culture medium and treat the cells with the antagonist dilutions. Immediately add a fixed concentration of a PXR agonist (e.g., Rifampicin at its EC80 concentration) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Lysis and Detection: Lyse the cells and add the luciferase detection reagent according to the manufacturer's protocol (e.g., Promega ONE-Glo™).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (0% inhibition) and the agonist-only control (100% activity). Plot the normalized response against the log of the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.
CYP3A4 mRNA Induction Assay in Human Hepatocytes
This assay confirms the findings from the reporter assay in a more physiologically relevant system by measuring the expression of a key PXR target gene.[24] Metabolically competent cells like cryopreserved primary human hepatocytes or HepaRG cells are used.[25]
Principle: Cells are co-treated with a PXR agonist and the test antagonist. After incubation, total RNA is extracted, and the relative expression level of CYP3A4 mRNA is quantified using quantitative reverse transcription PCR (qRT-PCR).
Step-by-Step Methodology:
-
Cell Culture: Plate primary human hepatocytes or differentiated HepaRG cells and allow them to acclimate.
-
Treatment: Treat cells with the PXR agonist (e.g., 10 µM Rifampicin) with and without various concentrations of the antagonist for 48-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using validated primers for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative change in CYP3A4 mRNA expression using the ΔΔCt method. A potent antagonist should significantly reduce the agonist-induced upregulation of CYP3A4 mRNA.[25]
Experimental Workflow Diagram
The logical flow for screening and validating PXR antagonists is depicted below.
Caption: A high-level workflow for identifying and validating PXR antagonists.
Conclusion and Future Directions
The development of potent and selective PXR antagonists like SPA70 represents a significant advancement in mitigating PXR-mediated drug resistance and adverse drug interactions.[5] However, the challenges posed by the promiscuous nature of the PXR ligand-binding pocket and species-specific differences necessitate a rigorous, multi-assay approach for characterization.[6][26] Older antagonists like ketoconazole, while useful as research tools, lack the selectivity required for therapeutic use, while natural products like sulforaphane have shown disappointing in vivo results.[7][16]
Future strategies may focus on developing allosteric modulators or proteolysis-targeting chimeras (PROTACs) that induce the degradation of the PXR protein, offering a potentially more potent and durable antagonistic effect.[26][27] The experimental framework detailed in this guide provides the necessary tools to validate these next-generation compounds, ensuring that only the most promising candidates advance toward clinical development.
References
-
Lin, W., Wang, Y. -M., Chai, S.C., et al. (2017). SPA70 is a potent antagonist of human pregnane X receptor. Nature Communications, 8(1), 741. [Link]
-
Poulton, E. J., Levy, L., Lampe, J. W., et al. (2013). Sulforaphane is not an effective antagonist of the human pregnane X-receptor in vivo. Toxicology and Applied Pharmacology, 266(1), 9-16. [Link]
-
University of Washington. (n.d.). Sulforaphane as an Antagonist to Human PXR-mediated Drug-drug Interactions. MedPath. [Link]
-
St. Jude Children's Research Hospital. (n.d.). SPA70 is a potent antagonist of human pregnane X receptor (PXR antagonists) (SJ-16-0011). [Link]
-
OSTI.GOV. (2012). Sulforaphane is not an effective antagonist of the human pregnane X-receptor in vivo. [Link]
-
Chai, S. C., & Chen, T. (2019). Strategies for developing pregnane X receptor antagonists: Implications from metabolism to cancer. Medicinal research reviews, 39(5), 1829–1860. [Link]
-
Zhou, C., Poulton, E. J., & Thummel, K. E. (2007). The dietary isothiocyanate sulforaphane is an antagonist of the human steroid and xenobiotic nuclear receptor. Molecular pharmacology, 71(1), 220–229. [Link]
-
QIAGEN. (n.d.). PXR/RXR Activation. GeneGlobe. [Link]
-
Mani, S., Dou, W., & Redinbo, M. R. (2013). PXR antagonists and implication in drug metabolism. Drug metabolism and disposition: the biological fate of chemicals, 41(2), 467–476. [Link]
-
Micsik, T., et al. (2023). Discovery of PXR Antagonist MI891 and PXR Degrader MI1013 and Their Roles in Hepatic Gene Regulation. Journal of Medicinal Chemistry, 66(15), 10516-10539. [Link]
-
ResearchGate. (2019). Strategies and considerations in the development of PXR antagonists. [Link]
-
Pascussi, J. M., et al. (2001). Ketoconazole and miconazole are antagonists of the human glucocorticoid receptor: consequences on the expression and function of the constitutive androstane receptor and the pregnane X receptor. Molecular pharmacology, 59(4), 564-572. [Link]
-
Orans, J., et al. (2021). The Interface between Cell Signaling Pathways and Pregnane X Receptor. International Journal of Molecular Sciences, 22(22), 12519. [Link]
-
Willson, T. M., & Kliewer, S. A. (2002). PXR, CAR and drug metabolism. Nature reviews. Drug discovery, 1(4), 259–266. [Link]
-
Orans, J., et al. (2021). The Interface between Cell Signaling Pathways and Pregnane X Receptor. International journal of molecular sciences, 22(22), 12519. [Link]
-
Wang, Y. M., & Chen, T. (2019). PXR: a center of transcriptional regulation in cancer. Acta pharmacologica Sinica, 40(7), 867–875. [Link]
-
Desai, P. B., et al. (2002). Inhibition of drug metabolism by blocking the activation of nuclear receptors by ketoconazole. The Journal of clinical investigation, 110(11), 1591–1599. [Link]
-
Lei, F. (2009). Studying the Specificity of hPXR Antagonists Using a Panel of Cell-based Assays. UTHSC Digital Commons. [Link]
-
ResearchGate. (2007). Ketoconazole inhibits ligand-mediated activation of hPXR and its.... [Link]
-
ClinicalTrials.gov. (n.d.). Sulforaphane as an Antagonist to Human PXR-mediated Drug-drug Interactions. [Link]
-
Mackowiak, B., et al. (2024). Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform. Frontiers in Pharmacology, 15, 1478542. [Link]
-
INDIGO Biosciences. (n.d.). Human PXR Reporter Assay Kit. [Link]
-
INDIGO Biosciences. (n.d.). Mouse PXR Reporter Assay Kit. [Link]
-
Huang, W., et al. (2007). Activated Pregnenolone X-Receptor Is a Target for Ketoconazole and Its Analogs. Cancer Research, 67(8), 3598-3603. [Link]
-
Urquhart, B. L., et al. (2016). Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation. In Pharmacokinetics and Drug Metabolism. Springer. [Link]
-
Mackowiak, B., et al. (2024). Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform. Frontiers in pharmacology, 15, 1478542. [Link]
-
Kishimoto, S., et al. (2019). Comparison of Pregnane X Receptor Antagonists for Enhancing the Antitumor Effect of Cisplatin. Anticancer research, 39(10), 5403–5408. [Link]
-
Shukla, S. J., et al. (2011). Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening. Journal of biomolecular screening, 16(2), 168–180. [Link]
-
Lin, Y., et al. (2004). CYP3A4 induction by xenobiotics: biochemistry, experimental methods and impact on drug discovery and development. Current drug metabolism, 5(4), 325–344. [Link]
-
Eublet, A., et al. (2020). Target Hopping from Protein Kinases to PXR: Identification of Small-Molecule Protein Kinase Inhibitors as Selective Modulators of Pregnane X Receptor from TüKIC Library. International Journal of Molecular Sciences, 21(16), 5650. [Link]
-
Kumar, S., et al. (2022). Allosteric Antagonism of the Pregnane X Receptor (PXR): Current-State-of-the-Art and Prediction of Novel Allosteric Sites. International Journal of Molecular Sciences, 23(16), 9205. [Link]
-
Luo, G., et al. (2002). CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes. Drug Metabolism and Disposition, 30(7), 795-804. [Link]
-
Tabb, M. M., et al. (2004). A human and mouse pregnane X receptor reporter gene assay in combination with cytotoxicity measurements as a tool to evaluate species-specific CYP3A induction. Drug metabolism and disposition: the biological fate of chemicals, 32(8), 820–826. [Link]
-
ResearchGate. (2020). Binding modes of PXR antagonists. Top-ranked docking poses of newly.... [Link]
-
INDIGO Biosciences. (n.d.). Human Pregnane X Receptor Protocol. [Link]
-
Promega Connections. (2011). Screening for Drug-Drug Interactions with PXR and CYP450 3A4 Activation. [Link]
-
Luo, G., et al. (2002). CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes. Drug Metabolism and Disposition, 30(7), 795-804. [Link]
-
Vinggaard, A. M., et al. (2011). QSAR model for human pregnane X receptor (PXR) binding. SAR and QSAR in Environmental Research, 22(7-8), 713-728. [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. PXR: a center of transcriptional regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPA70 is a potent antagonist of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for developing pregnane X receptor antagonists: Implications from metabolism to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PXR antagonists and implication in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stjude.org [stjude.org]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The dietary isothiocyanate sulforaphane is an antagonist of the human steroid and xenobiotic nuclear receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ketoconazole and miconazole are antagonists of the human glucocorticoid receptor: consequences on the expression and function of the constitutive androstane receptor and the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of drug metabolism by blocking the activation of nuclear receptors by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Sulforaphane is not an effective antagonist of the human Pregnane X-Receptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulforaphane is not an effective antagonist of the human pregnane X-receptor in vivo (Journal Article) | OSTI.GOV [osti.gov]
- 18. dc.uthsc.edu [dc.uthsc.edu]
- 19. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. A human and mouse pregnane X receptor reporter gene assay in combination with cytotoxicity measurements as a tool to evaluate species-specific CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. CYP3A4 induction by xenobiotics: biochemistry, experimental methods and impact on drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action of 5-amino-1,2,3-triazole-4-carboxamides Against Trypanosoma cruzi: A Comparative Guide
Introduction: The Urgent Need for Novel Chagas Disease Therapies
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America where it is a leading cause of cardiac-related deaths.[1][2][3] An estimated 5 to 8 million people are infected worldwide, and the disease claims over 10,000 lives annually.[1] Transmission primarily occurs through contact with the feces of infected triatomine bugs, but can also happen via blood transfusions, organ donation, congenital transmission, and consumption of contaminated food or drink.[1]
Current treatment options are limited to two nitroheterocyclic drugs, benznidazole and nifurtimox.[1][4] These therapies suffer from significant drawbacks, including severe side effects and limited efficacy in the chronic phase of the disease.[1][2][3][4] Consequently, there is a pressing need for safer and more effective drugs to combat Chagas disease.
Recently, a novel series of compounds, the 5-amino-1,2,3-triazole-4-carboxamides (ATCs), has emerged from phenotypic high-content screening as a promising new class of anti-trypanosomal agents.[1][2][3] This guide provides an in-depth analysis of the experimental methodologies required to validate the mechanism of action of these compounds, comparing their potential targets and performance with existing therapies.
Elucidating the Molecular Target: A Multi-pronged Approach
While the ATC series was identified through phenotypic screening, which focuses on the effect on the whole parasite, understanding the specific molecular target is crucial for rational drug development.[1] For triazole-containing compounds, two primary targets within T. cruzi are of high interest: cruzain and sterol 14α-demethylase (CYP51).[5]
Hypothesis 1: Inhibition of Cruzain
Cruzain is the major cysteine protease of T. cruzi and is essential for various physiological processes of the parasite, including nutrition, invasion, and evasion of the host immune response. Its critical role makes it a well-validated drug target.[6]
Hypothesis 2: Inhibition of Sterol 14α-demethylase (CYP51)
CYP51 is a key enzyme in the parasite's sterol biosynthesis pathway, which is vital for maintaining the integrity of its cell membrane.[7][8][9][10] T. cruzi cannot utilize host cholesterol and relies on its own sterol production, making this pathway an attractive target.[7] Azole-based antifungals that inhibit CYP51 have shown significant anti-T. cruzi activity.[7][8]
Experimental Validation Workflow
A systematic and rigorous experimental cascade is necessary to pinpoint the mechanism of action of the ATC series and to characterize its efficacy.
Caption: A multi-phase workflow for validating the mechanism of action.
Phase 1: Biochemical Target Validation
The initial step involves determining if the ATC compounds directly interact with and inhibit the enzymatic activity of the putative targets.
Protocol 1: Cruzain Inhibition Assay
This assay measures the ability of a compound to block the proteolytic activity of recombinant cruzain.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant cruzain is activated in an assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, with a reducing agent like DTT). A fluorogenic substrate, such as Z-Phe-Arg-AMC, is prepared in DMSO.
-
Compound Incubation: Test compounds from the ATC series are serially diluted and pre-incubated with cruzain for a defined period (e.g., 10-15 minutes) at room temperature in a 96-well plate format.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate. The fluorescence intensity, corresponding to the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined by non-linear regression analysis.[11]
Protocol 2: CYP51 Inhibition Assay
This assay assesses the inhibition of T. cruzi CYP51, often using a fluorescence-based method.
Step-by-Step Methodology:
-
Reagent Preparation: Recombinant T. cruzi CYP51 and a fluorescent substrate (e.g., 3-[4-(benzyloxy)phenyl]-3-(1H-imidazol-1-yl)methyl-2-methyl-7-methoxy-4H-chromen-4-one or BOMCC) are prepared in an appropriate buffer system.
-
Compound Incubation: Serial dilutions of the ATC compounds are incubated with the CYP51 enzyme.
-
Reaction and Detection: The reaction is initiated, and the change in fluorescence upon substrate metabolism is measured.
-
Data Analysis: Similar to the cruzain assay, IC50 values are calculated to determine the inhibitory potency of the compounds against CYP51.[9][10]
Phase 2: In Vitro Anti-parasitic Activity
Following biochemical validation, it is essential to confirm that the compounds are active against the parasite in a cellular context.
Protocol 3: Intracellular Amastigote Proliferation Assay
This is a critical assay as the amastigote is the replicative form of the parasite in the mammalian host.
Step-by-Step Methodology:
-
Host Cell Culture: A suitable host cell line (e.g., VERO cells or mouse C2C12 myoblasts) is seeded in 96-well plates and cultured to form a monolayer.
-
Parasite Infection: The host cells are infected with trypomastigotes of T. cruzi. The trypomastigotes will invade the cells and transform into amastigotes.
-
Compound Treatment: After a set period to allow for infection, the medium is replaced with fresh medium containing serial dilutions of the ATC compounds.
-
Incubation and Staining: The plates are incubated for a period (e.g., 48-72 hours) to allow for amastigote proliferation. The cells are then fixed and stained with a DNA dye (e.g., DAPI or Hoechst) to visualize both host cell and parasite nuclei.
-
High-Content Imaging and Analysis: An automated imaging system is used to quantify the number of parasites per host cell. The EC50 value, the concentration of the compound that reduces the parasite number by 50%, is then calculated.
Phase 3: In Vivo Efficacy Assessment
Promising compounds are advanced to in vivo models to evaluate their efficacy in a whole-animal system.
Protocol 4: Mouse Model of Acute Chagas Disease
Step-by-Step Methodology:
-
Infection: Mice are infected with a bioluminescent strain of T. cruzi.
-
Treatment: At the peak of parasitemia, mice are treated orally with the ATC compound, a vehicle control, and a reference drug (e.g., benznidazole) for a defined period (e.g., 20 days).
-
Monitoring: Parasite burden is monitored throughout the experiment using in vivo imaging systems to detect bioluminescence.
-
Outcome Assessment: At the end of the study, parasite load in various tissues (e.g., heart, skeletal muscle) can be quantified by qPCR or immunohistochemistry to determine the degree of parasite suppression.[1]
Comparative Analysis: ATCs vs. Standard of Care
A key aspect of this guide is to objectively compare the 5-amino-1,2,3-triazole-4-carboxamides with the current standard-of-care drugs, benznidazole and nifurtimox.
| Feature | 5-Amino-1,2,3-triazole-4-carboxamides (Hypothetical Data) | Benznidazole | Nifurtimox |
| Primary Mechanism | Inhibition of a specific parasite enzyme (e.g., Cruzain or CYP51) | Prodrug activated by a type I nitroreductase, leading to DNA damage and oxidative stress.[12][13][14][15] | Prodrug activated by nitroreductases, generating reactive oxygen species and causing DNA damage.[16][17][18][19][20] |
| Selectivity | High selectivity for the parasite enzyme over the human ortholog is a key optimization goal. | Relies on the presence of a parasite-specific nitroreductase.[21] | More toxic to the parasite due to differences in metabolic pathways and antioxidant defenses.[18] |
| Stage Specificity | Activity against both amastigote and trypomastigote forms is desirable. | Active against all three stages of T. cruzi.[16] | Active against all three stages of T. cruzi.[16] |
| Resistance Profile | Resistance could emerge through mutations in the target enzyme. | Resistance can arise from the downregulation of the activating nitroreductase.[12][21] | Cross-resistance with benznidazole is possible.[16] |
Visualizing the Mechanistic Differences
The proposed mechanism of the ATC series represents a targeted approach, in contrast to the broader, multi-faceted mechanisms of the existing nitro-drugs.
Caption: Contrasting mechanisms of action.
Conclusion and Future Directions
The 5-amino-1,2,3-triazole-4-carboxamide series represents a promising new avenue for the development of Chagas disease therapeutics.[1] A rigorous validation of their mechanism of action, following the experimental workflows outlined in this guide, is paramount. By confirming a specific molecular target, such as cruzain or CYP51, medicinal chemistry efforts can be more rationally guided to optimize potency, selectivity, and pharmacokinetic properties.[1]
A successful outcome of these studies would not only provide a much-needed new treatment option for Chagas disease but could also offer a superior safety profile compared to the current standard of care. The targeted nature of the ATCs, in contrast to the reactive metabolite generation of benznidazole and nifurtimox, holds the potential for reduced off-target effects and improved patient tolerability. Further investigation into the potential for resistance development and the efficacy of these compounds in chronic disease models will be crucial next steps in their journey toward clinical application.
References
-
Nifurtimox Monograph for Professionals. Drugs.com. Available from: [Link]
-
Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., Sandberg, L., Francisco, A. F., Jayawardhana, S., Smith, V. C., Jansen, C., De Rycker, M., Thomas, J., MacLean, L., Osuna-Cabello, M., Riley, J., Scullion, P., Stojanovski, L., Simeons, F. R. C., … Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. Available from: [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2011). Targeting Trypanosoma cruzi sterol 14α-demethylase (CYP51). Advances in parasitology, 75, 61–81. Available from: [Link]
-
Cerecetto, H., & González, M. (2010). Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved?. Memorias do Instituto Oswaldo Cruz, 105(4), 444–451. Available from: [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2011). Targeting Trypanosoma cruzi sterol 14α-demethylase (CYP51). Advances in parasitology, 75, 61–81. Available from: [Link]
-
What is the mechanism of Nifurtimox?. Patsnap Synapse. (2024). Available from: [Link]
-
Nifurtimox. Johns Hopkins ABX Guide. (2024). Available from: [Link]
-
Wilkinson, S. R., Taylor, M. C., Horn, D., Kelly, J. M., & Cheeseman, I. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences of the United States of America, 105(13), 5022–5027. Available from: [Link]
-
Nifurtimox Drug used in treating Human african trypanosomiasis and American trypanosomiasis Chagas diseas. (2025). YouTube. Available from: [Link]
-
Sykes, M. L., & Avery, V. M. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases, 9(9), e0004023. Available from: [Link]
-
Piggott, C., & Taylor, M. C. (2021). Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice. PLOS Neglected Tropical Diseases, 15(7), e0009623. Available from: [Link]
-
Campos, P. C., Taniwaki, N. N., Furtado, C., & da Silva, A. F. (2013). Unveiling benznidazole's mechanism of action through overexpression of DNA repair proteins in Trypanosoma cruzi. Environmental and molecular mutagenesis, 54(9), 721–732. Available from: [Link]
-
Campos, P. C., Taniwaki, N. N., Furtado, C., & da Silva, A. F. (2013). Unveiling Benznidazole's Mechanism of Action Through Overexpression of DNA Repair Proteins in Trypanosoma cruzi. ResearchGate. Available from: [Link]
-
Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. OUCI. Available from: [Link]
-
Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284-7299. Available from: [Link]
-
Campos, M. C., Phelan, J., Francisco, A. F., Taylor, M. C., Lewis, M. D., & Kelly, J. M. (2017). Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population. The Journal of infectious diseases, 216(6), 731–739. Available from: [Link]
-
Podust, L. M., & de Souza, W. (2014). Drug strategies targeting CYP51 in neglected tropical diseases. Chemical reviews, 114(20), 10452–10476. Available from: [Link]
-
Sykes, M. L., & Avery, V. M. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases, 9(9), e0004023. Available from: [Link]
-
Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed. Available from: [Link]
-
de Oliveira, R. B., da Silva, C. F., de Souza, A. C. G., Sabino, A. P., & de Oliveira, A. B. (2022). Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models. Pharmaceuticals, 15(8), 983. Available from: [Link]
-
Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. LCNTDR. Available from: [Link]
-
In vitro biochemical and cellular activities of test compounds and... ResearchGate. Available from: [Link]
-
Prates, G., & de Souza, W. (2022). Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi. Pharmaceuticals, 15(11), 1391. Available from: [Link]
-
E-64 were employed as negative and positive controls, respectively, in all assays. Assays were performed in triplicate, and enzyme activity was measured for 5 min. ScienceOpen. Available from: [Link]
-
de Souza, A. C. G., & de Oliveira, A. B. (2023). Investigating the Lack of Translation from Cruzain Inhibition to Trypanosoma cruzi Activity with Machine Learning and Chemical Space Analyses. Molecular informatics, 42(5), e202200213. Available from: [Link]
-
(PDF) Biochemical Evaluation of a Series of Synthetic Chalcone and Hydrazide Derivatives as Novel Inhibitors of Cruzain from Trypanosoma cruzi. ResearchGate. (2025). Available from: [Link]
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [snv63.ru]
- 7. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Trypanosoma cruzi sterol 14α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling benznidazole's mechanism of action through overexpression of DNA repair proteins in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
- 17. Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 19. Nifurtimox | Johns Hopkins ABX Guide [hopkinsguides.com]
- 20. youtube.com [youtube.com]
- 21. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Activity of Novel Triazoles Against Standard Therapies
The ever-present challenge of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous search for more effective therapeutic agents. The triazole class of antifungals has long been a cornerstone of treatment, but limitations in the first-generation drugs have spurred the development of novel triazoles with improved properties. This guide provides a comprehensive comparison of the antifungal activity of these new-generation triazoles with established standard drugs, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
The Evolving Landscape of Antifungal Treatment
For years, first-generation triazoles like fluconazole and itraconazole have been widely used to treat superficial and deep-seated fungal infections. However, their effectiveness is hampered by limitations in their spectrum of activity and the emergence of resistant fungal strains. For instance, fluconazole shows limited activity against certain Candida species, such as C. krusei and C. glabrata, and is not effective against Aspergillus species. Itraconazole's use has been constrained by its unpredictable bioavailability. These challenges have highlighted the urgent need for new antifungal agents with a broader spectrum of activity and improved pharmacological profiles.
Mechanism of Action: A Shared Foundation
Triazole antifungals, both novel and standard, share a fundamental mechanism of action. They target and inhibit a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component that maintains the integrity and fluidity of the fungal cell membrane. By disrupting ergosterol synthesis, triazoles compromise the fungal cell membrane, leading to fungistatic (inhibiting fungal growth) or, in some cases, fungicidal (killing fungi) effects.
The selectivity of triazoles for the fungal CYP51 enzyme over human cytochrome P450 enzymes is a key factor in their therapeutic utility. However, interactions with human CYP enzymes can still occur, leading to potential drug-drug interactions.
Visualizing the Triazole Mechanism of Action
The following diagram illustrates the targeted inhibition of the ergosterol biosynthesis pathway by triazole antifungal agents.
Caption: Inhibition of Lanosterol 14α-demethylase by Triazoles.
A New Generation of Triazoles
Several novel triazoles have emerged, demonstrating enhanced activity against a broader range of fungal pathogens, including those resistant to older agents. These "second-generation" triazoles include voriconazole, posaconazole, and isavuconazole, among others currently in development.
-
Voriconazole: Possesses a broader spectrum of activity than fluconazole and is active against Aspergillus species.
-
Posaconazole: Exhibits a wide antifungal spectrum and is used for both treatment and prophylaxis of invasive fungal diseases.
-
Isavuconazole: A broad-spectrum triazole approved for the treatment of invasive aspergillosis and mucormycosis.
-
Oteseconazole: A newer agent that shows high selectivity for the fungal CYP51 enzyme, potentially reducing off-target effects.
Comparative In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antibiotic Susceptibility Testing (EUCAST) are crucial for obtaining reproducible and comparable MIC data.
The following table summarizes representative MIC data comparing novel triazoles with standard drugs against various fungal pathogens.
| Antifungal Agent | Candida albicans (MIC range, μg/mL) | Candida glabrata (MIC range, μg/mL) | Aspergillus fumigatus (MIC range, μg/mL) | Cryptococcus neoformans (MIC range, μg/mL) |
| Standard Drugs | ||||
| Fluconazole | 0.25 - 4 | 1 - >64 | Inactive | 0.5 - 16 |
| Itraconazole | 0.03 - 1 | 0.125 - 4 | 0.125 - 2 | 0.06 - 1 |
| Novel Triazoles | ||||
| Voriconazole | 0.007 - 0.5 | 0.03 - 8 | 0.125 - 1 | 0.03 - 0.5 |
| Posaconazole | ≤0.03 - 0.5 | ≤0.03 - 2 | ≤0.015 - 0.25 | 0.015 - 0.25 |
| Isavuconazole | ≤0.015 - 0.25 | 0.06 - 2 | 0.25 - 1 | 0.015 - 0.25 |
| Oteseconazole | 0.016 - 0.25 | 0.008 - 0.5 | 0.5 - 2 | Not widely reported |
Note: MIC values can vary depending on the specific isolate and testing methodology. The data presented here are for illustrative purposes and are compiled from various sources.
A study comparing the in vitro activities of newer and established antifungal agents against 111 clinical isolates of Trichophyton rubrum found the following geometric mean MICs in increasing order: terbinafine (0.03 mg/liter), voriconazole (0.05 mg/liter), posaconazole (0.11 mg/liter), isavuconazole (0.13 mg/liter), itraconazole (0.26 mg/liter), griseofulvin (1.65 mg/liter), and fluconazole (2.12
Comparative Selectivity Profiling of 5-Amino-1,2,3-Triazole-4-Carboxamides Against Mammalian Cells: A Technical Guide
Introduction: The Quest for Selective Anticancer Agents
The landscape of oncology drug discovery is perpetually driven by the pursuit of therapeutic agents that can selectively eradicate cancer cells while sparing their healthy counterparts. A significant challenge in chemotherapy is the narrow therapeutic window of many agents, which often leads to dose-limiting toxicities and severe side effects. The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, lauded for its metabolic stability and capacity to engage in diverse biological interactions.[1][2] Specifically, the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core represents a novel and promising series for the development of new anticancer drugs.[3][4]
This guide provides a comprehensive overview and a practical framework for the selectivity profiling of novel 5-amino-1,2,3-triazole-4-carboxamide derivatives. We will delve into the rationale behind experimental design, present detailed protocols for cytotoxicity assessment, and offer a clear methodology for interpreting the resulting data to identify compounds with the highest potential for selective anticancer activity.
The Core Principle: Quantifying Selective Cytotoxicity
The cornerstone of selectivity profiling is the Selectivity Index (SI) . This value provides a quantitative measure of a compound's ability to preferentially inhibit the growth of cancer cells over normal, healthy cells. A higher SI value is indicative of greater selectivity and is a critical parameter for prioritizing lead compounds in the drug development pipeline.[5]
The SI is calculated using the following formula: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) [6][7]
Where IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound required to inhibit the growth of 50% of the cell population. An SI value greater than 3 is typically considered indicative of a highly selective compound.[5]
Experimental Workflow for Selectivity Profiling
A robust and reproducible workflow is essential for accurate selectivity profiling. The process involves a series of logical steps, from initial cell line selection to the final data analysis and interpretation. The causality behind this workflow is to first establish a compound's potency against a target cancer cell line and then to contextualize that potency by measuring its effect on a non-malignant cell line, ideally from the same tissue of origin.
Caption: A streamlined workflow for determining the selectivity index of test compounds.
Comparative Performance Data
The ultimate goal of the profiling workflow is to generate comparative data that allows for the objective ranking of different 5-amino-1,2,3-triazole-4-carboxamide derivatives. The table below illustrates how such data can be structured. IC₅₀ values are hypothetical but based on ranges reported for similar triazole derivatives in the literature.[8][9][10]
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) vs. Cancer Cells | Normal Cell Line | IC₅₀ (µM) vs. Normal Cells | Selectivity Index (SI) |
| ATC-01 | A549 (Lung Carcinoma) | 8.5 | MRC-5 (Normal Lung) | 95.2 | 11.2 |
| ATC-02 | A549 (Lung Carcinoma) | 15.2 | MRC-5 (Normal Lung) | 45.1 | 3.0 |
| ATC-03 | MCF-7 (Breast Adenocarcinoma) | 5.1 | MCF-10A (Normal Breast) | 108.7 | 21.3 |
| ATC-04 | MCF-7 (Breast Adenocarcinoma) | 22.8 | MCF-10A (Normal Breast) | 31.4 | 1.4 |
| Doxorubicin | A549 (Lung Carcinoma) | 2.1 | MRC-5 (Normal Lung) | 3.5 | 1.7 |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | 1.8 | MCF-10A (Normal Breast) | 2.9 | 1.6 |
Note: Doxorubicin is included as a standard chemotherapy reference drug.
From this table, ATC-03 emerges as the most promising candidate due to its high potency against MCF-7 cells and an exceptionally high selectivity index, suggesting a wide therapeutic window. ATC-01 also shows significant promise. In contrast, ATC-04 would be deprioritized due to its low selectivity.
Potential Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of novel compounds require extensive investigation, many 1,2,3-triazole derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[11][12] One common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.
Caption: Hypothetical mechanism where an ATC compound inhibits anti-apoptotic proteins, leading to apoptosis.
This pathway illustrates a plausible mechanism where a 5-amino-1,2,3-triazole-4-carboxamide derivative could inhibit an upstream target, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax.[12] This shift disrupts the mitochondrial membrane, releasing cytochrome c and initiating a caspase cascade that culminates in cell death.
Detailed Experimental Protocols
Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Materials:
-
Selected cancer and normal mammalian cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile culture plates
-
5-amino-1,2,3-triazole-4-carboxamide compounds, dissolved in DMSO (stock solution)
-
MTT reagent (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count (e.g., using a hemocytometer) and calculate the cell concentration.
-
Dilute the cells to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ATC compounds in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay Execution:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100
-
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound on each cell line.
-
References
-
Synthesis and Anticancer Evaluation of Some Novel 5‐Amino[5][8][11]Triazole Derivatives. (n.d.). Vertex AI Search. Retrieved January 14, 2026, from
- The calculated values of the selectivity index (SI) of some compounds. (n.d.). ResearchGate.
- Wu, X., Wang, J., Xia, S., Cheng, S., & Shi, Y. (2022). 1,2,3-Triazole Derivatives with Anti-breast Cancer Potential. Current Topics in Medicinal Chemistry, 22(17), 1406-1425.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Institutes of Health (NIH).
- Mechanisms of action of 1,2,3‐triazole hybrids. (n.d.). ResearchGate.
- The selectivity indexes (SI) that represent IC50 for normal cell... (n.d.). ResearchGate.
-
Synthesis and Anticancer Evaluation of Some Novel 5-Amino[5][8][11]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1469.
- Comparison of selectivity index (SI) values of the tested compounds. (n.d.). ResearchGate.
- The therapeutic efficacy of 1,2,3-triazoles in cancer. (2025). GSC Biological and Pharmaceutical Sciences, 32(03), 103–107.
- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). Anticancer Research.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- MTT assay protocol. (n.d.). Abcam.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
- Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. (2021). Plants (Basel), 10(10), 2158.
- Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284-7299.
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2017). Journal of Medicinal Chemistry.
Sources
- 1. 1,2,3-Triazole Derivatives with Anti-breast Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.ru [sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to Cross-Reactivity Profiling of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide and its Analogs
Introduction: The Privileged Scaffold and the Imperative of Selectivity
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged" scaffold.[1] Its unique physicochemical properties, including its role as a bioisostere for amide bonds and its metabolic stability, have led to its incorporation into a multitude of therapeutic agents, from antibacterial and anticancer to antiviral drugs.[1][2][3] The specific derivative, 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and its related analogs belong to this promising class. For instance, research has demonstrated the potential of 5-amino-1,2,3-triazole-4-carboxamides in treating Chagas' disease, identified through phenotypic screens against Trypanosoma cruzi.[4][5][6] Separately, related 1H-1,2,3-triazole-4-carboxamides have been developed as potent and selective inhibitors of the Pregnane X Receptor (PXR), a critical regulator of drug metabolism.[7]
While the on-target efficacy of such a compound is the primary goal, its journey toward clinical application is critically dependent on a thorough understanding of its safety profile. A key component of this is its selectivity—the degree to which it interacts with its intended biological target versus unintended "off-targets." Unforeseen interactions with other receptors, ion channels, enzymes, or transporters can lead to adverse drug reactions (ADRs), derailing an otherwise promising therapeutic candidate.[8]
This guide provides a comprehensive, technically-grounded framework for conducting cross-reactivity studies for 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide (herein referred to as the "Lead Compound"). We will detail a multi-tiered strategy, from broad initial screens to specific functional assays, designed to build a robust selectivity profile. This process is essential for de-risking a developmental compound and is a foundational element of Investigational New Drug (IND) enabling studies mandated by regulatory bodies like the FDA.[9][10]
The Rationale: A Proactive Approach to Preclinical Safety
The fundamental goal of preclinical safety evaluation is to identify potential target organs for toxicity and establish safety parameters for clinical monitoring.[10] Off-target pharmacology is a major contributor to toxicity.[11] Therefore, a systematic evaluation of potential cross-reactivity is not merely a regulatory hurdle but a crucial scientific endeavor to:
-
Identify Potential Toxicities Early: Detecting unintended binding to receptors known to cause adverse effects (e.g., hERG ion channel for cardiotoxicity, various GPCRs for CNS effects) can save significant time and resources.[4]
-
Inform Structure-Activity Relationship (SAR) Studies: If off-target activity is detected, medicinal chemists can modify the compound's structure to eliminate or reduce this interaction while preserving on-target potency.
-
Guide Clinical Trial Design: A clear understanding of a drug's secondary pharmacology allows for the design of clinical monitoring strategies tailored to detect potential side effects.[10]
-
Uncover New Therapeutic Opportunities: Occasionally, a previously unknown off-target activity may represent a new therapeutic application for the compound or its derivatives (polypharmacology).
Our approach is a logical, tiered workflow designed to efficiently identify and characterize off-target interactions.
Caption: A Tiered Workflow for Cross-Reactivity Profiling.
Tier 1: Casting a Wide Net - In Silico and Broad Panel Screening
The initial objective is to rapidly identify potential off-target liabilities from a vast landscape of possibilities.
In Silico Preliminary Assessment
Before committing to expensive wet-lab experiments, computational methods can provide valuable early warnings.[9] This involves:
-
Target Prediction: Using software that compares the 2D/3D structure of the Lead Compound to curated libraries of known ligands for thousands of protein targets.[8] This can predict a spectrum of potential interactions.
-
Homology Searching: Identifying structural similarities to known promiscuous compounds or scaffolds associated with specific off-target effects.
Causality: This step is a cost-effective risk assessment. A strong predicted interaction with a critical off-target (like a key cardiac ion channel) can elevate its priority for immediate in vitro testing.
Broad Panel Receptor Screening
This is the gold standard for initial cross-reactivity profiling.[11] The Lead Compound is tested at a single, high concentration (typically 1-10 µM) against a large panel of receptors, ion channels, transporters, and enzymes in radioligand binding assays.
Experimental Rationale:
-
Concentration Choice: A high concentration is used to maximize the chances of detecting even weak interactions. An interaction at 10 µM that is absent at therapeutic concentrations may still be relevant for preclinical toxicology studies where higher doses are used.[8]
-
Assay Format: Radioligand binding assays are ideal for high-throughput screening as they directly measure the displacement of a known, radio-labeled ligand from the target, indicating a direct binding interaction.
-
Target Selection: Panels should cover targets historically associated with adverse drug events. A standard panel often includes GPCRs (adrenergic, dopaminergic, serotonergic, opioid), ion channels (hERG, sodium, calcium), transporters, and key enzymes (kinases, phosphodiesterases).
Tier 2: Confirming Hits and Defining Functional Activity
Any target showing significant inhibition (typically >50%) in the Tier 1 screen is considered a "hit" and requires further investigation.
Dose-Response Binding Assays
The first step in validating a hit is to determine its binding affinity. This is achieved by running a competitive binding assay with multiple concentrations of the Lead Compound.
Key Parameter: The result is the Inhibitory Constant (Kᵢ) , which reflects the intrinsic affinity of the compound for the receptor. A lower Kᵢ value indicates higher affinity.
In Vitro Functional Assays
A binding event does not describe its consequence. The compound could be an activator (agonist), an inhibitor (antagonist), or have no effect on receptor signaling. Functional assays are required to determine the mode of action.
Causality behind Assay Choice:
-
For G-Protein Coupled Receptors (GPCRs): If the hit is a GPCR, the choice of assay depends on its signaling pathway. For a Gs-coupled receptor, a cAMP accumulation assay would be appropriate. For a Gq-coupled receptor, a calcium flux assay would be chosen.
-
For Ion Channels: Patch-clamp electrophysiology is the definitive method to measure the direct effect of the compound on ion flow, determining if it blocks or modulates the channel.
-
For Enzymes: A direct enzymatic activity assay measuring substrate turnover is used to determine if the compound inhibits or enhances enzyme function.
The output of these assays is typically an IC₅₀ (for inhibitors) or EC₅₀ (for agonists), which defines the concentration required to elicit a 50% response.
Caption: Hypothetical Off-Target Gs-Coupled GPCR Signaling.
Data Presentation: Summarizing the Selectivity Profile
All quantitative data should be consolidated for clear comparison. The goal is to establish a "selectivity window": the ratio of off-target affinity/potency to on-target affinity/potency. A larger window (e.g., >100-fold) is generally desired.
| Target Class | Primary Target | Off-Target Hit 1 | Off-Target Hit 2 |
| Identity | T. cruzi Enzyme X | Human Adrenergic α₁ Receptor | Human hERG Channel |
| Tier 1 (% Inhibition @ 10µM) | 98% | 75% | 62% |
| Tier 2 (Binding Kᵢ) | 15 nM | 850 nM | 2.5 µM |
| Tier 2 (Functional IC₅₀/EC₅₀) | IC₅₀ = 25 nM | IC₅₀ = 1.2 µM (Antagonist) | IC₅₀ = 5.1 µM (Blocker) |
| Selectivity Window (vs. Primary) | - | 48-fold | 204-fold |
This table contains hypothetical data for illustrative purposes.
Detailed Experimental Protocol: Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the determination of Kᵢ for an off-target GPCR hit, assuming the use of cell membranes expressing the receptor.
Objective: To determine the binding affinity (Kᵢ) of the Lead Compound for the human Adrenergic α₁ receptor.
Materials:
-
Cell membranes from HEK293 cells overexpressing the human Adrenergic α₁ receptor.
-
Radioligand: [³H]-Prazosin (a known high-affinity antagonist for α₁).
-
Non-specific binding control: Phentolamine (10 µM).
-
Lead Compound stock solution (10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Preparation of Reagents:
-
Rationale: Serial dilutions of the Lead Compound are prepared to generate a full competition curve. A range from 100 µM down to 0.1 nM is typical.
-
Dilute the [³H]-Prazosin in Assay Buffer to a final concentration equal to its Kₑ (dissociation constant), ensuring ~50% of the receptors are occupied in the absence of a competitor.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: 25 µL Assay Buffer + 25 µL [³H]-Prazosin + 50 µL cell membranes.
-
Non-Specific Binding (NSB) Wells: 25 µL Phentolamine (10 µM) + 25 µL [³H]-Prazosin + 50 µL cell membranes.
-
Self-Validation: NSB wells are critical. They measure the amount of radioligand that binds to the filter, plate, and non-receptor components of the membrane. True specific binding is calculated by subtracting NSB from Total Binding.
-
-
Competition Wells: 25 µL of each dilution of the Lead Compound + 25 µL [³H]-Prazosin + 50 µL cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rationale: This allows the binding reaction to reach equilibrium. The exact time should be determined during assay development.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the GF/C filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters 3-4 times with ice-cold Assay Buffer.
-
Rationale: Rapid, cold washing minimizes the dissociation of the radioligand from the receptor while removing any residual unbound ligand.
-
-
Detection:
-
Dry the filter mat, place it in a scintillation bag, add scintillation fluid, and count the radioactivity in each spot using a microplate scintillation counter. The output is in Counts Per Minute (CPM).
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the Lead Compound.
-
Plot the percent specific binding against the log concentration of the Lead Compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Tier 3: Assessing Physiologically Relevant Effects
Data from isolated membranes and recombinant cell lines is informative but may not fully predict in vivo effects. Tier 3 assays provide a more holistic view.
Assays in Endogenously Expressing Cell Lines
If a hit is confirmed on a specific receptor (e.g., a dopamine receptor), repeating the functional assay in a cell line that naturally expresses this receptor (e.g., a neuronal cell line) can provide more physiologically relevant data.[12] This helps confirm that the off-target activity is not an artifact of overexpression systems.
Tissue Cross-Reactivity (TCR) Studies
TCR studies are a vital part of a preclinical safety package, especially for biologics, but also highly valuable for small molecules with high affinity or novel mechanisms.[13]
Methodology:
-
The study typically uses immunohistochemistry (IHC).
-
A labeled version of the Lead Compound (or a specific antibody if the target is known) is applied to a panel of frozen human tissue sections (typically ~30-40 different tissues) to identify sites of binding.[9][13]
Causality: This study is not about receptor identity but about tissue localization. It can reveal unexpected binding in tissues not predicted by earlier screens, highlighting potential organs of toxicity and informing the design of in vivo toxicology studies.[13] For example, unexpected staining in the kidney tubules could prompt closer monitoring of renal function in animal studies.
Conclusion and Strategic Implications
A systematic investigation into the cross-reactivity of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is non-negotiable for its progression as a drug candidate. The tiered approach outlined here provides a robust and efficient framework for building a comprehensive selectivity profile. The data generated will directly influence decisions regarding lead optimization, predict potential clinical side effects, and form a critical part of the safety dossier for regulatory submission. By embracing this rigorous evaluation, researchers can navigate the complex path from a promising molecule to a safe and effective therapy with greater confidence.
References
-
Creative Diagnostics. Cross-Reactivity Assessment. [Link]
-
Propath. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
Gfeller, D., et al. (2018). Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors. PubMed Central. [Link]
-
van den Berg, J.H., et al. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. PubMed. [Link]
-
Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]
-
Frontiers Media. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]
-
London Centre for Neglected Tropical Disease Research. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]
-
Taylor & Francis Online. Off-target activity – Knowledge and References. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Thangadurai, S.A., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerOpen. [Link]
-
Rittipf, T., et al. (2019). T-cell-receptor cross-recognition and strategies to select safe T-cell receptors for clinical translation. PubMed Central. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. [Link]
-
Wang, M., et al. (2026). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. PubMed. [Link]
-
ResearchGate. Various interactions of 1,2,3‐triazole, triazole pharmaceuticals and biologically active several fused 1,2,3‐triazoles. [Link]
-
Wang, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PubMed Central. [Link]
-
ChEMBL. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Belskaya, N.P., et al. (2023). 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors. PubMed. [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
BioIVT. (2025). Navigating the Preclinical-to-Clinical Transition for ADCs: Regulatory & Study Design Strategies. [Link]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 7. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. fda.gov [fda.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. histologix.com [histologix.com]
The Unseen Blueprint: A Senior Scientist's Guide to Validating In Silico Predictions for 5-amino-1,2,3-triazole-4-carboxamide
In the fast-paced world of drug discovery, the ability to predict a molecule's behavior before it is even synthesized is a game-changer. In silico tools, which use computer simulations to forecast a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, have become indispensable.[1] They allow researchers to prioritize candidates, reduce costs, and accelerate the journey from lab to clinic. However, the outputs of these computational models are not infallible truths; they are predictions that demand rigorous experimental validation.[2]
This guide provides an in-depth comparison of in silico predictions and the requisite experimental validation workflows for a molecule of significant interest: 5-amino-1,2,3-triazole-4-carboxamide. This core structure is a key pharmacophore in medicinal chemistry, with derivatives showing promise in treating infectious diseases.[3] Due to a lack of extensive published experimental data for this specific parent compound, we will first generate a comprehensive in silico profile using a variety of well-regarded predictive models. We will then detail the gold-standard experimental protocols a researcher would employ to confirm or refute these computational hypotheses. This dual approach provides a realistic framework for drug development professionals navigating the predictive landscape.
The Digital Sketch: In Silico Profiling of 5-amino-1,2,3-triazole-4-carboxamide
To construct a robust theoretical profile, we utilized a suite of freely accessible and widely used in silico platforms: ADMETlab 2.0, pkCSM, and SwissADME.[4][5][6] These tools employ a range of methodologies, from quantitative structure-activity relationship (QSAR) models to graph-based signatures, to generate their predictions.[7] The collective outputs provide a multi-faceted view of the molecule's likely characteristics.
Predicted Physicochemical and ADMET Properties
| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Predicted Value (SwissADME) | Significance in Drug Discovery |
| Molecular Weight | 141.13 g/mol | 141.13 g/mol | 141.13 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | -0.85 | -0.93 | -1.16 (iLOGP) | Indicates the lipophilicity of a compound, affecting its solubility and permeability. |
| Aqueous Solubility (LogS) | -0.74 | -1.12 | -0.98 (ESOL) | Crucial for absorption and formulation. |
| pKa (Acidic) | 7.98 | Not Predicted | Not Predicted | Influences ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (Basic) | 1.83 | Not Predicted | Not Predicted | Influences ionization state at physiological pH, affecting solubility and receptor binding. |
| Human Intestinal Absorption (%) | 93.12% | 85.6% | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp in 10-6 cm/s) | 0.03 | 0.21 | Not Predicted | An in vitro measure of intestinal permeability. |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -1.21 | -1.78 | No | Predicts the ability of the compound to cross into the central nervous system. |
| CYP2D6 Inhibition | Inhibitor | Non-inhibitor | No | Potential for drug-drug interactions. |
| CYP3A4 Inhibition | Non-inhibitor | Non-inhibitor | No | Potential for drug-drug interactions. |
| hERG Inhibition | Non-cardiotoxic | No | No | Predicts the risk of cardiac toxicity. |
| Ames Mutagenicity | Non-mutagenic | No | Not Predicted | Indicates the potential for the compound to be carcinogenic. |
This table presents a selection of key predicted properties. A more extensive list can be generated from the respective platforms.
From Theory to Bench: A Guide to Experimental Validation
The in silico data provides a strong starting hypothesis, but it is the experimental validation that provides the ground truth. Below are detailed protocols for determining two critical ADMET parameters: intestinal permeability and metabolic stability.
Experimental Workflow for ADMET Profiling
Caption: A streamlined workflow from in silico prediction to experimental validation and data-driven decision making.
Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[8] The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured and maintained in appropriate media. For the assay, cells are seeded onto permeable Transwell® inserts and allowed to grow and differentiate for approximately 21 days to form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is crucial for reliable results. This is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by evaluating the passage of a low-permeability marker like Lucifer Yellow.
-
Compound Preparation: A stock solution of 5-amino-1,2,3-triazole-4-carboxamide is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final desired concentration.
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium is replaced with pre-warmed transport buffer on both the apical (upper) and basolateral (lower) sides of the Transwell insert.
-
The buffer on the apical side is replaced with the buffer containing the test compound.
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound on the apical side.
-
Protocol 2: Microsomal Stability Assay for Metabolic Clearance
The liver microsomal stability assay is a common in vitro method to assess the metabolic clearance of a compound, primarily by cytochrome P450 (CYP) enzymes.[3] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these drug-metabolizing enzymes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Pooled human liver microsomes are thawed on ice.
-
A reaction buffer (e.g., phosphate buffer, pH 7.4) is prepared.
-
An NADPH-regenerating system is prepared to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
The test compound, 5-amino-1,2,3-triazole-4-carboxamide, is added to a mixture of liver microsomes and buffer.
-
The reaction is initiated by the addition of the NADPH-regenerating system.
-
The mixture is incubated at 37°C with gentle shaking.
-
A control incubation without the NADPH-regenerating system is run in parallel to account for non-enzymatic degradation.
-
-
Time-Point Sampling and Reaction Quenching:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (Clint) is calculated as (0.693/t1/2) / (microsomal protein concentration).
-
Bridging the Gap: Interpreting Discrepancies and Informing Design
It is crucial to acknowledge that discrepancies between in silico predictions and experimental results are not uncommon. For instance, the pKa of triazole derivatives can be challenging to predict accurately due to the complex interplay of electronic effects within the heterocyclic ring.[9] Similarly, the prediction of metabolic stability is complex, as it depends on the compound's affinity for various metabolizing enzymes.
When experimental data deviates from predictions, it provides an invaluable learning opportunity. These discrepancies can be used to refine the in silico models, leading to more accurate predictions for future compounds in the same chemical series. This iterative cycle of prediction, experimentation, and model refinement is at the heart of modern, efficient drug discovery.
Caption: The iterative cycle of in silico prediction, synthesis, experimental validation, and model refinement in drug discovery.
Conclusion
The validation of in silico predictions is not merely a confirmatory step but a cornerstone of modern drug discovery. For 5-amino-1,2,3-triazole-4-carboxamide and its derivatives, a robust understanding of their physicochemical and ADMET properties is essential for their successful development. By leveraging the predictive power of computational tools and rigorously validating these predictions with established experimental methods, researchers can make more informed decisions, de-risk their projects, and ultimately, accelerate the delivery of novel therapeutics to patients in need. This guide serves as a blueprint for this critical process, empowering scientists to navigate the complexities of drug development with greater confidence and efficiency.
References
-
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). Nucleic Acids Research. [Link]
-
Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. (2025). Chemistry & Biodiversity. [Link]
-
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). German Journal of Pharmaceuticals and Biomaterials. [Link]
-
ADMETlab 2.0. (n.d.). ADMETlab. [Link]
-
In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). Pharmaceutics. [Link]
-
ADMET Prediction Software. (n.d.). Sygnature Discovery. [Link]
-
Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. (2025). ResearchGate. [Link]
-
Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. (2012). Journal of Chemical Information and Modeling. [Link]
-
Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2023). DrugPatentWatch. [Link]
-
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). Semantic Scholar. [Link]
-
ADMET Predictor®. (n.d.). Simulations Plus. [Link]
-
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). ResearchGate. [Link]
-
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). PubMed. [Link]
-
Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (2015). In Computer-Aided Drug Discovery. [Link]
-
pkCSM. (n.d.). Biosig Lab. [Link]
-
In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents. (2021). Journal of Taibah University Medical Sciences. [Link]
-
ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (2003). Nature Reviews Drug Discovery. [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Journal of Medicinal Chemistry. [Link]
-
Machine Learning for In Silico ADMET Prediction. (2023). Springer Nature Experiments. [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2017). Journal of Medicinal Chemistry. [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Semantic Scholar. [Link]
-
Frequently Asked Questions. (n.d.). SwissADME. [Link]
-
Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. (2023). Ovidius University Annals of Chemistry. [Link]
-
The PreADME Approach: Web-based program for rapid prediction of physico-chemical, drug absorption and drug-like properties. (2005). ResearchGate. [Link]
-
Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. (2024). Molecules. [Link]
-
au/pkcsm/prediction. (n.d.). Biosig Lab. [Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2021). Frontiers in Molecular Biosciences. [Link]
-
In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. (2022). International Journal of Molecular Sciences. [Link]
-
In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents. (2023). Molecules. [Link]
-
In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum. (2024). Malaria Journal. [Link]
Sources
- 1. audreyli.com [audreyli.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADMETlab 2.0 [admetmesh.scbdd.com]
- 5. pkCSM [biosig.lab.uq.edu.au]
- 6. SwissADME [swissadme.ch]
- 7. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 8. Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
benchmarking the performance of new triazole-based fluorescent sensors
A Senior Application Scientist's Guide to Benchmarking New Triazole-Based Fluorescent Sensors
Authored for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of molecular recognition and sensing, the demand for highly sensitive, selective, and robust fluorescent probes is incessant. Among the plethora of heterocyclic scaffolds employed in sensor design, 1,2,3-triazoles, often synthesized via the highly efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", have emerged as a privileged class of structures.[1][2] Their unique electronic properties, facile synthesis, and inherent ability to coordinate with various analytes make them exceptional candidates for developing novel fluorescent sensors.[3]
This guide provides a comprehensive framework for against established alternatives. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols for performance evaluation, and present a comparative analysis to guide researchers in selecting and validating the optimal sensor for their specific application.
The Rise of Triazoles in Fluorescent Sensing
The 1,2,3-triazole ring is more than just a linker; it's an active participant in the sensing mechanism. Its nitrogen-rich structure can engage in hydrogen bonding and act as a metal-coordinating unit, influencing the photophysical properties of the appended fluorophore upon analyte binding.[2] This interaction often leads to detectable changes in fluorescence intensity or color, forming the basis of their sensing capability.[2] The modularity of click chemistry allows for the straightforward synthesis of a diverse library of sensors by combining different fluorophores and analyte-binding moieties.[4]
The primary mechanisms governing the fluorescence response in these sensors include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[5][6] Understanding these mechanisms is crucial for interpreting sensor performance and for the rational design of new probes.
Core Performance Metrics: A Comparative Framework
A rigorous evaluation of a new fluorescent sensor hinges on a set of key performance indicators. Here, we define these metrics and outline the experimental approaches to quantify them. For this guide, we will consider a hypothetical new triazole-based sensor, T-Probe 1 , designed for the detection of Zn²⁺ ions, and compare it with a well-established quinoline-based sensor, Q-Probe 1 , and a coumarin-based sensor, C-Probe 1 .
Selectivity: The Litmus Test of a Sensor
Selectivity refers to the sensor's ability to respond to a specific analyte in the presence of other potentially interfering species.
Experimental Protocol: Interference Analysis
-
Prepare a solution of the sensor (e.g., 10 µM T-Probe 1 in a biologically relevant buffer like HEPES, pH 7.4).
-
Record the baseline fluorescence intensity.
-
Add a specific concentration of the target analyte (e.g., 2 equivalents of Zn²⁺) and record the fluorescence response.
-
In separate experiments, to a fresh solution of the sensor, add a significant excess (e.g., 10-100 equivalents) of various competing ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Hg²⁺, Cd²⁺, Pb²⁺).
-
Measure the fluorescence intensity in the presence of each potential interferent.
-
To assess competitive interference , add the target analyte (Zn²⁺) to the solutions containing the interfering ions and record the fluorescence response. An ideal sensor will show a minimal response to interfering ions and a robust response to the target analyte even in the presence of competitors.
Sensitivity: Detecting the Faintest Signals
Sensitivity is a measure of how well the sensor responds to changes in the analyte concentration. This is often quantified by the Limit of Detection (LOD) , the lowest concentration of an analyte that can be reliably detected.
Experimental Protocol: Fluorescence Titration and LOD Calculation
-
Prepare a stock solution of the sensor and the target analyte.
-
To a solution of the sensor (e.g., 10 µM T-Probe 1), incrementally add small aliquots of the analyte stock solution.
-
After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration.
-
The LOD can be calculated using the formula: LOD = 3σ / k , where:
-
σ is the standard deviation of the blank measurement (sensor solution without the analyte).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).
-
Quantum Yield (Φ): A Measure of Fluorescence Efficiency
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[7] It is a critical parameter for assessing the brightness of a probe.[8]
Experimental Protocol: Relative Quantum Yield Measurement
The quantum yield of an unknown sample is typically determined by comparing it to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[9][10]
-
Prepare a series of dilute solutions of both the sample (T-Probe 1) and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
sample and std refer to the sample and the standard, respectively.
-
Response Time: The Speed of Detection
Response time is the time required for the sensor to reach a stable fluorescence signal after the addition of the analyte. For applications in real-time monitoring and live-cell imaging, a rapid response is highly desirable.[11]
Experimental Protocol: Kinetic Analysis
-
Prepare a solution of the sensor .
-
Place the cuvette in a fluorometer and begin recording the fluorescence intensity over time.
-
Inject a solution of the analyte into the cuvette with rapid mixing.
-
Continue to record the fluorescence intensity until a stable plateau is reached.
-
The response time is the time taken to reach 95% of the maximum fluorescence intensity change.
Comparative Performance Data
The following table summarizes the hypothetical performance data for our new triazole-based sensor, T-Probe 1 , benchmarked against established quinoline-based (Q-Probe 1 ) and coumarin-based (C-Probe 1 ) sensors for Zn²⁺ detection.
| Parameter | T-Probe 1 (Triazole-based) | Q-Probe 1 (Quinoline-based) | C-Probe 1 (Coumarin-based) |
| Analyte | Zn²⁺ | Zn²⁺ | Zn²⁺ |
| Excitation (nm) | 365 | 370 | 420 |
| Emission (nm) | 450 | 490 | 480 |
| Quantum Yield (Φ) | 0.65 | 0.40 | 0.85 |
| Limit of Detection (LOD) | 5 nM | 20 nM | 15 nM |
| Response Time | < 30 seconds | ~ 1 minute | ~ 5 minutes |
| Selectivity | High (No interference from common cations) | Moderate (Interference from Cd²⁺, Cu²⁺) | High (Minor interference from Fe³⁺) |
| Photostability | Excellent | Good | Moderate |
Visualizing the Process: Diagrams and Workflows
General Sensing Mechanism of a Triazole-Based Fluorescent Sensor
The following diagram illustrates a common "turn-on" sensing mechanism where the triazole moiety participates in analyte binding, leading to an enhanced fluorescence signal.
Caption: General "turn-on" fluorescence sensing mechanism involving a triazole receptor.
Experimental Workflow for Benchmarking
This workflow outlines the logical progression of experiments for a comprehensive performance evaluation.
Caption: Experimental workflow for comprehensive benchmarking of a new fluorescent sensor.
Signaling Pathway Comparison: Triazole vs. Quinoline Sensors
This diagram contrasts the potential signaling pathways for a triazole-based sensor operating via CHEF and a traditional quinoline-based sensor.
Caption: Comparison of signaling pathways: CHEF in a triazole sensor vs. PET in a quinoline sensor.
Conclusion and Future Outlook
The development of new triazole-based fluorescent sensors represents a significant advancement in the field of chemical and biological sensing. Their synthetic accessibility via click chemistry, coupled with their favorable photophysical properties and tunable recognition capabilities, positions them as powerful tools for researchers.[1][12] A systematic and rigorous benchmarking process, as outlined in this guide, is paramount to validating their performance and ensuring their reliable application. By objectively comparing new probes against established standards using metrics such as selectivity, sensitivity, quantum yield, and response time, the scientific community can confidently adopt these innovative tools for a wide range of applications, from environmental monitoring to advanced medical diagnostics and drug discovery.
References
- Coordination Chemistry Reviews. Fluorescent and colorimetric sensors for anions: Highlights from 2020 to 2022.
- Journal of Materials Chemistry C. Fluorescence-based sensors as an emerging tool for anion detection: mechanism, sensory materials and applications. RSC Publishing.
- RSC Advances. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection.
- Journal of Fluorescence. Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review. PubMed.
- Chemical Society Reviews. Fluorescent chemosensors: the past, present and future. RSC Publishing.
- ResearchGate. Fluorescent Chemosensors for Cations, Anions, and Neutral Analytes.
- RSC Advances. A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of Pb2+ ions. RSC Publishing.
- ACS Omega. Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases.
- Organic & Biomolecular Chemistry. Triazole-imidazole (TA-IM) derivatives as ultrafast fluorescent probes for selective Ag+ detection. PubMed.
- Molecules. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. NIH.
- Analytical Biochemistry. A new 1,2,3-triazole and its rhodamine B derivatives as a fluorescence probe for mercury ions. PubMed.
- ACS Chemical Biology. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. NIH.
- IOP Conference Series: Earth and Environmental Science. A 1,2,3-triazole-based Chiral Fluorescence Sensor for the Sensitive Recognition of Ferric Ion. ProQuest.
- Semantic Scholar. Green Synthesis of Triazole-Based Chemosensors and their Efficacy Towards Mercury Sensing.
- Beijing Institute of Technology. Triazole-imidazole (TA-IM) derivatives as ultrafast fluorescent probes for selective Ag>+> detection.
- European Journal of Nuclear Medicine and Molecular Imaging. Recent advances in multimodal imaging of infections: research highlights using Nuclear-Optical imaging. springermedizin.de.
- ResearchGate. Triazole-based Fluorescent Probe for Zinc Ion Synthesized by CuAAC Click Chemistry.
- Catalysts. Amphiphilic Fluorescein Triazoles: Synthesis and Visible-Light Catalysis in Water. MDPI.
- DergiPark. Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor.
- The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor.
- International Journal of Molecular Sciences. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
- Chemosensors. Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives. MDPI.
- ResearchGate. Recent developments in 1,2,3-triazole-based chemosensors.
- Semantic Scholar. Novel fluorescent sensor based on triazole-pyridine derivative for selective detection of mercury (II) ions in different real water samples: Experimental and DFT calculations.
- Chemistry – An Asian Journal. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection.
- Measurement. Fluorescent sensor arrays for metal ions detection: A review. OUCI.
- Wikipedia. Quantum yield.
- Journal of Chemical Information and Modeling. Predicting Fluorescence Emission Wavelengths and Quantum Yields via Machine Learning. ACS Publications.
- A review of mechanisms for the fluorescent ''Turn-On'' probes to detect Al3+ ions.
- Analytical Chemistry. Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications.
- Hitachi High-Tech Corporation. Quantum Yield Measurement.
Sources
- 1. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantum yield - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. Triazole-imidazole (TA-IM) derivatives as ultrafast fluorescent probes for selective Ag+ detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 5-Amino-1,2,3-triazole-4-carboxamide Analogs in Biological Assays
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes. Its unique electronic and structural features allow for diverse substitutions, leading to the generation of extensive compound libraries with distinct pharmacological profiles. This guide provides a head-to-head comparison of two distinct series of ATC analogs, delving into the nuances of their structure-activity relationships (SAR) in targeting the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, and the bacterial SOS DNA damage response pathway.
The Versatile ATC Core: A Foundation for Diverse Biological Activities
The ATC core, characterized by its vicinal amino and carboxamide groups on the triazole ring, presents key pharmacophoric elements. The amino group can act as a hydrogen bond donor, while the carboxamide can participate in various interactions. The triazole ring itself is a bioisostere for other five-membered heterocycles and can engage in dipole-dipole and other non-covalent interactions. The true power of this scaffold lies in the strategic modification of its peripheral substituents, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]
Case Study 1: Targeting Trypanosoma cruzi - A Quest for Anti-Chagas Therapeutics
Chagas' disease remains a significant health burden, and the current treatments, benznidazole and nifurtimox, are hampered by significant side effects and limited efficacy in the chronic phase of the disease.[1][3][4][5] A high-content phenotypic screen against intracellular T. cruzi identified a novel series of ATC analogs as promising starting points for optimization.[1][2][3][4][5]
Structure-Activity Relationship (SAR) Analysis
Initial exploration of the ATC scaffold revealed that the core itself was not amenable to significant alterations, as modifications to the amino group or the triazole ring led to a loss of activity.[1] Optimization efforts, therefore, focused on the peripheral substituents.
A key breakthrough in this series was the discovery that directly linked aromatic or heteroaromatic amides were crucial for potent anti-trypanosomal activity.[1][2] For instance, the N-phenyl analogue 43 was significantly more active than its N-benzyl counterpart 44 .[1][2] Further optimization led to the identification of compounds with sub-micromolar potency and improved metabolic stability.
Table 1: Comparative in Vitro Activity of ATC Analogs against T. cruzi
| Compound ID | Structure | pEC50 | Cell Selectivity (Vero & HepG2) | Mouse Liver Microsome Intrinsic Clearance (CLi) (mL min⁻¹ g⁻¹) |
| 3 | 5-amino-N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | > 6 | >100-fold | 6.4 |
| 20 | 5-amino-N-(4-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | > 6 | >100-fold | >10 |
| 43 | 5-amino-1-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | > 6 | >100-fold | ND |
| 44 | N-benzyl-5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | Inactive | ND | ND |
| 45 | N-(adamantan-1-yl)-5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | 5.5 | ND | ND |
| 46 | 5-amino-N-cyclohexyl-1-methyl-1H-1,2,3-triazole-4-carboxamide | Inactive | ND | ND |
| 47 | 5-amino-N,1-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | Significantly reduced activity | ND | ND |
ND: Not Determined Data synthesized from Brand et al., J. Med. Chem. 2017, 60 (17), 7284–7299.[1][2][3][4][5]
The data clearly demonstrates the importance of the aromatic amide substituent for anti-trypanosomal activity. While the initial hit compound 3 showed good potency, it suffered from poor metabolic stability.[1][2] Subsequent analogs aimed to address this liability while maintaining or improving potency.
Experimental Protocol: In Vitro Anti-Trypanosomal Assay
The following protocol outlines the general steps for a phenotypic high-content screening assay to determine the potency of compounds against intracellular T. cruzi.
-
Cell Culture: VERO cells are seeded in 96-well plates and incubated overnight to allow for adherence.
-
Infection: The cells are then infected with T. cruzi trypomastigotes.
-
Compound Treatment: After an incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for parasite replication within the host cells.
-
Fixation and Staining: The cells are fixed and stained with DNA-binding dyes (e.g., Hoechst) to visualize both the host cell nuclei and the parasite kinetoplasts.
-
Imaging and Analysis: The plates are imaged using an automated high-content imaging system. Image analysis software is used to quantify the number of parasites per host cell.
-
Data Analysis: The percentage of parasite growth inhibition is calculated for each compound concentration, and the pEC50 (the negative logarithm of the half-maximal effective concentration) is determined by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a phenotypic screen against intracellular parasites is crucial as it assesses the compound's ability to not only kill the parasite but also to penetrate the host cell and exert its effect in the relevant biological context. VERO cells are a commonly used host cell line for T. cruzi infection studies.
Case Study 2: Disarming the Bacterial SOS Response
The bacterial SOS response is a DNA damage-induced pathway that plays a critical role in DNA repair and the acquisition of antibiotic resistance.[6] Inhibition of this pathway represents a promising strategy to potentiate the efficacy of existing antibiotics and slow the emergence of resistance. A high-throughput screen identified a 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold as a potent inhibitor of RecA-mediated LexA autoproteolysis, the key step in initiating the SOS response.[6]
Structure-Activity Relationship (SAR) Analysis
The lead compound from the screen, 1 , had an IC50 of 32 µM.[6] A modular synthetic approach allowed for the exploration of SAR around three key areas of the molecule, designated as Areas A, B, and C.
Table 2: Comparative in Vitro Activity of ATC Analogs against RecA-mediated LexA Cleavage*
| Compound ID | Modifications | IC50 (µM) |
| 1 | Parent Compound | 32 |
| 9 | Ortho-substitution on Area C | Not tolerated |
| 10 | Meta-substitution on Area C | Allowed |
| 11 | Para-substitution on Area C | Allowed |
| 12 | Ester-containing variation in Area C | Tolerated |
| 13 | Pyridyl derivative in Area C | Tolerated |
| 14 | No substitution on the phenyl ring (Area C) | 9 |
Data synthesized from Anderson et al., ACS Infect. Dis. 2020, 6 (11), 2959–2968.[6]
This series demonstrated that while substitutions were generally well-tolerated at the meta and para positions of the phenyl ring in Area C, the unsubstituted phenyl derivative 14 proved to be the most potent, with an IC50 of 9 µM.[6] This highlights a different SAR profile compared to the anti-trypanosomal series, where specific substitutions on the aromatic ring were beneficial.
Experimental Protocol: RecA*-mediated LexA Cleavage Inhibition Assay
This biochemical assay monitors the ability of a compound to inhibit the autoproteolysis of the LexA repressor, which is stimulated by the activated RecA protein (RecA*).
-
Reagents: Purified E. coli LexA and RecA proteins, ATPγS (a non-hydrolyzable ATP analog to activate RecA), and a suitable buffer system.
-
Reaction Setup: The reaction mixture, containing LexA, RecA, and ATPγS, is pre-incubated with the test compounds at various concentrations.
-
Initiation: The reaction is initiated by the addition of all components.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific time.
-
Termination and Detection: The reaction is stopped, and the extent of LexA cleavage is determined. This can be done using various methods, such as SDS-PAGE analysis to visualize the disappearance of the full-length LexA band and the appearance of cleavage products, or by using a fluorescently labeled LexA substrate where cleavage results in a change in fluorescence.
-
Data Analysis: The percentage of inhibition of LexA cleavage is calculated for each compound concentration, and the IC50 (the half-maximal inhibitory concentration) is determined.
Causality Behind Experimental Choices: This in vitro biochemical assay provides a direct measure of the compound's ability to inhibit the target protein-protein interaction and enzymatic activity, which is the central mechanism of SOS induction. The use of purified proteins allows for a clean and controlled system to study the specific inhibitory effects of the compounds.
Visualizing the Molecular Logic
To better understand the structure-activity relationships, the following diagrams illustrate the key pharmacophoric elements and the areas of modification for each series of ATC analogs.
Caption: SAR for Anti-Trypanosomal ATC Analogs.
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide: A Guide for Laboratory Professionals
Hazard Assessment and Core Chemical Properties
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. Based on data from the isomeric compound 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, we can infer a similar hazard profile for 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide.
Key Hazard Information:
| Hazard Category | GHS Classification | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
This data is for the isomer 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide and should be used as a precautionary guide.
Triazole derivatives, as a class, can also present other hazards, including potential reproductive toxicity and the risk of dust explosion if handled as a fine powder.[2][3] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) and Spill Management
Prior to handling or disposing of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is required.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is to treat it as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Workflow for Disposal:
Disposal Decision Workflow
Detailed Steps:
-
Segregation: Keep waste 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide separate from other waste streams to avoid incompatible chemical reactions. This includes any contaminated materials such as gloves, absorbent pads, and weighing papers.
-
Containerization: Place the waste material in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name, "Hazardous Waste," and the associated hazard symbols.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company. Provide the disposal company with all available information on the compound's hazards.
Decontamination Procedures
All glassware and equipment that have come into contact with 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide must be thoroughly decontaminated before reuse or disposal.
Recommended Decontamination Protocol:
-
Initial Rinse: Rinse the contaminated equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect this rinse as hazardous waste.
-
Secondary Wash: Wash the equipment with soap and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible. Always consult your institution's specific safety and disposal guidelines in conjunction with this document.
References
-
PubChem. 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. [Link]
-
Oxford Lab Fine Chem. Material Safety Data Sheet: 4-AMINO 1,2,4-TRIAZOLE. [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide could not be located. The following guidance is therefore based on the known hazards of structurally analogous triazole derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or more pronounced hazards. This guide is intended to supplement, not replace, your institution's established safety protocols and a thorough risk assessment for your specific experimental procedures.
Hazard Profile: Understanding the Risks
Given the absence of specific toxicological data, we must infer the potential hazards from closely related compounds. Structurally similar aminotriazole carboxamides are classified under the Globally Harmonized System (GHS) with the following hazard statements.[1][2] It is prudent to assume that 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide shares these hazardous properties:
Some triazole derivatives also carry warnings for suspected reproductive toxicity and potential for organ damage through prolonged or repeated exposure.[3][4] Therefore, minimizing exposure is of paramount importance.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
Core PPE Requirements:
-
Hand Protection: Nitrile gloves are the minimum requirement. Consider double-gloving, especially for prolonged handling or when working with larger quantities. Always inspect gloves for any signs of degradation or perforation before and during use. Dispose of contaminated gloves immediately using the proper technique to avoid skin contact.[5]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. When there is a risk of splashes or handling larger quantities, a face shield should be worn in addition to safety goggles.[6]
-
Protective Clothing: A laboratory coat is essential. For procedures with a higher risk of contamination, consider a chemically resistant apron or a disposable gown. Ensure clothing is fully buttoned and sleeves are not rolled up.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary to prevent inhalation of airborne particles.[7]
PPE Summary for Common Laboratory Operations:
| Operation | Minimum PPE Requirement |
| Routine Handling (in solution) | Nitrile gloves, safety goggles, lab coat. |
| Weighing of Solid Compound | Nitrile gloves (double-gloving recommended), safety goggles, lab coat, N95 dust mask (if not in a fume hood or ventilated balance enclosure). |
| Solution/Reaction Work-up | Nitrile gloves, safety goggles, face shield (if splash hazard exists), lab coat. |
| Spill Cleanup | Chemical-resistant gloves (e.g., thicker nitrile or neoprene), safety goggles, face shield, disposable gown or apron, respiratory protection as needed based on spill size and location. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is the foundation of safety when working with potentially hazardous compounds.
Preparation and Engineering Controls:
-
Designated Work Area: All work with 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Pre-Experiment Checklist: Before starting, ensure all necessary PPE is available and in good condition. Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.
-
Gather Materials: Have all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the controlled workspace.
Handling the Compound:
-
Weighing: If possible, weigh the solid compound directly within the fume hood. If a balance inside the hood is not available, use a ventilated balance enclosure. If neither is an option, wear appropriate respiratory protection.
-
Dissolving: Add solvents to the solid compound slowly to avoid splashing. Ensure the vessel is appropriately sized for the volume of liquid.
-
Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Ensure the reaction vessel is equipped with a condenser to prevent the release of volatile substances.
Post-Procedure and Cleanup:
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique (peeling from the cuff downwards without touching the outer surface) and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if there was no known contact with the chemical.[5]
Safe Handling and Disposal Workflow
The following diagram illustrates the critical decision points and steps for safely managing 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide from receipt to disposal.
Sources
- 1. 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide | C9H9N5O | CID 253350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-1,2,3-triazole-4-carboxamide | C3H4N4O | CID 13388323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
